8-Pcpt-cGMP
Beschreibung
Eigenschaften
CAS-Nummer |
54364-02-2 |
|---|---|
Molekularformel |
C16H15ClN5O7PS |
Molekulargewicht |
487.8 g/mol |
IUPAC-Name |
9-[(4aR,6S,7R,7aS)-2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-amino-8-(4-chlorophenyl)sulfanyl-1H-purin-6-one |
InChI |
InChI=1S/C16H15ClN5O7PS/c17-6-1-3-7(4-2-6)31-16-19-9-12(20-15(18)21-13(9)24)22(16)14-10(23)11-8(28-14)5-27-30(25,26)29-11/h1-4,8,10-11,14,23H,5H2,(H,25,26)(H3,18,20,21,24)/t8-,10-,11-,14+/m1/s1 |
InChI-Schlüssel |
ZDJHIEHUVPCEDK-PYUPQCDSSA-N |
Isomerische SMILES |
C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C4=C(C(=O)NC(=N4)N)N=C3SC5=CC=C(C=C5)Cl)O)OP(=O)(O1)O |
Kanonische SMILES |
C1C2C(C(C(O2)N3C4=C(C(=O)NC(=N4)N)N=C3SC5=CC=C(C=C5)Cl)O)OP(=O)(O1)O |
Synonyme |
8-((4-chlorophenyl)thio)cyclic-3',5'-GMP 8-(4-chlorophenylthio)guanosine-3'-5'-cyclic monophosphate 8-(p-chlorophenylthio)cyclic GMP 8-CPT-cGMP 8-pCPT-cGMP |
Herkunft des Produkts |
United States |
Foundational & Exploratory
The Core Mechanism of Action of 8-pCPT-cGMP: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-(4-Chlorophenylthio)guanosine-3',5'-cyclic monophosphate (8-pCPT-cGMP) is a potent, membrane-permeant, and metabolically stable analog of guanosine (B1672433) 3',5'-cyclic monophosphate (cGMP). Its unique chemical structure, featuring a lipophilic p-chlorophenylthio moiety at the 8-position of the guanine (B1146940) ring, confers properties that make it an invaluable tool for elucidating cGMP-mediated signaling pathways. This technical guide provides a comprehensive overview of the mechanism of action of this compound, with a focus on its interaction with key cellular targets. All quantitative data are summarized for comparative analysis, and detailed experimental protocols for key cited experiments are provided.
Core Mechanism of Action: Potent and Selective Activation of cGMP-Dependent Protein Kinase (PKG)
The principal mechanism of action of this compound is the potent and selective activation of cGMP-dependent protein kinase (PKG), a key effector in the nitric oxide (NO)/cGMP signaling cascade.[1][2] Unlike its parent molecule, cGMP, this compound exhibits enhanced lipophilicity, allowing it to readily cross cell membranes and activate PKG in intact cells.[2][3] Furthermore, it is resistant to hydrolysis by cyclic nucleotide phosphodiesterases (PDEs), ensuring a sustained activation of PKG.[2][3]
This compound has been shown to be a more effective activator of PKG than other cGMP analogs, such as 8-bromo-cGMP (8-Br-cGMP).[2] This enhanced potency and metabolic stability make it a superior tool for studying the downstream effects of PKG activation in various physiological processes.
Signaling Pathway of this compound-Mediated PKG Activation
The canonical signaling pathway initiated by this compound involves its direct binding to the regulatory domain of PKG, leading to a conformational change that unleashes the catalytic activity of the kinase. Activated PKG then phosphorylates a plethora of downstream substrate proteins on serine and threonine residues, thereby modulating their function and eliciting diverse cellular responses.
Interaction with Downstream Effectors
Beyond its primary role as a PKG activator, this compound has been shown to interact with other components of the cGMP signaling pathway, albeit with different affinities and functional consequences.
Cyclic Nucleotide-Gated (CNG) Channels
This compound is a potent activator of cyclic nucleotide-gated (CNG) channels, which are non-selective cation channels crucial for signal transduction in various sensory systems, including vision and olfaction.[4] The activation of CNG channels by this compound is direct and does not necessarily require PKG. Studies have shown that this compound can activate retinal CNG channels at much lower concentrations than cGMP itself.[4]
Epithelial Sodium Channels (ENaC)
Interestingly, this compound has been found to stimulate the activity of the epithelial sodium channel (ENaC) in a dose-dependent manner.[5] This effect appears to be mediated, at least in part, through a PKG-dependent pathway, as PKG inhibitors can block the this compound-induced activation of ENaC.[5] However, some evidence suggests a potential direct interaction of this compound with the channel or a closely associated protein.[5]
Phosphodiesterases (PDEs)
A key characteristic of this compound is its resistance to hydrolysis by most cGMP-metabolizing phosphodiesterases (PDEs).[2][3] This metabolic stability contributes to its prolonged intracellular action. Furthermore, this compound does not significantly inhibit the activity of major PDE isoforms at concentrations typically used to activate PKG, indicating a low potential for off-target effects on PDE-mediated signaling.[2]
Quantitative Data
The following tables summarize the key quantitative parameters describing the interaction of this compound with its primary targets.
| Target | Parameter | Value | Species/System | Reference |
| PKG Iβ | Kₐ | ~370 nM (for cGMP) | Bovine Lung | [6] |
| PKG II | Kₐ | 22 nM | Recombinant | [6] |
| PKG II | EC₅₀ | 1.8 µM | Oocytes | [5] |
| Rod CNG Channel | EC₅₀ | ~10-fold lower than cGMP | Rod Photoreceptors | [4] |
| Cone CNG Channel | EC₅₀ | Not specified | Cone Photoreceptors | |
| Human αβγ-ENaC | EC₅₀ | 101 µM | Xenopus Oocytes | [5] |
| Compound | Target | Parameter | Value | Species/System | Reference |
| This compound | PKG II | Kₐ | 22 nM | Recombinant | [6] |
| 8-Br-cGMP | PKG II | Kₐ | 60 nM | Recombinant | [6] |
| cGMP | PKG II | Kₐ | 257 nM | Recombinant | [6] |
| (Rp)-8-pCPT-cGMPS | cGMP-dependent protein kinase | Kᵢ | 0.5 µM | In vitro | [7] |
Experimental Protocols
In Vitro Protein Kinase G Activity Assay
This protocol describes a common method for determining the activation of PKG by this compound using an in vitro phosphorylation assay.
Methodology:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing purified PKG enzyme, a specific peptide substrate (e.g., Kemptide), and varying concentrations of this compound in a suitable kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT).
-
Initiation of Reaction: Initiate the phosphorylation reaction by adding ATP, typically including a radioactive isotope such as [γ-³²P]ATP, to the mixture.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 10-30 minutes).
-
Termination of Reaction: Stop the reaction by adding a solution that denatures the enzyme, such as trichloroacetic acid (TCA) or by spotting the mixture onto phosphocellulose paper.
-
Quantification: If using radioactive ATP, separate the phosphorylated substrate from the unreacted ATP (e.g., by washing the phosphocellulose paper). Quantify the incorporated radioactivity using a scintillation counter. For non-radioactive methods, specific antibodies recognizing the phosphorylated substrate can be used in techniques like ELISA or Western blotting.
-
Data Analysis: Plot the kinase activity against the concentration of this compound to determine the activation constant (Kₐ).
Patch-Clamp Electrophysiology for CNG Channel Activation
This protocol outlines the inside-out patch-clamp technique used to measure the activation of CNG channels by this compound.
Methodology:
-
Cell Preparation: Use cells heterologously expressing the CNG channel of interest (e.g., Xenopus oocytes or HEK293 cells).
-
Pipette Preparation: Fabricate glass micropipettes with a resistance of 2-5 MΩ and fill with a solution containing the permeant ions (e.g., Na⁺ or K⁺).
-
Giga-seal Formation: Form a high-resistance seal (GΩ seal) between the micropipette and the cell membrane.
-
Inside-Out Configuration: Excise the patch of membrane by pulling the pipette away from the cell, exposing the intracellular face of the membrane to the bath solution.
-
Perfusion System: Use a rapid perfusion system to apply different concentrations of this compound to the intracellular face of the membrane patch.
-
Data Acquisition: Record the current flowing through the CNG channels at a constant holding potential using a patch-clamp amplifier and data acquisition software.
-
Data Analysis: Measure the current amplitude at each this compound concentration and plot the dose-response curve to determine the EC₅₀ value.
Conclusion
This compound is a cornerstone pharmacological tool for investigating cGMP-mediated signaling. Its potent and selective activation of PKG, coupled with its cell permeability and metabolic stability, allows for precise manipulation of this critical pathway in a wide range of experimental systems. A thorough understanding of its mechanism of action, including its interactions with various downstream effectors and its quantitative pharmacological profile, is essential for the accurate interpretation of experimental results and for its effective application in drug discovery and development. The experimental protocols provided herein offer a foundation for researchers to design and execute robust studies aimed at further unraveling the complexities of cGMP signaling.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Analysis of the functional role of cGMP-dependent protein kinase in intact human platelets using a specific activator 8-para-chlorophenylthio-cGMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biolog.de [biolog.de]
- 4. journals.physiology.org [journals.physiology.org]
- 5. This compound stimulates αβγ-ENaC activity in oocytes as an external ligand requiring specific nucleotide moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural Basis of Analog Specificity in PKG I and II - PMC [pmc.ncbi.nlm.nih.gov]
- 7. (Rp)-8-pCPT-cGMPS, a novel cGMP-dependent protein kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
8-pCPT-cGMP as a Cyclic Nucleotide-Gated (CNG) Channel Agonist: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic nucleotide-gated (CNG) channels are non-selective cation channels that play a pivotal role in signal transduction in various physiological processes, most notably in vision (phototransduction) and smell (olfactory transduction).[1][2][3] These channels are directly gated by the binding of cyclic nucleotides, such as cyclic guanosine (B1672433) monophosphate (cGMP) and cyclic adenosine (B11128) monophosphate (cAMP).[2][3] In retinal photoreceptors, a decrease in cGMP levels in response to light leads to the closure of CNG channels, resulting in cell hyperpolarization and the initiation of a neural signal.[1][4] Conversely, in olfactory sensory neurons, an increase in cAMP or cGMP opens CNG channels, leading to depolarization and the generation of an action potential.[5]
The critical role of CNG channels in these sensory pathways makes them an attractive target for pharmacological modulation. 8-(4-Chlorophenylthio)guanosine-3',5'-cyclic monophosphate, commonly known as 8-pCPT-cGMP, is a potent, membrane-permeant analog of cGMP that has emerged as a valuable tool for studying CNG channel function.[6][7] Its chemical modifications confer several advantageous properties, including high lipophilicity for excellent membrane permeability and resistance to hydrolysis by phosphodiesterases (PDEs), the enzymes that degrade cyclic nucleotides.[6][8] These characteristics allow for sustained and targeted activation of cGMP-dependent pathways in intact cells.[7][8] This technical guide provides an in-depth overview of this compound as a CNG channel agonist, focusing on its mechanism of action, quantitative data, experimental protocols, and relevant signaling pathways.
Mechanism of Action
This compound acts as a direct agonist of CNG channels by binding to the cyclic nucleotide-binding domain (CNBD) located on the intracellular C-terminus of the channel subunits.[1][5] The binding of this compound induces a conformational change in the channel protein, leading to the opening of the ion pore and allowing the influx of cations such as Na+ and Ca2+.[9][10] The substitution at the C8 position of the guanine (B1146940) ring with a p-chlorophenylthio group is thought to contribute to its high potency.[1][6]
Quantitative Data: Potency of this compound on CNG Channels
The potency of this compound as a CNG channel agonist is typically quantified by its half-maximal effective concentration (EC50), which is the concentration of the agonist that produces 50% of the maximal response. Studies have shown that this compound is a highly potent activator of both rod and cone photoreceptor CNG channels, with a notable selectivity for cone channels.
| CNG Channel Type | Species/Expression System | EC50 (µM) | Reference(s) |
| Rod Photoreceptor | Heterologously expressed | 0.63 | [11] |
| Cone Photoreceptor | Heterologously expressed | 0.08 | [11] |
| General CNG Channel | Not specified | 0.5 | [12] |
Signaling Pathways
The activation of CNG channels by this compound initiates a cascade of intracellular events, primarily driven by the influx of cations.
Phototransduction Pathway (Simplified)
In the dark, cGMP levels are high, keeping CNG channels open. Light absorption leads to cGMP hydrolysis and channel closure. This compound can be used to artificially open these channels, mimicking the dark state or counteracting degenerative conditions associated with low cGMP.
Caption: Simplified phototransduction cascade and the agonistic action of this compound.
Downstream Effects of Ca2+ Influx
The influx of Ca2+ through CNG channels activated by this compound can trigger various downstream signaling events, including the activation of Ca2+-dependent enzymes and modulation of other ion channels.[10]
Caption: Downstream signaling cascade following this compound-mediated Ca2+ influx.
Experimental Protocols
Inside-Out Patch-Clamp Electrophysiology for CNG Channel Activation
This protocol is designed to measure the direct activation of CNG channels by this compound on an excised membrane patch.
1. Cell Preparation:
-
Culture cells heterologously expressing the desired CNG channel subunits (e.g., HEK293 cells transfected with CNGA1 and CNGB1 for rod channels, or CNGA3 and CNGB3 for cone channels).[13]
-
Alternatively, use native cells known to express CNG channels, such as isolated photoreceptor outer segments.
2. Solutions:
-
Pipette (External) Solution (in mM): 130 NaCl, 0.2 EDTA, 3 HEPES, pH 7.2.[14] This solution will be inside the patch pipette and will mimic the extracellular environment.
-
Bath (Internal) Solution (in mM): 130 NaCl, 0.2 EDTA, 3 HEPES, pH 7.2.[14] This solution will be used to perfuse the intracellular face of the excised membrane patch.
-
Agonist Solution: Prepare a stock solution of this compound in the internal bath solution at various concentrations (e.g., ranging from 0.01 µM to 10 µM) to generate a dose-response curve.
3. Electrophysiological Recording:
-
Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 4-8 MΩ when filled with the pipette solution.
-
Obtain a high-resistance (>1 GΩ) seal on the plasma membrane of a selected cell in the cell-attached configuration.
-
Excise the membrane patch by pulling the pipette away from the cell to achieve the inside-out configuration. The intracellular face of the membrane is now exposed to the bath solution.
-
Hold the membrane potential at a constant voltage (e.g., +100 mV).[15]
-
Perfuse the excised patch with the control internal bath solution to record baseline current.
-
Rapidly perfuse the patch with different concentrations of the this compound agonist solution.
-
Record the resulting ionic currents through the activated CNG channels.
-
Wash out the agonist with the control solution to observe the reversal of the current.
4. Data Analysis:
-
Measure the steady-state current amplitude at each agonist concentration.
-
Normalize the current at each concentration to the maximal current obtained at a saturating concentration of the agonist.
-
Plot the normalized current as a function of the this compound concentration and fit the data with the Hill equation to determine the EC50 and Hill coefficient.
Experimental Workflow Diagram
Caption: Workflow for inside-out patch-clamp analysis of this compound on CNG channels.
Conclusion
This compound is an invaluable pharmacological tool for the study of CNG channels and the broader field of cGMP-mediated signaling. Its high potency, membrane permeability, and resistance to enzymatic degradation allow for precise and sustained activation of CNG channels in a variety of experimental settings. The quantitative data clearly demonstrate its efficacy, particularly its preferential activation of cone photoreceptor CNG channels, which has implications for research into retinal diseases. The detailed experimental protocol provided herein offers a robust framework for researchers to investigate the direct effects of this compound on CNG channel function. Further research utilizing this potent agonist will undoubtedly continue to unravel the complex roles of CNG channels in health and disease, potentially paving the way for novel therapeutic strategies.
References
- 1. The Pharmacology of Cyclic Nucleotide-Gated Channels: Emerging from the Darkness - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Cyclic nucleotide-gated ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Retinal Cyclic Nucleotide-Gated Channels: From Pathophysiology to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclic nucleotide–gated ion channel - Wikipedia [en.wikipedia.org]
- 6. journals.physiology.org [journals.physiology.org]
- 7. biolog.de [biolog.de]
- 8. Analysis of the functional role of cGMP-dependent protein kinase in intact human platelets using a specific activator 8-para-chlorophenylthio-cGMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Regulation of cyclic nucleotide-gated channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cGMP Analogues with Opposing Actions on CNG Channels Selectively Modulate Rod or Cone Photoreceptor Function - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Similar Binding Modes of cGMP Analogues Limit Selectivity in Modulating Retinal CNG Channels via the Cyclic Nucleotide-Binding Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Dynamics of Ca2+-Calmodulin–dependent Inhibition of Rod Cyclic Nucleotide-gated Channels Measured by Patch-clamp Fluorometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
The Potent and Selective Activation of Protein Kinase G by 8-pCPT-cGMP: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of 8-(4-Chlorophenylthio)guanosine-3',5'-cyclic monophosphate (8-pCPT-cGMP), a potent and selective cell-permeable activator of cGMP-dependent protein kinase (PKG). Tailored for researchers, scientists, and drug development professionals, this document details the mechanism of action, isotype selectivity, downstream signaling pathways, and key experimental protocols for utilizing this compound as a powerful tool in the study of cGMP signaling.
Introduction to this compound and Protein Kinase G
Protein Kinase G is a key effector of the nitric oxide (NO)/cGMP signaling pathway, playing a crucial role in a multitude of physiological processes including smooth muscle relaxation, platelet aggregation, and synaptic plasticity.[1] The activation of PKG is initiated by the binding of cyclic guanosine (B1672433) monophosphate (cGMP), which leads to a conformational change and the release of the catalytic domain from autoinhibition.[2]
This compound is a lipophilic analog of cGMP that readily crosses cell membranes, making it an invaluable tool for studying PKG function in intact cells and tissues.[3][4] Its modification at the C8 position of the guanine (B1146940) ring confers resistance to hydrolysis by many phosphodiesterases (PDEs), ensuring sustained activation of PKG.[5]
Mechanism of Action and Isotype Selectivity
This compound activates PKG by binding to the two tandem cyclic nucleotide-binding (CNB) domains in the regulatory region of the enzyme. This binding event induces a conformational change that relieves the autoinhibition of the catalytic domain, allowing for the phosphorylation of downstream substrate proteins.
Mammalian cells express two major isotypes of PKG: PKG I (with α and β splice variants) and PKG II.[6] While this compound can activate both isotypes, it exhibits a notable selectivity for PKG II.[6][7] This preference is attributed to the larger β5/β6 pocket in the A site of the CNB domain of PKG II, which can better accommodate the bulky 8-pCPT moiety.[7]
Quantitative Data on this compound Activation of PKG
The following tables summarize the activation constants (Ka) and half-maximal effective concentrations (EC50) for this compound and other cGMP analogs, highlighting the selectivity for PKG isotypes.
| Compound | PKG Isotype | Activation Constant (Ka) | Reference |
| This compound | PKG II | 22 nM | [6] |
| cGMP | PKG II | 257 nM | [6] |
| 8-Br-cGMP | PKG II | 60 nM | [6] |
| PET-cGMP | PKG Iβ | 18 nM | [6] |
| cGMP | PKG Iβ | 370 nM | [6] |
| Compound | PKG Isotype | EC50 | Reference |
| This compound | PKG II | ~5 nM - 80 nM | [6] |
| cGMP | PKG II | 40 nM - 360 nM | [6] |
| 8-Br-cGMP | PKG II | 25 nM | [6] |
| PET-cGMP | PKG Iβ | 3.8 nM | [6] |
| cGMP | PKG Iβ | 163 nM | [6] |
Signaling Pathways and Downstream Effects
Activation of PKG by this compound initiates a cascade of phosphorylation events that modulate the function of numerous downstream effector proteins. This leads to a variety of cellular responses, including:
-
Smooth Muscle Relaxation: PKG phosphorylates several proteins involved in calcium homeostasis and myofilament contraction, leading to vasodilation and relaxation of other smooth muscle tissues.[8]
-
Inhibition of Platelet Aggregation: In platelets, PKG phosphorylates vasodilator-stimulated phosphoprotein (VASP), which plays a role in actin dynamics and inhibits platelet activation.[5]
-
Regulation of Ion Channels: PKG can directly phosphorylate and modulate the activity of various ion channels, including cyclic nucleotide-gated (CNG) channels and epithelial sodium channels (ENaC).[3][9]
-
Gene Expression: PKG can influence gene expression by phosphorylating transcription factors, thereby affecting cell differentiation and proliferation.[8]
Signaling Pathway Diagram
Caption: Activation of Protein Kinase G (PKG) by this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments involving the use of this compound to study PKG activation and its downstream effects.
In Vitro PKG Kinase Assay
This protocol describes a non-radioactive, ELISA-based method to measure the kinase activity of purified PKG in the presence of this compound.
Materials:
-
Purified recombinant PKG (e.g., from bacterial expression).[6]
-
This compound.
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA).
-
ATP solution.
-
PKG substrate-coated 96-well plate.
-
Phospho-specific antibody conjugated to Horseradish Peroxidase (HRP).
-
TMB substrate.
-
Stop solution (e.g., 1 M H₂SO₄).
-
Plate reader.
Procedure:
-
Dilute purified PKG in kinase reaction buffer.
-
Prepare serial dilutions of this compound in kinase reaction buffer.
-
Add the diluted PKG and this compound dilutions to the wells of the substrate-coated plate.
-
Initiate the kinase reaction by adding ATP to a final concentration of 100 µM.
-
Incubate the plate at 30°C for 30 minutes.
-
Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Add the HRP-conjugated phospho-specific antibody and incubate for 1 hour at room temperature.
-
Wash the plate as in step 6.
-
Add TMB substrate and incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding the stop solution.
-
Read the absorbance at 450 nm using a plate reader.
-
Plot the absorbance values against the concentration of this compound to determine the EC50.
Experimental Workflow for In Vitro Kinase Assay
References
- 1. Assessment of a flow cytometry technique for studying signaling pathways in platelets: Monitoring of VASP phosphorylation in clinical samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biophysics-reports.org [biophysics-reports.org]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. Phosphorylation of the vasodilator-stimulated phosphoprotein (VASP) by the anti-platelet drug, cilostazol, in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Purification and functional analysis of protein kinase G-1α using a bacterial expression system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
The Permeability of 8-pCPT-cGMP: An In-depth Technical Guide for Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-(4-Chlorophenylthio)guanosine-3',5'-cyclic monophosphate (8-pCPT-cGMP) is a potent and membrane-permeant analog of cyclic guanosine (B1672433) monophosphate (cGMP). Its high lipophilicity allows it to efficiently cross cellular membranes, making it an invaluable tool for studying cGMP-mediated signaling pathways in intact cells. This technical guide provides a comprehensive overview of the membrane permeability of this compound, its mechanism of action, and detailed protocols for its application in cell-based assays.
Core Concepts: Lipophilicity and Membrane Permeability
The ability of this compound to traverse the cell membrane is primarily attributed to its lipophilic nature. The addition of the para-chlorophenylthio group at the 8th position of the guanine (B1146940) ring significantly increases its hydrophobicity compared to the endogenous cGMP molecule. This enhanced lipophilicity facilitates its passive diffusion across the lipid bilayer of the cell membrane.
Quantitative Data on Membrane Permeability
The cell membrane permeability of this compound has been quantified in various cell types. The following table summarizes key quantitative data, highlighting its superior permeability compared to other cGMP analogs.
| Compound | Cell Type | Permeability (%) | Lipophilicity (log Kw) | Activation Constant (Ka) for PKG Iβ (µM) | Reference |
| This compound | Human platelets, CHO cells | ≈ 20 | 2.52 | 0.9 | [1] |
| 8-Br-cGMP | Human platelets, CHO cells | ≈ 10 | 1.17 | 1.0 | [1] |
Note: Permeability was estimated based on the concentration required to achieve maximal VASP phosphorylation.[1]
Mechanism of Action and Signaling Pathways
Once inside the cell, this compound primarily acts as a selective activator of cGMP-dependent protein kinase (PKG). It exhibits a preference for the PKGII isoform.[2][3] The activation of PKG initiates a cascade of downstream signaling events that vary depending on the cell type and context.
The Canonical cGMP/PKG Signaling Pathway
The primary mechanism of action for this compound involves the activation of the canonical cGMP/PKG signaling pathway.
A notable example of this pathway is the regulation of platelet activation. In human platelets, this compound mimics the effects of nitric oxide (NO) by inducing the phosphorylation of the vasodilator-stimulated phosphoprotein (VASP), a key substrate of PKG, which ultimately leads to the inhibition of platelet aggregation.[4][5]
Non-Canonical Signaling: Direct Modulation of Ion Channels
In addition to activating PKG, this compound can also directly modulate the activity of certain ion channels. For instance, it has been shown to act as an external ligand for the epithelial sodium channel (ENaC), stimulating its activity independently of PKG.[2][3]
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound in cell-based assays.
Assessment of Membrane Permeability using VASP Phosphorylation in Human Platelets
This protocol is adapted from studies demonstrating the intracellular activity of this compound by measuring the phosphorylation of VASP, a downstream target of PKG.
1. Preparation of Platelet-Rich Plasma (PRP):
-
Collect human venous blood into tubes containing an anticoagulant (e.g., acid-citrate-dextrose).
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP.
-
Carefully collect the upper PRP layer.
2. Platelet Incubation and Stimulation:
-
Incubate the PRP at 37°C for at least 30 minutes to allow platelets to equilibrate.
-
Add varying concentrations of this compound (e.g., 1 µM to 100 µM) or a vehicle control to the PRP.
-
Incubate for a specific time course (e.g., 5, 10, 20 minutes) at 37°C.
3. Cell Lysis:
-
Terminate the reaction by adding an equal volume of ice-cold lysis buffer (e.g., containing protease and phosphatase inhibitors).
-
Lyse the platelets on ice for 30 minutes with intermittent vortexing.
-
Clarify the lysates by centrifugation at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
4. Western Blot Analysis:
-
Determine the protein concentration of the supernatants.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for phosphorylated VASP (e.g., anti-phospho-VASP Ser239).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.
-
Normalize the phospho-VASP signal to total VASP or a loading control like β-actin.
Measurement of ENaC Activity in Xenopus Oocytes
This protocol describes the use of two-electrode voltage clamp (TEVC) to measure the effect of this compound on ENaC expressed in Xenopus oocytes.[2][3]
1. Oocyte Preparation and cRNA Injection:
-
Harvest oocytes from female Xenopus laevis.
-
Defolliculate the oocytes by collagenase treatment.
-
Inject oocytes with cRNAs encoding the α, β, and γ subunits of ENaC.
-
Incubate the injected oocytes in Barth's solution for 2-4 days to allow for protein expression.
2. Two-Electrode Voltage Clamp (TEVC) Recording:
-
Place an oocyte in a recording chamber continuously perfused with a standard bath solution.
-
Impale the oocyte with two microelectrodes filled with 3 M KCl (one for voltage sensing and one for current injection).
-
Clamp the oocyte membrane potential at a holding potential (e.g., -60 mV).
-
Record the baseline whole-cell current.
3. Application of this compound:
-
Perfuse the oocyte with the bath solution containing this compound at the desired concentration.
-
Record the change in whole-cell current in response to the compound.
-
To test for reversibility, wash out the compound with the standard bath solution and observe if the current returns to baseline.
-
Amiloride, an ENaC blocker, can be used to confirm that the observed current is mediated by ENaC.
Conclusion
This compound stands out as a superior tool for investigating cGMP signaling in cellular contexts due to its excellent membrane permeability and high potency as a PKG activator. Its well-characterized properties, as detailed in this guide, enable researchers to confidently dissect the intricate roles of cGMP in a wide array of physiological and pathophysiological processes. The provided protocols and diagrams serve as a foundational resource for designing and executing robust cell-based assays utilizing this powerful pharmacological agent.
References
- 1. researchgate.net [researchgate.net]
- 2. journals.physiology.org [journals.physiology.org]
- 3. This compound stimulates αβγ-ENaC activity in oocytes as an external ligand requiring specific nucleotide moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of the functional role of cGMP-dependent protein kinase in intact human platelets using a specific activator 8-para-chlorophenylthio-cGMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cGMP signaling inhibits platelet shape change through regulation of the RhoA-Rho Kinase-MLC phosphatase signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 8-pCPT-cGMP: Chemical Structure, Properties, and Experimental Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-(4-Chlorophenyl)thio-guanosine-3',5'-cyclic monophosphate (8-pCPT-cGMP) is a potent and selective membrane-permeable analog of cyclic guanosine (B1672433) monophosphate (cGMP). Its unique chemical structure confers properties that make it an invaluable tool for studying cGMP-mediated signaling pathways. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and biological properties, and detailed experimental protocols involving this compound.
Chemical Structure and Physicochemical Properties
The chemical structure of this compound is characterized by the substitution of the hydrogen atom at the 8th position of the guanine (B1146940) ring with a 4-chlorophenylthio group.[1] This modification significantly increases its lipophilicity compared to the parent molecule, cGMP, facilitating its passage across cell membranes.
Below is a summary of its key chemical and physicochemical properties:
| Property | Value | Reference |
| IUPAC Name | 9-[(4aR,6R,7R,7aS)-2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][2][3][4]dioxaphosphinin-6-yl]-2-amino-8-(4-chlorophenyl)sulfanyl-1H-purin-6-one | N/A |
| Molecular Formula | C₁₆H₁₅ClN₅O₇PS | N/A |
| Molecular Weight | 487.81 g/mol | [2] |
| CAS Number | 54364-02-2 | N/A |
| Appearance | White to off-white powder | N/A |
| Solubility | Soluble in water (25 mg/mL) | [5] |
| Purity | ≥95% (HPLC) | [5] |
| Storage | Store at -20°C, protected from light | N/A |
| UV Maximum (λmax) | 276 nm | [4] |
Table 1: Chemical and Physicochemical Properties of this compound
Biological Properties and Mechanism of Action
This compound is a highly selective activator of cGMP-dependent protein kinase (PKG), exhibiting greater potency than cGMP itself.[2] It is also known to activate cyclic nucleotide-gated (CNG) channels.[2] A key advantage of this compound is its resistance to hydrolysis by most phosphodiesterases (PDEs), the enzymes responsible for degrading cGMP.[6] This resistance ensures a sustained activation of cGMP signaling pathways in experimental settings.
| Biological Parameter | Value | Target | Reference |
| EC₅₀ | 0.5 µM | Cyclic Nucleotide-Gated (CNG) Channels | [2] |
| EC₅₀ | 1.8 µM | Protein Kinase G II (PKGII) | [7] |
| EC₅₀ | 101 µM | Epithelial Sodium Channel (ENaC) | [7] |
| Kᵢ (of (Rp)-8-pCPT-cGMPS) | 0.5 µM | cGMP-dependent Protein Kinase (PKG) | [8] |
Table 2: Biological Activity of this compound and its Antagonist
Signaling Pathways
This compound primarily exerts its effects through the activation of the cGMP/PKG signaling cascade. This pathway plays a crucial role in a variety of physiological processes, including smooth muscle relaxation, platelet aggregation, and neuronal signaling.
A key example of its action is in the regulation of platelet aggregation. This compound inhibits platelet activation and aggregation by activating PKG, which in turn phosphorylates downstream targets like Vasodilator-Stimulated Phosphoprotein (VASP).
Experimental Protocols
The following are detailed methodologies for key experiments utilizing this compound.
In Vitro cGMP-dependent Protein Kinase (PKG) Assay
This assay measures the ability of this compound to activate purified PKG.
Workflow:
Methodology:
-
Prepare Reaction Buffer: 50 mM Tris-HCl (pH 7.4), 10 mM MgCl₂, 1 mM EGTA, 0.5 mM IBMX (to inhibit any contaminating PDEs), and 1 mg/mL bovine serum albumin (BSA).
-
Prepare Substrate: A fluorescently labeled peptide substrate for PKG (e.g., from a commercial kit) is reconstituted in the reaction buffer.
-
Prepare this compound: Prepare a stock solution of this compound in water or DMSO and dilute to the desired concentrations in the reaction buffer.
-
Enzyme Preparation: Dilute purified recombinant PKG to the working concentration in the reaction buffer.
-
Assay Procedure:
-
In a microplate, add 25 µL of the reaction buffer containing the peptide substrate.
-
Add 10 µL of the diluted this compound solution or vehicle control.
-
Initiate the reaction by adding 15 µL of the diluted PKG enzyme.
-
Incubate the plate at 30°C for 30 minutes.
-
-
Detection: Stop the reaction according to the kit manufacturer's instructions (e.g., by adding a stop solution). Measure the fluorescence to quantify the level of substrate phosphorylation.
Vasodilator-Stimulated Phosphoprotein (VASP) Phosphorylation Assay in Platelets
This assay assesses the effect of this compound on a key downstream target of PKG in platelets.[3]
Methodology:
-
Platelet Preparation: Isolate human platelets from whole blood by centrifugation. Resuspend the platelet pellet in a suitable buffer (e.g., Tyrode's buffer).
-
Treatment: Incubate the platelet suspension with varying concentrations of this compound or a vehicle control for 10 minutes at 37°C.
-
Cell Lysis: Lyse the platelets using a lysis buffer containing protease and phosphatase inhibitors.
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with a primary antibody specific for phosphorylated VASP (Ser239).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Quantification: Densitometry can be used to quantify the levels of phosphorylated VASP relative to a loading control (e.g., total VASP or β-actin).
Measurement of Epithelial Sodium Channel (ENaC) Activity using Patch-Clamp Electrophysiology
This protocol details the measurement of this compound's effect on ENaC activity in epithelial cells.[7]
Methodology:
-
Cell Culture: Culture epithelial cells known to express ENaC (e.g., A6 kidney cells) on permeable supports.
-
Patch-Clamp Setup: Use a patch-clamp amplifier and data acquisition system. Prepare patch pipettes with a resistance of 3-5 MΩ.
-
Solutions:
-
Pipette Solution (intracellular): Contains (in mM): 120 KCl, 2 MgCl₂, 10 HEPES, 1 EGTA, 3 ATP, 0.2 GTP (pH 7.2).
-
Bath Solution (extracellular): Contains (in mM): 140 NaCl, 5 KCl, 1 CaCl₂, 1 MgCl₂, 10 HEPES (pH 7.4).
-
-
Recording:
-
Establish a whole-cell patch-clamp configuration.
-
Hold the membrane potential at a constant voltage (e.g., -60 mV).
-
Record baseline ENaC currents.
-
Perfuse the bath with a solution containing this compound at the desired concentration.
-
Record the changes in inward sodium current.
-
-
Data Analysis: Analyze the current traces to determine the effect of this compound on ENaC activity, often expressed as a change in current amplitude or open probability.
Conclusion
This compound is a powerful pharmacological tool for investigating cGMP-mediated signaling. Its high potency, selectivity, membrane permeability, and resistance to degradation make it superior to cGMP for in vitro and in situ studies. The detailed protocols provided in this guide offer a starting point for researchers to explore the multifaceted roles of the cGMP/PKG signaling pathway in various biological systems. As with any potent biological modulator, careful experimental design and appropriate controls are essential for interpreting the results obtained with this compound.
References
- 1. cGMP signaling inhibits platelet shape change through regulation of the RhoA-Rho Kinase-MLC phosphatase signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of the functional role of cGMP-dependent protein kinase in intact human platelets using a specific activator 8-para-chlorophenylthio-cGMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vasodilator-stimulated phosphoprotein (VASP) phosphorylation assay for platelet response to cilostazol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Influence of the cGMP analog this compound on agonist-induced increases in cytosolic ionized Ca2+ and on aggregation of human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Vasodilator-Stimulated Phosphoprotein (VASP) Assay | Thoracic Key [thoracickey.com]
- 6. PDE Activity Assay Kit (Colorimetric) (ab139460) is not available | Abcam [abcam.com]
- 7. This compound stimulates αβγ-ENaC activity in oocytes as an external ligand requiring specific nucleotide moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cGMP-dependent relaxation of smooth muscle is coupled with the change in the phosphorylation of myosin phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
8-Pcpt-cGMP Downstream Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-(4-Chlorophenylthio)guanosine-3',5'-cyclic monophosphate (8-pCPT-cGMP) is a potent, membrane-permeable analog of cyclic guanosine (B1672433) monophosphate (cGMP). Due to its high lipophilicity and resistance to hydrolysis by phosphodiesterases (PDEs), this compound serves as a powerful tool to investigate the downstream signaling pathways of cGMP in various cell types.[1][2] This technical guide provides an in-depth overview of the core downstream signaling pathways activated by this compound, with a focus on its primary effectors: cGMP-dependent Protein Kinase (PKG) and Cyclic Nucleotide-Gated (CNG) channels. This document includes quantitative data, detailed experimental protocols, and pathway visualizations to support researchers in the fields of cell biology, pharmacology, and drug development.
Core Downstream Signaling Pathways
This compound primarily elicits its cellular effects through the activation of two main downstream targets:
-
cGMP-dependent Protein Kinase (PKG): A family of serine/threonine protein kinases that, upon activation by cGMP, phosphorylate a wide array of substrate proteins, modulating numerous cellular processes.[3]
-
Cyclic Nucleotide-Gated (CNG) Channels: Non-selective cation channels that are directly opened by the binding of cyclic nucleotides like cGMP, leading to changes in membrane potential and intracellular ion concentrations.
While this compound is a potent activator of PKG and CNG channels, it is a poor stimulator of cAMP-dependent protein kinase (PKA) and does not significantly inhibit cAMP-specific phosphodiesterases, highlighting its selectivity for the cGMP signaling cascade.[4]
cGMP-dependent Protein Kinase (PKG) Pathway
This compound is a potent activator of both PKG type I (PKG-I) and type II (PKG-II) isoforms.[5] Notably, it exhibits a degree of selectivity for PKG-II.[3] Upon binding of this compound to the regulatory domain of PKG, a conformational change occurs, leading to the activation of its catalytic domain and subsequent phosphorylation of downstream target proteins.[3]
Figure 1: this compound activates PKG, leading to downstream phosphorylation events.
Key Downstream Targets of PKG Activated by this compound:
-
Vasodilator-Stimulated Phosphoprotein (VASP): this compound induces the phosphorylation of VASP at Serine 157 and Serine 239.[6] Phosphorylated VASP is a key regulator of actin dynamics and is involved in processes such as platelet inhibition and smooth muscle relaxation.[1][6]
-
RhoA: PKG can directly phosphorylate the small GTPase RhoA at Serine 188, leading to its inhibition.[7] Inhibition of the RhoA/ROCK pathway contributes to smooth muscle relaxation by increasing the activity of myosin light chain phosphatase (MLCP).[8]
Cyclic Nucleotide-Gated (CNG) Channel Pathway
This compound is a potent agonist for cyclic nucleotide-gated (CNG) channels, directly binding to the channel protein and causing it to open. This leads to an influx of cations, primarily Ca²⁺ and Na⁺, which depolarizes the cell membrane and alters intracellular calcium levels.
Figure 2: this compound directly gates CNG channels, leading to cation influx.
Quantitative Data
The following tables summarize key quantitative parameters related to the interaction of this compound with its primary downstream targets.
Table 1: Activation of cGMP-dependent Protein Kinase (PKG) Isoforms by this compound
| PKG Isoform | Parameter | Value (nM) | Reference |
| PKG Iβ | Ka | ~370 | [3] |
| PKG II | Ka | 22 | [3] |
Table 2: Activation of Cyclic Nucleotide-Gated (CNG) Channels by this compound
| Channel Type | Parameter | Value (µM) | Reference |
| Rod Photoreceptor CNG | EC50 | 0.63 | |
| Cone Photoreceptor CNG | EC50 | 0.08 |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study this compound downstream signaling.
VASP Phosphorylation Assay (Western Blot)
This protocol details the detection of VASP phosphorylation in cell lysates following treatment with this compound.
Figure 3: Experimental workflow for VASP phosphorylation Western blot analysis.
Materials:
-
Cells of interest
-
This compound
-
Cell Lysis Buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)[9][10]
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking Buffer (5% BSA in TBST)
-
Primary antibodies: anti-phospho-VASP (Ser239), anti-phospho-VASP (Ser157), anti-total VASP
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Stimulation: Plate cells and grow to desired confluency. Treat cells with various concentrations of this compound for the desired time course (e.g., 10-30 minutes).
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse cells on ice with lysis buffer containing protease and phosphatase inhibitors. Scrape cells and collect lysate. Clarify lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.[11]
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate and visualize bands using a chemiluminescence imaging system.
-
Quantify band intensity using densitometry software. Normalize phosphorylated VASP signal to total VASP or a loading control.[12]
-
RhoA Activation Assay (Pull-down)
This protocol describes a method to measure the activation state of RhoA by pulling down the active, GTP-bound form using Rhotekin-RBD beads.[13]
References
- 1. Analysis of the functional role of cGMP-dependent protein kinase in intact human platelets using a specific activator 8-para-chlorophenylthio-cGMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. edepot.wur.nl [edepot.wur.nl]
- 3. Structural Basis of Analog Specificity in PKG I and II - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Direct Binding and Regulation of RhoA Protein by Cyclic GMP-dependent Protein Kinase Iα - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Vasodilator-stimulated phosphoprotein (VASP) is phosphorylated on Ser157 by protein kinase C-dependent and -independent mechanisms in thrombin-stimulated human platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. cGMP signaling inhibits platelet shape change through regulation of the RhoA-Rho Kinase-MLC phosphatase signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Which cell lysis buffer recipe is best for phosphorylated proteins? | AAT Bioquest [aatbio.com]
- 10. researchgate.net [researchgate.net]
- 11. mesoscale.com [mesoscale.com]
- 12. researchgate.net [researchgate.net]
- 13. cellbiolabs.com [cellbiolabs.com]
The Role of 8-pCPT-cGMP in Visual Signal Transduction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
8-(4-Chlorophenylthio)guanosine-3',5'-cyclic monophosphate (8-pCPT-cGMP) is a potent, membrane-permeant analog of cyclic guanosine (B1672433) monophosphate (cGMP) that serves as a critical tool in the study of visual signal transduction. Its primary role is as a powerful agonist of cyclic nucleotide-gated (CNG) channels, the final common pathway in the phototransduction cascade. Exhibiting significantly higher potency than the endogenous ligand cGMP, particularly for cone photoreceptor CNG channels, this compound allows for the precise modulation of photoreceptor activity. Furthermore, its resistance to hydrolysis by phosphodiesterases (PDEs) ensures a sustained effect, making it an invaluable compound for investigating the intricacies of retinal signaling and for exploring potential therapeutic interventions in retinal degenerative diseases. This guide provides a comprehensive overview of the function of this compound, detailed experimental protocols, and quantitative data to facilitate its effective use in research and drug development.
Introduction to Visual Signal Transduction and the Role of cGMP
Visual signal transduction is the process by which light is converted into an electrical signal in the photoreceptor cells of the retina. This intricate cascade is primarily mediated by the second messenger cGMP. In the dark, a high concentration of cGMP keeps CNG channels in the photoreceptor outer segment open, leading to a constant influx of cations (the "dark current") and a depolarized state. Upon photon absorption by rhodopsin (in rods) or cone opsins (in cones), a G-protein cascade is initiated, leading to the activation of PDE6. Activated PDE6 rapidly hydrolyzes cGMP to 5'-GMP, causing a decrease in intracellular cGMP concentration. This leads to the closure of CNG channels, hyperpolarization of the cell membrane, and a reduction in glutamate (B1630785) release at the synaptic terminal, thereby signaling the presence of light to downstream neurons.[1][2][3] Dysregulation of cGMP signaling is implicated in various retinal degenerative diseases, such as retinitis pigmentosa.[1]
This compound: A Potent Modulator of CNG Channels
This compound is a synthetic analog of cGMP characterized by a chlorophenylthio group at the C8 position of the guanine (B1146940) ring. This modification confers several key properties that make it a superior tool for studying visual signaling compared to native cGMP:
-
High Potency: this compound is a significantly more potent agonist of both rod and cone CNG channels than cGMP.[4][5] This allows for the activation of these channels at much lower concentrations.
-
Cone Selectivity: Notably, this compound displays a much higher affinity for cone CNG channels compared to rod CNG channels, making it a valuable tool for dissecting the distinct signaling pathways of these two photoreceptor types.[4][5]
-
Membrane Permeability: The lipophilic nature of this compound allows it to readily cross cell membranes, enabling its use in intact cell and tissue preparations.[6]
-
Metabolic Stability: this compound is resistant to hydrolysis by PDEs, the enzymes that degrade cGMP.[6] This resistance ensures a sustained and predictable effect on CNG channel activity.
These properties have established this compound as a standard research tool for activating CNG channels in a controlled manner, mimicking the dark-adapted state of photoreceptors, and investigating the downstream consequences of sustained channel opening.
Quantitative Data: Efficacy and Potency of this compound
The following tables summarize the quantitative data on the effects of this compound on rod and cone CNG channels, providing a clear comparison with the endogenous ligand, cGMP.
| Compound | Target | EC50 (µM) | Hill Coefficient (H) | Relative Potency vs. cGMP | Reference |
| cGMP | Rod CNG Channel | ~40 | ~2.0 | 1 | [4][5] |
| This compound | Rod CNG Channel | 0.63 | ~1.6 | ~63x higher | [4][5] |
| cGMP | Cone CNG Channel | ~11 | ~2.1 | 1 | [4][5] |
| This compound | Cone CNG Channel | 0.08 | ~1.5 | ~138x higher | [4][5] |
Table 1: Potency of cGMP and this compound on Rod and Cone CNG Channels.
| Compound | Target | Efficacy (relative to max cGMP response) | Reference |
| This compound | Rod CNG Channel | Similar to cGMP | [4][5] |
| This compound | Cone CNG Channel | Similar to cGMP | [4][5] |
Table 2: Efficacy of this compound on Rod and Cone CNG Channels.
Signaling Pathways and Experimental Workflows
The Phototransduction Cascade and the Point of Action of this compound
The following diagram illustrates the canonical phototransduction cascade and highlights the direct action of this compound on the CNG channels.
Caption: The Phototransduction Cascade and the action of this compound.
Experimental Workflow for Patch-Clamp Recording
The following diagram outlines a typical workflow for investigating the effects of this compound on CNG channels using the patch-clamp technique.
Caption: Workflow for Patch-Clamp Electrophysiology.
Detailed Experimental Protocols
Patch-Clamp Recording of CNG Channels
This protocol is adapted from studies characterizing the effects of cGMP analogs on heterologously expressed rod and cone CNG channels.
Objective: To measure the dose-response relationship of this compound on rod or cone CNG channels using the inside-out patch-clamp technique.
Materials:
-
Xenopus laevis oocytes expressing heterotetrameric rod (CNGA1/CNGB1a) or cone (CNGA3/CNGB3) CNG channels.
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.
-
Borosilicate glass capillaries for pulling patch pipettes.
-
Pipette (Extracellular) Solution: 110 mM KCl, 2 mM NaCl, 10 mM HEPES, 1 mM EDTA, pH 7.4 with KOH.
-
Bath (Intracellular) Solution: 110 mM KCl, 2 mM NaCl, 10 mM HEPES, pH 7.4 with KOH.
-
Stock solutions of cGMP and this compound in bath solution.
Procedure:
-
Oocyte Preparation: Prepare Xenopus oocytes and inject cRNA for the desired CNG channel subunits. Incubate for 2-5 days at 18°C.
-
Pipette Fabrication: Pull patch pipettes to a resistance of 1-3 MΩ when filled with pipette solution.
-
Patch Formation: Form a giga-ohm seal on the oocyte membrane in the cell-attached configuration.
-
Inside-Out Configuration: Excise the membrane patch to achieve the inside-out configuration, exposing the intracellular face of the membrane to the bath solution.
-
Baseline Recording: Perfuse the patch with the control bath solution and record any baseline channel activity at a holding potential of +100 mV.
-
Dose-Response Measurement:
-
Apply increasing concentrations of this compound to the bath, perfusing the patch for a sufficient time at each concentration to reach a steady-state current.
-
Record the current at each concentration.
-
After the highest concentration, apply a saturating concentration of cGMP (e.g., 1-3 mM) to determine the maximal current response.
-
-
Data Analysis:
-
Normalize the current at each this compound concentration to the maximal cGMP-induced current.
-
Plot the normalized current as a function of the logarithm of the this compound concentration.
-
Fit the data with the Hill equation to determine the EC50 and the Hill coefficient (H).
-
Phosphodiesterase (PDE) Activity Assay (Isothermal Titration Calorimetry)
This protocol describes a non-radioactive method to assess the hydrolysis of cGMP analogs by PDEs.[7]
Objective: To determine if this compound is hydrolyzed by a specific PDE isoform.
Materials:
-
Isothermal Titration Calorimeter (ITC).
-
Purified recombinant PDE enzyme (e.g., PDE6).
-
Reaction Buffer: 40 mM MOPS, pH 7.5, 1 mM MgCl2.
-
Stock solutions of cGMP and this compound.
Procedure:
-
Instrument Setup: Equilibrate the ITC instrument at the desired temperature (e.g., 30°C).
-
Sample Preparation:
-
Fill the sample cell (e.g., 1.42 mL) with a known concentration of the purified PDE in the reaction buffer.
-
Load the injection syringe with a high concentration of the cGMP analog (e.g., 30 mM this compound).
-
-
Measurement:
-
After establishing a stable baseline, inject a small volume (e.g., 10 µL) of the this compound solution into the sample cell.
-
Monitor the heat production over time. A sustained heat signal indicates enzymatic hydrolysis. The absence of a significant heat signal suggests that the analog is not a substrate for the enzyme.
-
-
Control: Perform a positive control experiment using cGMP as the substrate to ensure the PDE enzyme is active.
-
Data Analysis: The rate of heat production is proportional to the rate of the enzymatic reaction. The total heat produced is proportional to the total amount of substrate hydrolyzed. Compare the thermogram for this compound with that of cGMP to assess its stability.[7]
Guanylate Cyclase (GC) Activity Assay
This protocol describes a radioimmunoassay method to measure the effect of this compound on guanylate cyclase activity.[7]
Objective: To determine if this compound directly modulates the activity of soluble guanylate cyclase (sGC).
Materials:
-
Purified or partially purified sGC.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.5, 4 mM MnCl2 or MgCl2, 1 mM GTP.
-
[α-³²P]GTP.
-
cGMP radioimmunoassay (RIA) kit or materials for separating [³²P]cGMP from [³²P]GTP (e.g., alumina (B75360) columns).
-
Stock solution of this compound.
-
Positive control activator (e.g., sodium nitroprusside, SNP, for sGC).
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the assay buffer, a known amount of sGC, and the test compound (this compound at various concentrations) or the positive control (SNP).
-
Initiate Reaction: Start the reaction by adding [α-³²P]GTP.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 10 minutes).
-
Terminate Reaction: Stop the reaction by adding a stop solution (e.g., EDTA) and boiling.
-
Quantify cGMP Production:
-
RIA Method: Use a commercial cGMP RIA kit to quantify the amount of cGMP produced.
-
Chromatographic Method: Separate the [³²P]cGMP product from the unreacted [³²P]GTP substrate using chromatography on neutral alumina columns. Quantify the radioactivity in the cGMP fraction using liquid scintillation counting.
-
-
Data Analysis: Calculate the specific activity of the guanylate cyclase (e.g., in pmol cGMP/min/mg protein) in the presence and absence of this compound. Compare the activity to that of the positive control.
Conclusion
This compound is an indispensable tool for researchers in the field of visual neuroscience and drug development. Its high potency, cone selectivity, membrane permeability, and metabolic stability make it a highly effective and reliable modulator of CNG channels. The quantitative data and detailed experimental protocols provided in this guide are intended to facilitate its application in elucidating the complex mechanisms of visual signal transduction and in the development of novel therapeutic strategies for retinal diseases. Careful consideration of the experimental design and adherence to the outlined protocols will enable researchers to fully leverage the unique properties of this powerful cGMP analog.
References
- 1. researchgate.net [researchgate.net]
- 2. neuron.mefst.hr [neuron.mefst.hr]
- 3. cGMP Analogues with Opposing Actions on CNG Channels Selectively Modulate Rod or Cone Photoreceptor Function [ub01.uni-tuebingen.de]
- 4. researchgate.net [researchgate.net]
- 5. Phototransduction in Vertebrate Rods: The Electrophysiological Approach to the cGMP Cascade Theory - Advances in Photoreception - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. biolog.de [biolog.de]
- 7. Enzyme assays for cGMP hydrolysing Phosphodiesterases - PMC [pmc.ncbi.nlm.nih.gov]
The Influence of 8-pCPT-cGMP on Intracellular Calcium Levels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the effects of 8-(4-Chlorophenylthio)guanosine-3',5'-cyclic monophosphate (8-pCPT-cGMP) on intracellular calcium ([Ca2+]i) levels. This compound is a membrane-permeable and phosphodiesterase-resistant analog of cyclic guanosine (B1672433) monophosphate (cGMP) that serves as a potent and selective activator of cGMP-dependent protein kinase (PKG).[1][2] This document details the molecular mechanisms by which this compound modulates calcium signaling, presents quantitative data from key studies, provides detailed experimental protocols for measuring its effects, and illustrates the relevant signaling pathways and workflows using Graphviz diagrams. This guide is intended for researchers, scientists, and drug development professionals investigating cGMP-mediated signaling pathways and their therapeutic potential.
Introduction to this compound and its Role in Calcium Signaling
This compound is a valuable pharmacological tool for studying the physiological roles of cGMP due to its high lipophilicity, allowing for excellent membrane permeability, and its stability against hydrolysis by phosphodiesterases (PDEs).[2] The primary intracellular effector of cGMP is PKG, a serine/threonine kinase that phosphorylates a variety of downstream targets involved in regulating intracellular calcium homeostasis.[3] By activating PKG, this compound predominantly exerts an inhibitory effect on agonist-induced increases in cytosolic calcium.[3][4] This inhibitory action is a key mechanism in various physiological processes, including the relaxation of smooth muscle and the inhibition of platelet aggregation.[4]
Molecular Mechanisms of Action
The primary mechanism by which this compound influences intracellular calcium levels is through the activation of PKG.[3] Once activated, PKG phosphorylates several key proteins involved in the regulation of calcium signaling.
Inhibition of Calcium Release from Intracellular Stores
A major effect of this compound-activated PKG is the inhibition of calcium release from the endoplasmic/sarcoplasmic reticulum (ER/SR). This is achieved through the phosphorylation of the inositol (B14025) 1,4,5-trisphosphate (IP3) receptor (IP3R).[5][6] Phosphorylation of the IP3R by PKG decreases its sensitivity to IP3, thereby reducing the amount of calcium released from intracellular stores in response to agonist stimulation.[6] Studies have shown that activation of PKG by this compound leads to a time- and concentration-dependent increase in IP3R phosphorylation.[5]
Modulation of Store-Operated Calcium Entry (SOCE)
In addition to inhibiting release from intracellular stores, the cGMP/PKG pathway can also modulate the influx of extracellular calcium through store-operated calcium entry (SOCE). While the exact mechanisms are still under investigation, evidence suggests that PKG activation can inhibit SOCE, further contributing to the overall decrease in cytosolic calcium levels.
Regulation of Calcium Pumps
The cGMP/PKG signaling pathway is also implicated in the regulation of calcium pumps, such as the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA). PKG can phosphorylate phospholamban (PLN), a regulatory protein of SERCA. In its unphosphorylated state, PLN inhibits SERCA activity. Phosphorylation of PLN by PKG relieves this inhibition, leading to increased SERCA activity and enhanced re-uptake of calcium into the ER/SR. This action helps to lower cytosolic calcium concentrations and replenish intracellular stores.
Quantitative Data on the Effects of this compound
The following tables summarize the quantitative data on the effects of this compound on intracellular calcium and related processes.
Table 1: Inhibition of Agonist-Induced Increases in Intracellular Calcium
| Cell Type | Agonist (Concentration) | This compound Concentration | Effect | Reference |
| Human Platelets | ADP (8 µM), Thrombin (0.025 IU/ml), Collagen (1-3 µg/ml) | ~100 µM (IC50) | Half-maximal inhibition of cytosolic ionized Ca2+ increases. | [4] |
| Human Platelets | Thrombin (0.1 unit/ml) or ADP (20 µM) | 0.5 mM | Inhibition of agonist-evoked calcium response to 22.8 ± 9.7% of control (in the presence of 1 mM external Ca2+). | [3] |
| Human Platelets | Thrombin (0.1 unit/ml) or ADP (20 µM) | 0.5 mM | Inhibition of agonist-evoked calcium response to 9.7 ± 1.3% of control (in the absence of external Ca2+). | [3] |
Table 2: Effects on Downstream Targets
| Target Protein | Cell Type/System | This compound Concentration | Effect | Reference |
| IP3 Receptor | Intact Rat Aorta | Concentration-dependent | Increased phosphorylation with a stoichiometry of 0.5 mol of phosphate/mol of receptor above control. | [5] |
| Vasodilator-Stimulated Phosphoprotein (VASP) | Intact Human Platelets | 0.5 mM | Time-dependent increase in phosphorylation, a marker of PKG activation. | [3] |
Experimental Protocols
Measurement of Intracellular Calcium using Fura-2 AM in Platelets
This protocol describes the measurement of intracellular calcium in human platelets using the ratiometric fluorescent indicator Fura-2 acetoxymethyl ester (Fura-2 AM).
Materials:
-
Freshly drawn human blood
-
Acid-citrate-dextrose (ACD) solution
-
Apyrase (Grade VII)
-
Prostacyclin (PGI2)
-
Fura-2 AM
-
Pluronic F-127
-
HEPES-buffered Tyrode's solution (containing 1 mM CaCl2)
-
Agonists (e.g., ADP, Thrombin)
-
This compound
-
Spectrofluorometer with dual-wavelength excitation capabilities (e.g., 340 nm and 380 nm) and emission at 510 nm.
Procedure:
-
Platelet Preparation:
-
Collect human blood into a syringe containing ACD solution (1:7 v/v).
-
Centrifuge the blood at 150 x g for 15 minutes at room temperature to obtain platelet-rich plasma (PRP).
-
Add apyrase (2 U/ml) and PGI2 (0.1 µg/ml) to the PRP to prevent platelet activation.
-
Centrifuge the PRP at 800 x g for 15 minutes to pellet the platelets.
-
Resuspend the platelet pellet gently in HEPES-buffered Tyrode's solution without CaCl2, containing apyrase and PGI2.
-
-
Fura-2 AM Loading:
-
Incubate the platelet suspension with Fura-2 AM (typically 2-5 µM) and Pluronic F-127 (0.02%) for 45-60 minutes at 37°C in the dark.
-
After incubation, centrifuge the platelets at 800 x g for 15 minutes and resuspend them in fresh HEPES-buffered Tyrode's solution containing 1 mM CaCl2.
-
Allow the platelets to rest for at least 30 minutes at room temperature to allow for de-esterification of the dye.
-
-
Calcium Measurement:
-
Place the Fura-2-loaded platelet suspension in a cuvette in the spectrofluorometer.
-
Record the baseline fluorescence by alternating the excitation wavelengths between 340 nm and 380 nm, with the emission wavelength set at 510 nm.
-
To study the effect of this compound, pre-incubate the platelets with the desired concentration of this compound for a specified time (e.g., 2-5 minutes).
-
Add the agonist (e.g., ADP or thrombin) to the cuvette to stimulate an increase in intracellular calcium.
-
Continuously record the fluorescence ratio (F340/F380) to monitor the changes in intracellular calcium concentration.
-
-
Data Analysis:
-
The ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380) is proportional to the intracellular calcium concentration.
-
The change in the fluorescence ratio upon agonist stimulation in the presence and absence of this compound can be used to quantify the inhibitory effect of this compound.
-
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: Signaling pathway of this compound on intracellular calcium.
Caption: Experimental workflow for measuring intracellular calcium.
Conclusion
This compound is a powerful research tool for elucidating the complex roles of the cGMP signaling pathway in regulating intracellular calcium. Its primary mechanism of action, the activation of PKG, leads to a multifaceted inhibition of agonist-induced calcium increases through the phosphorylation of key regulatory proteins such as the IP3 receptor and phospholamban. This technical guide provides a comprehensive overview of these mechanisms, supported by quantitative data and detailed experimental protocols, to aid researchers in their investigation of cGMP-mediated physiological and pathophysiological processes. Further research is warranted to fully delineate the dose-response relationships and the precise molecular interactions involved in the regulation of all calcium channels and pumps by the cGMP/PKG pathway.
References
- 1. Analysis of the functional role of cGMP-dependent protein kinase in intact human platelets using a specific activator 8-para-chlorophenylthio-cGMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biolog.de [biolog.de]
- 3. pnas.org [pnas.org]
- 4. Influence of the cGMP analog this compound on agonist-induced increases in cytosolic ionized Ca2+ and on aggregation of human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phosphorylation of the inositol 1,4,5-trisphosphate receptor. Cyclic GMP-dependent protein kinase mediates cAMP and cGMP dependent phosphorylation in the intact rat aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cGMP inhibits IP3-induced Ca2+ release in intact rat megakaryocytes via cGMP- and cAMP-dependent protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physiological Effects of 8-pCPT-cGMP in Neurons
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physiological effects of 8-(4-Chlorophenylthio)guanosine-3',5'-cyclic monophosphate (8-pCPT-cGMP), a potent and membrane-permeable activator of cGMP-dependent protein kinase (PKG). This document synthesizes key findings on its mechanism of action, its influence on neuronal ion channels and synaptic plasticity, and detailed experimental protocols for its study.
Core Mechanism of Action: Activation of the cGMP/PKG Signaling Pathway
This compound is a lipophilic analog of cyclic guanosine (B1672433) monophosphate (cGMP) that readily crosses cell membranes, making it an invaluable tool for studying cGMP-mediated signaling in intact neurons.[1] Its primary intracellular target is cGMP-dependent protein kinase (PKG), which it activates with high potency and selectivity.[1][2] The activation of PKG by this compound initiates a signaling cascade that modulates the function of various downstream effectors, including ion channels and proteins involved in synaptic transmission and plasticity.[3][4]
The canonical pathway begins with the production of nitric oxide (NO), which stimulates soluble guanylyl cyclase (sGC) to synthesize cGMP.[2][5] this compound bypasses the need for NO and sGC activation, directly engaging PKG. This pathway is crucial in various neuronal processes, including the regulation of neuronal excitability and long-term changes in synaptic strength.[3][4]
Quantitative Effects of this compound on Neuronal Ion Channels
This compound modulates the activity of a variety of ion channels in neurons. The following tables summarize the quantitative data from key studies.
Table 1: Effects of this compound on Voltage-Gated and Ligand-Gated Ion Channels
| Ion Channel | Neuronal Type | Effect | Concentration | Quantitative Change | Citation(s) |
| Epithelial Na+ Channel (ENaC) | Xenopus oocytes expressing human αβγ-ENaC | Activation | 0.1 µM - 1000 µM | EC50 = 101 µM; ~3-fold increase in current at 0.2 mM | [6] |
| TRPV1 | Cultured rat dorsal root ganglion (DRG) neurons | Inhibition of capsaicin-evoked currents (Icap) | 100 µM | 59.5% decrease in Icap | [7] |
| Tetrodotoxin-Resistant (TTX-R) Na+ Channels | Rat trigeminal ganglion neurons | Inhibition | Not specified | 37% inhibition of current | [5] |
| IA Potassium Channels | Rat trigeminal ganglion neurons | Inhibition | Not specified | 32% inhibition of current | [5] |
| Cyclic Nucleotide-Gated (CNG) Channels | Cone photoreceptors | Activation | Not specified | K1/2 = 10.3 ± 3.9 μM | [8] |
| Cyclic Nucleotide-Gated (CNG) Channels | Rod photoreceptors | Activation | Not specified | Apparent affinity = 0.63 µM | [9] |
| Cyclic Nucleotide-Gated (CNG) Channels | Cone photoreceptors | Activation | Not specified | Apparent affinity = 0.08 µM | [9] |
Role in Synaptic Plasticity: Long-Term Depression (LTD)
The NO/cGMP/PKG signaling pathway is a critical regulator of synaptic plasticity, particularly in the induction of long-term depression (LTD), a long-lasting reduction in synaptic efficacy.[2][10] this compound has been instrumental in elucidating the postsynaptic mechanisms of LTD.
In corticostriatal spiny neurons, high-frequency stimulation (HFS) induces LTD, a process that can be mimicked by inhibitors of cGMP phosphodiesterases (PDEs), which increase intracellular cGMP levels.[10] The intracellular application of cGMP or activation of PKG also induces LTD.[10] This form of synaptic plasticity is blocked by inhibitors of sGC and PKG, confirming the central role of the cGMP pathway.[10]
Detailed Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
This protocol is designed to record ion channel activity and synaptic currents in cultured neurons or brain slices and to assess the effects of this compound.
Materials:
-
External (Bath) Solution (ACSF for slices): (in mM) 125 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 25 NaHCO3, 1.25 NaH2PO4, and 25 glucose, bubbled with 95% O2/5% CO2.
-
Internal (Pipette) Solution: (in mM) 130 K-gluconate, 10 KCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.3 Na-GTP, pH adjusted to 7.2 with KOH.
-
This compound Stock Solution: Prepare a 10-100 mM stock solution in water or DMSO and dilute to the final desired concentration in the external solution on the day of the experiment.
-
Patch Pipettes: Borosilicate glass, pulled to a resistance of 3-5 MΩ.
-
Recording Equipment: Patch-clamp amplifier, digitizer, micromanipulator, and data acquisition software.
Procedure:
-
Prepare brain slices (250-350 µm thick) or cultured neurons.
-
Transfer the preparation to the recording chamber and perfuse with oxygenated external solution at a constant flow rate (e.g., 2-3 ml/min).
-
Visualize neurons using a microscope with DIC or fluorescence optics.
-
Approach a target neuron with a patch pipette filled with the internal solution, applying positive pressure.
-
Form a giga-ohm seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
In voltage-clamp mode, hold the neuron at a specific potential (e.g., -70 mV) to record synaptic currents or apply voltage steps to elicit voltage-gated currents.
-
Establish a stable baseline recording for at least 5-10 minutes.
-
Bath apply this compound at the desired concentration and record the changes in current amplitude, frequency, and kinetics.
-
Wash out the drug to observe reversibility.
Calcium Imaging
This protocol allows for the visualization of changes in intracellular calcium concentration in response to neuronal activity and its modulation by this compound.
Materials:
-
Calcium Indicator: Fluo-4 AM or a genetically encoded calcium indicator (e.g., GCaMP).
-
Imaging Buffer: ACSF or a HEPES-buffered saline solution.
-
This compound Stock Solution: As described above.
-
Imaging System: Fluorescence microscope equipped with a suitable light source, filters, and a sensitive camera (sCMOS or EMCCD).
Procedure:
-
Load cultured neurons with a calcium indicator (e.g., incubate with Fluo-4 AM for 30-45 minutes at 37°C). For GCaMP, ensure expression in the neurons of interest.
-
Wash the cells with imaging buffer to remove excess dye.
-
Place the culture dish on the microscope stage and perfuse with imaging buffer.
-
Acquire baseline fluorescence images at a specific frame rate (e.g., 5-10 Hz).
-
Stimulate the neurons (e.g., electrically or with a chemical agonist like high potassium) to evoke calcium transients and record the fluorescence changes.
-
Apply this compound to the bath and repeat the stimulation protocol.
-
Analyze the data by defining regions of interest (ROIs) around individual neurons and calculating the change in fluorescence over baseline (ΔF/F₀).
Biochemical Assay for PKG Activity
This protocol measures the kinase activity of PKG in neuronal lysates in the presence of this compound.
Materials:
-
Neuronal Tissue or Cultured Neurons.
-
Lysis Buffer: Containing protease and phosphatase inhibitors.
-
PKG Activity Assay Kit: Commercially available kits (e.g., from MBL International) provide the necessary reagents, including a specific PKG substrate.[11]
-
This compound.
-
Plate Reader: Capable of measuring absorbance or fluorescence, depending on the kit.
Procedure:
-
Homogenize neuronal tissue or lyse cultured neurons in ice-cold lysis buffer.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the lysate.
-
In a microplate, add the neuronal lysate to wells containing the reaction buffer and the specific PKG substrate.
-
Add this compound at various concentrations to the respective wells. Include a negative control (no this compound) and a positive control.
-
Initiate the kinase reaction by adding ATP.
-
Incubate for the time specified in the kit protocol.
-
Stop the reaction and measure the phosphorylation of the substrate according to the kit's instructions (e.g., using a phosphospecific antibody and a colorimetric or fluorescent readout).
-
Calculate the PKG activity based on the signal intensity.
Summary and Future Directions
This compound is a powerful pharmacological tool that has significantly advanced our understanding of cGMP signaling in the nervous system. Its ability to selectively activate PKG has been crucial in demonstrating the role of this pathway in modulating neuronal excitability through effects on a diverse range of ion channels and in mediating synaptic plasticity, particularly LTD. The detailed experimental protocols provided in this guide offer a starting point for researchers aiming to investigate the multifaceted roles of cGMP in neuronal function.
Future research should focus on elucidating the specific downstream targets of PKG that mediate the observed physiological effects. Identifying the precise phosphorylation sites on ion channels and synaptic proteins will be critical for a complete understanding of the molecular mechanisms. Furthermore, exploring the therapeutic potential of modulating the cGMP pathway in neurological and psychiatric disorders, where synaptic plasticity is often dysregulated, represents a promising avenue for drug development.
References
- 1. Whole cell patch clamp electrophysiology in human neuronal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The NO-cGMP-PKG signaling pathway regulates synaptic plasticity and fear memory consolidation in the lateral amygdala via activation of ERK/MAP kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The NO-cGMP-PKG signaling pathway regulates synaptic plasticity and fear memory consolidation in the lateral amygdala via activation of ERK/MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synaptic Plasticity and NO-cGMP-PKG Signaling Regulate Pre- and Postsynaptic Alterations at Rat Lateral Amygdala Synapses Following Fear Conditioning - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role of nitric oxide in pre-synaptic plasticity and homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How to Measure Neurotransmitter Levels? - Creative Proteomics [metabolomics.creative-proteomics.com]
- 7. Activation of the cGMP/Protein Kinase G Pathway by Nitric Oxide Can Decrease TRPV1 Activity in Cultured Rat Dorsal Root Ganglion Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Whole Cell Patch Clamp Protocol [protocols.io]
- 9. GtR [gtr.ukri.org]
- 10. A Critical Role of the Nitric Oxide/cGMP Pathway in Corticostriatal Long-Term Depression | Journal of Neuroscience [jneurosci.org]
- 11. cGMP Signaling, Phosphodiesterases and Major Depressive Disorder - PMC [pmc.ncbi.nlm.nih.gov]
8-pCPT-cGMP: A Technical Guide for Studying cGMP Signaling In Vitro
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of 8-(4-Chlorophenylthio)guanosine-3',5'-cyclic monophosphate (8-pCPT-cGMP), a pivotal tool for the in vitro investigation of cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathways. This document details its mechanism of action, key experimental applications, and provides structured protocols to facilitate its use in a laboratory setting.
Introduction to this compound
This compound is a cell-permeable and phosphodiesterase-resistant analog of cGMP.[1][2][3] These characteristics make it a powerful tool for researchers to specifically and potently activate cGMP-dependent protein kinase (PKG) in intact cells and cell-free systems.[1][2] Its lipophilic nature, conferred by the 4-chlorophenylthio group at the 8-position of the guanine (B1146940) ring, allows it to readily cross cell membranes, a significant advantage over the cell-impermeable native cGMP.[1][3] Furthermore, its resistance to hydrolysis by most phosphodiesterases (PDEs) ensures a sustained activation of the cGMP signaling cascade, allowing for the study of downstream effects without rapid signal termination.[1][3]
Mechanism of Action
This compound primarily exerts its effects by directly binding to and activating cGMP-dependent protein kinase (PKG).[1][4] PKG exists in two main isoforms, PKG I and PKG II, and this compound is a potent activator of both.[2][4] Upon activation, PKG phosphorylates a wide array of substrate proteins on serine and threonine residues, leading to a cascade of downstream cellular events. These events include modulation of ion channel activity, calcium homeostasis, gene expression, and smooth muscle relaxation.[5][6] Notably, this compound displays selectivity for PKG over the cAMP-dependent protein kinase (PKA), making it a valuable tool for dissecting the distinct roles of these two major cyclic nucleotide signaling pathways.[1][4]
Quantitative Data
The following tables summarize key quantitative parameters of this compound, providing a reference for experimental design.
Table 1: Protein Kinase Activation
| Parameter | PKG Isoform | Value | Reference |
| Ka | PKG Iβ | Similar to cGMP | [4] |
| Ka | PKG II | 22 nM | [4] |
| EC50 (ENaC activation) | - | 101 µM | [7] |
| EC50 (PKG II activation) | PKG II | 1.8 µM | [7] |
Table 2: Effects on Platelet Function
| Parameter | Agonist | Value | Reference |
| IC50 (Inhibition of Ca2+ increase) | ADP, Thrombin, Collagen | ~100 µM | [8] |
| IC50 (Inhibition of aggregation) | ADP, Thrombin, Collagen | ~100 µM | [8] |
Table 3: Interaction with Phosphodiesterases (PDEs)
| Parameter | PDE Isoform | Effect | Reference |
| Hydrolysis | cGS-PDE, cGI-PDE, CaM-PDE, cGB-PDE | Not hydrolyzed | [1] |
| Inhibition | cGI-PDE | Half-maximal inhibition at 8 µM (by 8-Br-cGMP) | [1] |
Experimental Protocols
Detailed methodologies for key in vitro experiments utilizing this compound are provided below.
Platelet Aggregation Assay
This protocol details the use of this compound to study the inhibition of platelet aggregation using light transmission aggregometry.
Materials:
-
Freshly drawn human whole blood
-
Anticoagulant (e.g., 3.2% sodium citrate)
-
This compound (stock solution in DMSO or appropriate buffer)
-
Platelet agonist (e.g., ADP, thrombin, collagen)
-
Phosphate-buffered saline (PBS)
-
Light transmission aggregometer
-
Centrifuge
Procedure:
-
Preparation of Platelet-Rich Plasma (PRP):
-
Collect whole blood into tubes containing sodium citrate.
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the PRP.
-
Carefully collect the upper PRP layer.
-
Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a higher speed (e.g., 2000 x g) for 15 minutes. The PPP will be used as a reference (100% aggregation).
-
-
Platelet Aggregation Measurement:
-
Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 108 platelets/mL) using PPP if necessary.
-
Pre-warm the PRP samples to 37°C in the aggregometer cuvettes with a stir bar.
-
Add the desired concentration of this compound or vehicle control (e.g., DMSO) to the PRP and incubate for a specified time (e.g., 3-5 minutes).
-
Add the platelet agonist to induce aggregation.
-
Record the change in light transmission for a set period (e.g., 5-10 minutes). The percentage of aggregation is calculated relative to the light transmission of PPP.
-
Vasodilation Studies in Isolated Aortic Rings
This protocol describes the investigation of the vasodilatory effects of this compound on isolated arterial segments.
Materials:
-
Aorta from a laboratory animal (e.g., rat, rabbit)
-
Krebs-Henseleit buffer (or similar physiological salt solution)
-
This compound
-
Vasoconstrictor (e.g., phenylephrine (B352888), KCl)
-
Organ bath system with force transducers
-
Carbogen gas (95% O2, 5% CO2)
Procedure:
-
Preparation of Aortic Rings:
-
Euthanize the animal and carefully excise the thoracic aorta.
-
Clean the aorta of adhering connective tissue and fat in cold Krebs-Henseleit buffer.
-
Cut the aorta into rings of 2-3 mm in width.
-
For endothelium-denuded rings, gently rub the intimal surface with a fine wire or forceps.
-
-
Isometric Tension Recording:
-
Mount the aortic rings in the organ baths containing Krebs-Henseleit buffer, maintained at 37°C and continuously gassed with carbogen.
-
Allow the rings to equilibrate for at least 60 minutes under a resting tension (e.g., 1-2 g).
-
Pre-contract the rings with a vasoconstrictor (e.g., phenylephrine at 1 µM).
-
Once a stable contraction is achieved, cumulatively add increasing concentrations of this compound to the bath.
-
Record the changes in isometric tension. Relaxation is expressed as a percentage of the pre-contraction induced by the vasoconstrictor.
-
Western Blotting for VASP Phosphorylation
This protocol is for assessing the activation of PKG by this compound through the detection of phosphorylated Vasodilator-Stimulated Phosphoprotein (VASP), a key PKG substrate.
Materials:
-
Washed platelets or other cell types of interest
-
This compound
-
Lysis buffer (containing protease and phosphatase inhibitors)
-
Primary antibody against phosphorylated VASP (e.g., anti-phospho-VASP Ser239)
-
Secondary antibody (HRP-conjugated)
-
SDS-PAGE and Western blotting equipment
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis:
-
Prepare washed platelets or culture cells to the desired density.
-
Treat the cells with various concentrations of this compound for the desired time.
-
Lyse the cells with ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
-
SDS-PAGE and Western Blotting:
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking agent (e.g., 5% BSA in TBST).
-
Incubate the membrane with the primary anti-phospho-VASP antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the chemiluminescent signal using an imaging system. The intensity of the phosphorylated VASP band indicates the level of PKG activation.
-
cGMP Signaling Pathway
The diagram below illustrates the central role of cGMP as a second messenger, a pathway that can be effectively studied using this compound.
Conclusion
This compound is an indispensable pharmacological tool for the in vitro exploration of cGMP signaling. Its cell permeability and resistance to enzymatic degradation allow for the specific and sustained activation of PKG, enabling detailed investigation of its downstream physiological and pathophysiological roles. The protocols and data provided in this guide are intended to facilitate the effective use of this compound in a variety of experimental settings, ultimately contributing to a deeper understanding of the complex and vital cGMP signaling network.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Platelet-based Detection of Nitric Oxide in Blood by Measuring VASP Phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. Optimized Preparation Method of Platelet-Concentrated Plasma and Noncoagulating Platelet-Derived Factor Concentrates: Maximization of Platelet Concentration and Removal of Fibrinogen - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Comparison of different procedures to prepare platelet-rich plasma for studies of platelet aggregation by light transmission aggregometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Principles and Methods of Preparation of Platelet-Rich Plasma: A Review and Author's Perspective - PMC [pmc.ncbi.nlm.nih.gov]
The Rise of a Powerful Research Tool: An In-depth Technical Guide to 8-pCPT-cGMP
A comprehensive guide for researchers, scientists, and drug development professionals on the discovery, mechanism, and application of 8-(4-Chlorophenylthio)guanosine-3',5'-cyclic monophosphate (8-pCPT-cGMP).
Abstract
Since its development, this compound has become an indispensable tool in cellular signaling research. Its unique properties, including high potency, selective activation of cGMP-dependent protein kinase (PKG), excellent cell membrane permeability, and resistance to hydrolysis by phosphodiesterases (PDEs), have enabled researchers to dissect the intricate roles of the cGMP signaling pathway in a multitude of physiological and pathophysiological processes. This technical guide provides a detailed overview of the discovery and development of this compound, its mechanism of action, and its application in key experimental systems, complete with detailed protocols and quantitative data to facilitate its effective use in the laboratory.
Discovery and Development: The Need for a Stable and Permeable cGMP Analog
The second messenger cyclic guanosine (B1672433) monophosphate (cGMP) plays a crucial role in diverse cellular functions, including smooth muscle relaxation, platelet aggregation, and neuronal signaling. However, the direct application of cGMP in cellular studies is hampered by its poor membrane permeability and rapid degradation by PDEs. This necessitated the development of synthetic cGMP analogs with improved physicochemical properties.
Early analogs like dibutyryl-cGMP offered improved lipophilicity but suffered from non-specific effects and variable efficacy. The breakthrough came with the synthesis of this compound, a molecule where the hydrogen at the 8th position of the guanine (B1146940) ring is substituted with a parachlorophenylthio (pCPT) group.[1] This modification conferred several advantageous properties:
-
High Lipophilicity: The pCPT moiety significantly increases the lipophilicity of the molecule, allowing it to readily cross cell membranes.[2][3]
-
Resistance to Phosphodiesterases: this compound is highly resistant to hydrolysis by most PDEs, ensuring sustained intracellular concentrations and prolonged activation of its targets.[2][3]
-
Potent and Selective PKG Activation: this compound is a potent activator of cGMP-dependent protein kinase (PKG), the primary effector of cGMP signaling in many cell types.[1][2][4] It exhibits selectivity for PKG over other cyclic nucleotide-dependent enzymes like protein kinase A (PKA).[2]
These characteristics established this compound as a superior research tool for studying cGMP-mediated signaling pathways in intact cells and tissues.
Mechanism of Action: Selective Activation of Protein Kinase G
The primary intracellular target of this compound is cGMP-dependent protein kinase (PKG). There are two main isoforms of PKG, PKG I and PKG II, which are encoded by different genes and exhibit distinct tissue distribution and substrate specificities. This compound activates both isoforms, with a noted preference for PKGII.[4][5]
The binding of this compound to the regulatory domain of PKG induces a conformational change that relieves autoinhibition and activates the kinase's catalytic domain. The activated PKG then phosphorylates specific serine and threonine residues on a variety of substrate proteins, thereby modulating their activity and downstream cellular processes.[4]
It is important to note that at higher concentrations, this compound can also interact with other cGMP-binding proteins, such as cyclic nucleotide-gated (CNG) channels.[3][6][7] Researchers should consider this potential for off-target effects when designing and interpreting experiments.
Quantitative Data and Technical Specifications
For the precise application of this compound in research, a clear understanding of its quantitative parameters is essential. The following tables summarize key data points for this compound and related compounds.
Table 1: Physicochemical and Pharmacological Properties of this compound
| Property | Value | References |
| Molecular Formula | C₁₆H₁₄ClN₅O₇PS | [5] |
| Molecular Weight | 487.8 g/mol | [5] |
| Purity (typical) | >98% (HPLC) | [1] |
| Form | Lyophilized sodium salt | [1] |
| Storage | -20°C, protected from light | [1] |
| Lipophilicity (LogD) | High | [2][3] |
Table 2: Activation Constants (Kₐ) and EC₅₀ Values for this compound
| Target | Parameter | Value | Species/System | References |
| PKG Iβ | Kₐ | Similar to cGMP | Bovine lung | [2][4] |
| PKG II | Kₐ | 22 nM | Recombinant | [4] |
| PKG II | EC₅₀ | 1.8 µM | - | [5] |
| ENaC (human αβγ) | EC₅₀ | 101 µM | Xenopus oocytes | [5] |
| Rod CNG Channel | EC₅₀ | 0.63 µM | - | [7] |
| Cone CNG Channel | EC₅₀ | 0.08 µM | - | [7] |
Table 3: Comparison of this compound with other cGMP Analogs and Inhibitors
| Compound | Primary Action | Key Features | References |
| 8-Bromo-cGMP (8-Br-cGMP) | PKG Activator | Cell-permeable, less potent than this compound | [2] |
| Dibutyryl-cGMP | PKG Activator | Older, less specific analog | [1] |
| (Rp)-8-pCPT-cGMPS | PKG Inhibitor | Potent and selective PKG inhibitor (Kᵢ ≈ 0.5 µM) | [8][9] |
Signaling Pathways and Experimental Workflows
Visualizing the complex interactions within signaling pathways and the logical flow of experimental procedures is crucial for a comprehensive understanding. The following diagrams, rendered in DOT language, illustrate key aspects of this compound's function and application.
The cGMP-PKG Signaling Pathway
This pathway is the primary mechanism through which this compound exerts its effects.
Caption: The cGMP-PKG signaling pathway activated by endogenous ligands and exogenous this compound.
Experimental Workflow: VASP Phosphorylation Assay
This workflow outlines a common method to assess PKG activation in cells by measuring the phosphorylation of Vasodilator-Stimulated Phosphoprotein (VASP), a well-characterized PKG substrate.
Caption: A typical workflow for assessing VASP phosphorylation as a marker of PKG activity.
Detailed Experimental Protocols
The following protocols provide a framework for using this compound in common experimental settings. Researchers should optimize these protocols for their specific cell types and experimental conditions.
Protocol: VASP Phosphorylation Assay in Human Platelets
This protocol is adapted from methods described in the literature for assessing PKG activation by measuring VASP phosphorylation.[10][11]
Materials:
-
Human whole blood collected in citrate (B86180) anticoagulant.
-
This compound (stock solution in water or appropriate buffer).
-
Prostaglandin E1 (PGE1) (optional, to suppress basal platelet activation).
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
BCA or Bradford protein assay reagent.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and nitrocellulose or PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody against phospho-VASP (Ser239).
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
Procedure:
-
Platelet Preparation: Isolate platelet-rich plasma (PRP) from human whole blood by centrifugation at low speed (e.g., 200 x g for 15 minutes). To obtain washed platelets, pellet the platelets from PRP by centrifugation at a higher speed (e.g., 800 x g for 15 minutes) and resuspend in a suitable buffer (e.g., Tyrode's buffer).
-
Treatment: Incubate the platelet suspension with the desired concentration of this compound (typically in the range of 1-200 µM) for various time points (e.g., 1 to 15 minutes) at 37°C.[10] Include appropriate controls (vehicle, positive control like a direct adenylyl cyclase activator).
-
Cell Lysis: Terminate the reaction by adding an equal volume of ice-cold lysis buffer. Incubate on ice for 10-15 minutes with occasional vortexing.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and determine the protein concentration of the supernatant using a standard protein assay.
-
Western Blotting:
-
Normalize protein concentrations for all samples and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-VASP antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
-
Analysis: Quantify the band intensities using densitometry software and normalize the phospho-VASP signal to a loading control (e.g., total VASP or GAPDH).
Protocol: Measuring ENaC Activity in Xenopus Oocytes
This protocol outlines the general steps for expressing and recording the activity of epithelial sodium channels (ENaC) in Xenopus oocytes and testing the effect of this compound.[5][12][13]
Materials:
-
Xenopus laevis oocytes.
-
cRNAs for the α, β, and γ subunits of ENaC.
-
ND96 solution (oocyte culture medium).
-
This compound stock solution.
-
Amiloride (B1667095) (ENaC blocker).
-
Two-electrode voltage-clamp setup.
Procedure:
-
Oocyte Preparation and cRNA Injection:
-
Harvest and defolliculate Xenopus oocytes.
-
Inject oocytes with a mixture of cRNAs encoding the ENaC subunits.
-
Incubate the injected oocytes in ND96 solution for 24-48 hours to allow for channel expression.
-
-
Two-Electrode Voltage Clamp:
-
Place an oocyte in the recording chamber and perfuse with ND96 solution.
-
Impale the oocyte with two microelectrodes (voltage and current).
-
Clamp the oocyte membrane potential at a holding potential of, for example, -60 mV.
-
-
Application of this compound:
-
Establish a stable baseline current recording.
-
Perfuse the oocyte with ND96 solution containing the desired concentration of this compound (e.g., in a dose-response range from 1 µM to 1 mM).[13]
-
Record the change in whole-cell current. An increase in inward current indicates ENaC activation.
-
-
Pharmacological Confirmation:
-
After observing the effect of this compound, perfuse the oocyte with a solution containing both this compound and the ENaC blocker amiloride (e.g., 10 µM) to confirm that the observed current is mediated by ENaC.
-
-
Data Analysis:
-
Measure the amplitude of the amiloride-sensitive current in the presence and absence of this compound.
-
For dose-response experiments, plot the normalized current as a function of the this compound concentration and fit the data to a Hill equation to determine the EC₅₀.
-
Protocol: Whole-Cell Patch-Clamp Recording in Dorsal Root Ganglion (DRG) Neurons
This protocol provides a general outline for investigating the effects of this compound on ion channel activity in cultured DRG neurons using the whole-cell patch-clamp technique.[14][15][16][17]
Materials:
-
Primary culture of DRG neurons.
-
External (bath) solution.
-
Internal (pipette) solution.
-
This compound stock solution.
-
Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system).
-
Borosilicate glass capillaries for pulling patch pipettes.
Procedure:
-
Cell Preparation:
-
Culture DRG neurons on glass coverslips.
-
Place a coverslip with adherent neurons in the recording chamber on the microscope stage and perfuse with external solution.
-
-
Pipette Preparation and Sealing:
-
Pull patch pipettes with a resistance of 3-5 MΩ when filled with internal solution.
-
Approach a neuron with the patch pipette while applying positive pressure.
-
Once the pipette touches the cell membrane, release the pressure to form a high-resistance (GΩ) seal.
-
-
Whole-Cell Configuration:
-
Apply gentle suction to rupture the membrane patch under the pipette tip to achieve the whole-cell configuration.
-
Allow the cell to stabilize for a few minutes.
-
-
Recording and Drug Application:
-
In voltage-clamp mode, apply a voltage protocol to elicit the ion channel currents of interest.
-
Establish a stable baseline recording.
-
Perfuse the cell with the external solution containing this compound at the desired concentration.
-
Record the changes in the current amplitude and kinetics.
-
-
Data Analysis:
-
Analyze the recorded currents using appropriate software to measure parameters such as peak current amplitude, activation and inactivation kinetics, and current-voltage relationships.
-
Compare these parameters before and after the application of this compound.
-
Conclusion
This compound has proven to be an invaluable pharmacological tool for elucidating the multifaceted roles of the cGMP-PKG signaling pathway. Its favorable characteristics of cell permeability, resistance to degradation, and potent, selective activation of PKG have enabled significant advances in our understanding of cellular regulation. This technical guide provides the necessary theoretical background, quantitative data, and practical protocols to empower researchers to effectively utilize this compound in their investigations, thereby continuing to unravel the complexities of cGMP signaling in health and disease.
References
- 1. biolog.de [biolog.de]
- 2. Analysis of the functional role of cGMP-dependent protein kinase in intact human platelets using a specific activator 8-para-chlorophenylthio-cGMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Structural Basis of Analog Specificity in PKG I and II - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound stimulates αβγ-ENaC activity in oocytes as an external ligand requiring specific nucleotide moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. cGMP Analogues with Opposing Actions on CNG Channels Selectively Modulate Rod or Cone Photoreceptor Function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. (Rp)-8-pCPT-cGMPS, a novel cGMP-dependent protein kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rndsystems.com [rndsystems.com]
- 10. Vasodilator-stimulated phosphoprotein (VASP) is phosphorylated on Ser157 by protein kinase C-dependent and -independent mechanisms in thrombin-stimulated human platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. This compound stimulates alphabetagamma-ENaC activity in oocytes as an external ligand requiring specific nucleotide moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. CPT-cGMP Is A New Ligand of Epithelial Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Whole-cell patch-clamp recordings of Ca2+ currents from isolated neonatal mouse dorsal root ganglion (DRG) neurons [pubmed.ncbi.nlm.nih.gov]
- 15. An improved method for patch clamp recording and calcium imaging of neurons in the intact dorsal root ganglion in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A combined protocol for isolation, culture, and patch-clamp recording of dorsal root ganglion neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Lipophilicity and Cell Permeability of 8-pCPT-cGMP
Abstract
8-(4-Chlorophenylthio)guanosine-3',5'-cyclic monophosphate (this compound) is a potent and selective membrane-permeable activator of cGMP-dependent protein kinase (PKG).[1][2] Its utility in cellular studies stems from its enhanced lipophilicity and resistance to hydrolysis by phosphodiesterases (PDEs) compared to the endogenous second messenger, cGMP.[2][3] This guide provides a comprehensive analysis of the physicochemical properties of this compound, focusing on its lipophilicity and cell permeability. It includes quantitative data, detailed experimental protocols for permeability assays, and visualizations of the underlying biological pathways and experimental workflows.
The Role of this compound in the cGMP Signaling Pathway
The cyclic guanosine (B1672433) monophosphate (cGMP) signaling system is a crucial regulator of numerous physiological processes, including smooth muscle relaxation, platelet aggregation, and neuronal function.[4][5][6] The pathway is initiated by the synthesis of cGMP from guanosine triphosphate (GTP) by guanylate cyclases (GCs).[7] The primary downstream effector of cGMP is PKG.[7] this compound is a cGMP analog designed to mimic the action of endogenous cGMP but with improved properties for experimental use in intact cells.[3] By directly activating PKG, this compound allows researchers to bypass upstream signaling events and specifically investigate the functional roles of PKG.[2][8]
Lipophilicity of this compound
Lipophilicity, the affinity of a molecule for a lipidic environment, is a critical determinant of its ability to cross cell membranes.[9] The substitution of a hydrogen atom at the C8 position of the guanine (B1146940) ring with a lipophilic para-chlorophenylthio moiety significantly increases the lipophilicity of this compound compared to cGMP and other analogs like 8-bromo-cGMP (8-Br-cGMP).[2][3] This enhanced lipophilicity is a key reason for its excellent membrane permeability.[3]
Quantitative Lipophilicity Data
The lipophilicity of cyclic nucleotide analogs can be quantified using various parameters. The logarithm of the partition coefficient between n-octanol and water (LogP) or buffer (LogD) is a common measure. Another metric is the log Kw, derived from retention times in reversed-phase chromatography.
| Compound | Lipophilicity Metric | Value | Reference |
| This compound | log Kw | 2.52 | [10][11] |
| 8-Br-cGMP | log Kw | 1.17 | [10] |
| 8-pCPT-PET-cGMP | Lipophilicity (Arbitrary Scale) | 3.52 | [12] |
| Sp-8-Br-PET-cGMP | Lipophilicity Scale (vs. This compound) | 180 (vs. 55) | [13] |
Note: The "Lipophilicity Scale" values are from a single study and may not be directly comparable to log Kw values.
The data clearly indicates that this compound is substantially more lipophilic than 8-Br-cGMP, a commonly used analog.[2][10]
Cell Permeability of this compound
The increased lipophilicity of this compound directly contributes to its enhanced ability to passively diffuse across the phospholipid bilayer of cell membranes.[3][14] This property allows it to reach sufficient intracellular concentrations to activate PKG when applied extracellularly.[2][14]
Quantitative Permeability Data
Cell permeability is often expressed as an apparent permeability coefficient (Papp) or as a percentage of the extracellular concentration that enters the cell over a specific time. Studies have demonstrated the superior permeability of this compound.
| Compound | Cell Type | Permeability (%) | Incubation Time (min) | Reference |
| This compound | Human Platelets / CHO Cells | ≈ 20% | 20 | [10] |
| 8-Br-cGMP | Human Platelets / CHO Cells | ≈ 10% | 20 | [10] |
This twofold increase in permeability for this compound over 8-Br-cGMP means that lower extracellular concentrations are required to achieve the same intracellular effect. For instance, to achieve maximal VASP phosphorylation (a marker of PKG activation), 50 µM of this compound was sufficient, whereas 200 µM of 8-Br-cGMP was needed.[10]
Experimental Protocols for Permeability Assessment
Two standard in vitro methods for assessing passive drug permeability are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell monolayer assay.
Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a non-cell-based assay that measures a compound's ability to diffuse through a lipid-infused artificial membrane, modeling passive transcellular permeation.[15][16]
Methodology:
-
Membrane Preparation: A filter plate (donor plate) is coated with a solution of a lipid (e.g., 1-2% lecithin) in an organic solvent like dodecane.[15][17]
-
Compound Preparation: The test compound (e.g., this compound) is dissolved in an aqueous buffer (e.g., PBS at pH 7.4) to a known concentration (e.g., 10-50 µM).[17][18]
-
Assay Setup: An acceptor plate is filled with buffer. The lipid-coated donor plate, containing the test compound solution, is placed on top of the acceptor plate, forming a "sandwich".[17][18]
-
Incubation: The plate sandwich is incubated at room temperature for a defined period (e.g., 4-18 hours).[17][19]
-
Quantification: After incubation, the concentrations of the compound in both the donor and acceptor wells are measured using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy.[16][18]
-
Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = [(-VD * VA) / ((VD + VA) * Area * Time)] * ln(1 - [CA] / [Ceq]) Where VD is the volume of the donor well, VA is the volume of the acceptor well, Area is the surface area of the membrane, Time is the incubation time, [CA] is the compound concentration in the acceptor well, and [Ceq] is the equilibrium concentration.
Caco-2 Permeability Assay
The Caco-2 assay is a cell-based model that is considered the gold standard for predicting in vivo human intestinal absorption.[20] It uses the Caco-2 human colon adenocarcinoma cell line, which differentiates into a polarized monolayer of enterocytes with tight junctions, mimicking the intestinal barrier.[20]
Methodology:
-
Cell Seeding: Caco-2 cells are seeded onto microporous filter inserts (e.g., Transwell™) at a high density (e.g., 2.6 x 105 cells/cm2).[21]
-
Monolayer Differentiation: The cells are cultured for 21-28 days to allow them to differentiate and form a confluent, polarized monolayer with functional tight junctions.[20][21]
-
Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the Transepithelial Electrical Resistance (TEER). A high TEER value (≥200 Ω·cm2) indicates a well-formed barrier.[22] The flux of a paracellular marker like Lucifer Yellow can also be measured.[23]
-
Transport Experiment (A to B):
-
The culture medium is replaced with a transport buffer (e.g., Hanks' Balanced Salt Solution).
-
The test compound (this compound) is added to the apical (A) compartment (upper chamber).
-
The basolateral (B) compartment (lower chamber) contains a compound-free buffer.
-
-
Incubation and Sampling: The plate is incubated (e.g., at 37°C with gentle shaking). Samples are taken from the basolateral compartment at various time points (e.g., 30, 60, 90, 120 minutes) and replaced with fresh buffer.[22]
-
Quantification and Calculation: The amount of compound transported to the basolateral side is quantified by LC-MS/MS. The Papp is calculated using the formula: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the steady-state flux rate, A is the surface area of the filter, and C0 is the initial concentration in the apical compartment.
Conclusion
This compound is a valuable pharmacological tool for investigating cGMP/PKG signaling in intact cellular systems. Its utility is directly linked to its chemical structure, specifically the addition of the 8-p-chlorophenylthio group. This modification confers high lipophilicity (log Kw = 2.52), which in turn results in excellent cell membrane permeability (~20% in 20 minutes).[10][11] This allows for potent and reliable activation of intracellular PKG at lower extracellular concentrations than less permeable analogs. The experimental protocols detailed herein, including PAMPA and Caco-2 assays, provide robust frameworks for quantifying the permeability of this compound and other research compounds, aiding in the selection and characterization of effective cell-based probes and potential therapeutics.
References
- 1. scbt.com [scbt.com]
- 2. Analysis of the functional role of cGMP-dependent protein kinase in intact human platelets using a specific activator 8-para-chlorophenylthio-cGMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biolog.de [biolog.de]
- 4. cusabio.com [cusabio.com]
- 5. The cGMP system: components and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cyclic guanosine monophosphate - Wikipedia [en.wikipedia.org]
- 7. The Cyclic Guanosine Monophosphate (cGMP) Second Messenger System – Developing Expertise in Neuroscience [uen.pressbooks.pub]
- 8. (Rp)-8-pCPT-cGMPS, a novel cGMP-dependent protein kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. This compound BIOLOG Life Science Institute [biolog.de]
- 12. 8-pCPT-PET-cGMP BIOLOG Life Science Institute [biolog.de]
- 13. This compound stimulates αβγ-ENaC activity in oocytes as an external ligand requiring specific nucleotide moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA) [sigmaaldrich.com]
- 16. PAMPA | Evotec [evotec.com]
- 17. charnwooddiscovery.com [charnwooddiscovery.com]
- 18. enamine.net [enamine.net]
- 19. bioassaysys.com [bioassaysys.com]
- 20. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 21. Re-Use of Caco-2 Monolayers in Permeability Assays—Validation Regarding Cell Monolayer Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 22. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 23. merckmillipore.com [merckmillipore.com]
8-pCPT-cGMP: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-(4-Chlorophenylthio)guanosine-3',5'-cyclic monophosphate (8-pCPT-cGMP) is a potent and membrane-permeable activator of cGMP-dependent protein kinase (PKG) and cyclic nucleotide-gated (CNG) ion channels.[1][2] Its high lipophilicity and resistance to hydrolysis by phosphodiesterases make it a valuable tool for studying cGMP signaling pathways in intact cells.[1][3] This technical guide provides an in-depth overview of the stability and recommended storage conditions for this compound, along with relevant experimental protocols and signaling pathway diagrams.
Chemical and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₄ClN₅O₇PS · Na | [2] |
| Molecular Weight | 509.8 g/mol | [2] |
| Appearance | Crystallized or lyophilized sodium salt | [1] |
| Purity | Typically >97% (HPLC) | [1] |
| λmax | 276 nm | [1] |
| Molar Extinction Coefficient (ε) | 21500 L·mol⁻¹·cm⁻¹ | [2] |
| Lipophilicity | High | [1] |
Stability of this compound
This compound is known to be chemically stable under the conditions of biological systems and media.[1] It exhibits metabolic stability towards all cyclic nucleotide-responsive phosphodiesterases examined so far.[1] However, like all chemical compounds, its long-term stability is dependent on storage conditions.
Factors Affecting Stability
Several environmental factors can influence the stability of this compound:
-
Temperature: Elevated temperatures can accelerate the degradation of chemical compounds.
-
Light: Exposure to bright light and UV radiation should be avoided to prevent photodegradation.[1]
-
Oxidizing Agents: The sulfur-containing thioether bond may be susceptible to oxidation.
Summary of Stability Data
While specific quantitative stability studies on this compound are not widely published, the following table summarizes the available qualitative information and recommendations.
| Condition | Stability Profile | Recommendations |
| Solid Form (Lyophilized) | Generally stable. Sensitive to humidity. | Store in a freezer, preferably in a desiccated environment. |
| Aqueous Solution | Stable for short-term use in biological media. | Prepare fresh solutions for optimal results. For storage, aliquot and freeze. |
| Freeze-Thaw Cycles | Repeated freeze-thaw cycles should be avoided. | Aliquot stock solutions to prevent degradation. |
| Light Exposure | Susceptible to degradation. | Protect from bright light and UV radiation.[1] Use amber vials or wrap containers in foil. |
Recommended Storage Conditions
To ensure the integrity and activity of this compound, the following storage conditions are recommended based on manufacturer guidelines and general best practices.
| Form | Temperature | Duration | Additional Precautions |
| Solid (Lyophilized) | -20°C | Long-term | Store in a desiccator. |
| Stock Solution | -20°C | Up to 1 month | Protect from light.[4] Stored under nitrogen.[4] |
| -80°C | Up to 6 months | Protect from light.[4] Stored under nitrogen.[4] |
Experimental Protocols
Detailed stability studies for this compound would typically involve forced degradation studies and analysis by a stability-indicating HPLC method. The following are general protocols that can be adapted for this purpose.
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound for experimental use and stability studies.
Materials:
-
This compound, sodium salt (lyophilized powder)
-
Nuclease-free water or appropriate buffer (e.g., PBS)
-
Vortex mixer
-
Ultrasonic bath (optional)
-
Sterile, light-protecting microcentrifuge tubes or vials
Procedure:
-
Allow the lyophilized this compound vial to equilibrate to room temperature before opening to prevent condensation.
-
Carefully add the required volume of solvent to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
To ensure complete dissolution, rinse the tube walls carefully.
-
Gently vortex the solution. Use of an ultrasonic bath for a short period can aid in dissolving the compound.[1]
-
If the solution is intended for cell culture, it can be sterilized by filtration through a 0.22 µm filter.[4]
-
Aliquot the stock solution into light-protecting tubes for storage at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: General Forced Degradation Study
Objective: To identify potential degradation products and degradation pathways of this compound under various stress conditions.
Materials:
-
This compound stock solution
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Calibrated oven
-
Photostability chamber
Procedure:
-
Acid Hydrolysis: Mix the this compound solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours). Neutralize the solution before analysis.
-
Base Hydrolysis: Mix the this compound solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for a defined period. Neutralize the solution before analysis.
-
Oxidative Degradation: Mix the this compound solution with an equal volume of 3% H₂O₂. Incubate at room temperature for a defined period.
-
Thermal Degradation: Expose the solid this compound and a solution to elevated temperatures (e.g., 60°C, 80°C) for a defined period.
-
Photodegradation: Expose the solid this compound and a solution to light in a photostability chamber according to ICH Q1B guidelines.
-
Sample Analysis: Analyze the stressed samples at various time points using a stability-indicating HPLC method (see Protocol 3). Compare the chromatograms to that of an unstressed control sample to identify degradation peaks.
Protocol 3: Stability-Indicating HPLC Method
Objective: To develop and validate an HPLC method capable of separating this compound from its degradation products.
Instrumentation and Conditions (Example):
-
HPLC System: A system with a UV detector or a photodiode array (PDA) detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 276 nm.
-
Injection Volume: 10 µL.
Procedure:
-
Method Development: Optimize the mobile phase composition, gradient, and column to achieve baseline separation of the parent compound from any degradation products observed in the forced degradation studies.
-
Method Validation: Validate the method according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, range, accuracy, precision, and robustness.
-
Stability Sample Analysis: Analyze the samples from the stability studies (stored under different conditions) at predetermined time points.
-
Data Analysis: Quantify the amount of this compound remaining and the formation of any degradation products over time.
Signaling Pathways Involving this compound
This compound primarily exerts its effects by activating two main targets: cGMP-dependent protein kinase (PKG) and cyclic nucleotide-gated (CNG) ion channels.
cGMP-PKG Signaling Pathway
The cGMP-PKG signaling pathway is a crucial intracellular cascade involved in various physiological processes, including smooth muscle relaxation, platelet aggregation, and neuronal function.
Caption: The cGMP-PKG signaling pathway.
cGMP-Gated Ion Channel Signaling Pathway
CNG channels are non-selective cation channels that are directly gated by the binding of cyclic nucleotides, playing a key role in sensory transduction, such as in vision and olfaction.[5][6]
Caption: Activation of a cGMP-gated ion channel.
Experimental Workflow for Stability Testing
A typical workflow for assessing the stability of this compound is outlined below.
Caption: Workflow for this compound stability testing.
Conclusion
This compound is a valuable research tool with good inherent stability, particularly its resistance to phosphodiesterases. However, to ensure its efficacy and the reproducibility of experimental results, it is crucial to adhere to proper storage and handling procedures. Storing the compound in its lyophilized form at -20°C or below and protecting all forms from light are key to maintaining its integrity. While specific, comprehensive stability data is limited in publicly available literature, the provided general protocols for stability testing can serve as a foundation for researchers and drug development professionals to establish in-house stability profiles for this compound according to cGMP guidelines. The signaling pathway diagrams offer a visual guide to the compound's mechanism of action, aiding in experimental design and data interpretation.
References
- 1. biolog.de [biolog.de]
- 2. This compound BIOLOG Life Science Institute [biolog.de]
- 3. Analysis of the functional role of cGMP-dependent protein kinase in intact human platelets using a specific activator 8-para-chlorophenylthio-cGMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Cyclic nucleotide-gated channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cyclic nucleotide–gated ion channel - Wikipedia [en.wikipedia.org]
The Selectivity of 8-pCPT-cGMP for PKG Isoforms: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the selectivity of 8-(4-Chlorophenylthio)guanosine-3',5'-cyclic monophosphate (8-pCPT-cGMP) for the isoforms of cGMP-dependent protein kinase (PKG). Understanding this selectivity is critical for the accurate interpretation of experimental results and the development of targeted therapeutics. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the associated signaling pathways and workflows.
Core Understanding: Isoform Preference of this compound
This compound is a cell-permeable analog of cyclic guanosine (B1672433) monophosphate (cGMP) widely used to study cGMP-mediated signaling pathways.[1][2] While it is a potent activator of PKG, it exhibits a notable preference for the PKG II isoform over the PKG I isoforms (Iα and Iβ).[1][3][4] This selectivity, although not absolute, allows for the differential activation of PKG isoforms in experimental settings, providing a valuable tool to dissect their distinct physiological roles.[1][2] However, it is important to note that at higher concentrations, this compound can activate both PKG isotypes and may also interact with other cyclic nucleotide-binding proteins, such as cAMP-dependent protein kinase (PKA) and cyclic nucleotide-gated channels.[1][2]
Quantitative Analysis of this compound Selectivity
The selectivity of this compound for PKG isoforms is quantified through the determination of activation constants (Ka) and half-maximal effective concentrations (EC50). A lower Ka or EC50 value signifies a higher affinity and more potent activation. The following tables summarize the available quantitative data for this compound and the endogenous activator cGMP for comparison.
Table 1: Activation Constants (Ka) of cGMP and this compound for PKG Isoforms
| Activator | PKG Isoform | Activation Constant (Ka) | Reference |
| cGMP | PKG Iα | 0.1 µM | [5] |
| cGMP | PKG Iβ | 1.0 µM | [5] |
| cGMP | PKG II | 0.07 µM - 0.257 µM | [1][5] |
| This compound | PKG Iβ | Similar to cGMP | [1] |
| This compound | PKG II | 22 nM (0.022 µM) | [1] |
Table 2: Half-Maximal Effective Concentration (EC50) of cGMP and this compound for PKG Isoforms
| Activator | PKG Isoform | EC50 | Reference |
| cGMP | PKG Iβ | 163 nM | [1] |
| cGMP | PKG II | 96 nM | [1] |
| This compound | PKG Iβ | Little effect compared to cGMP | [1] |
| This compound | PKG II | 5 nM | [1] |
These data clearly demonstrate that this compound is a more potent activator of PKG II, with Ka and EC50 values in the low nanomolar range, representing an approximately 19-fold greater selectivity for PKG II compared to cGMP.[1]
Structural Basis for Selectivity
The isoform selectivity of this compound is rooted in the structural differences between the cyclic nucleotide-binding (CNB) domains of PKG I and PKG II.[1][3][6] Each PKG monomer possesses two CNB domains, CNB-A and CNB-B.[7] Structural studies have revealed that the A site of PKG II has a larger β5/β6 pocket which can better accommodate the bulky 8-pCPT moiety of this compound.[1][3][6] In contrast, the binding pocket of PKG I is more constrained, leading to a lower affinity for this analog.
Experimental Protocols
The determination of kinase activation and selectivity relies on robust experimental assays. Below are detailed methodologies for key experiments cited in the literature.
Kinase Activity Assay (Mobility-Shift Assay)
This assay measures the kinase-mediated phosphorylation of a substrate, and the resulting change in charge is detected by a shift in mobility in a microfluidic device.
Materials:
-
Purified recombinant PKG I and PKG II isoforms
-
This compound and cGMP
-
Fluorescently labeled peptide substrate for PKG
-
ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Stop solution (e.g., 100 mM HEPES, pH 7.5, 0.015% Brij-35, 10 mM EDTA)
-
Microfluidic mobility-shift assay instrument
Procedure:
-
Prepare Kinase Reactions: In a microplate, prepare serial dilutions of this compound and cGMP in kinase reaction buffer.
-
Add the purified PKG isoform to each well.
-
Initiate the kinase reaction by adding a mixture of the fluorescently labeled peptide substrate and ATP.
-
Incubate: Allow the reaction to proceed at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Stop Reaction: Terminate the reaction by adding the stop solution.
-
Analyze by Mobility-Shift Assay: Transfer the samples to the microfluidic instrument. The instrument will apply a voltage to separate the phosphorylated (product) and non-phosphorylated (substrate) peptides based on their charge-to-mass ratio.
-
Data Analysis: The amount of product formed is quantified by measuring the fluorescence intensity of the shifted peak. Plot the percentage of substrate conversion against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 or Ka value.[8]
Radiolabeled ATP Kinase Assay
This is a classic method to directly measure the incorporation of a radiolabeled phosphate (B84403) group from ATP onto a substrate.[9][10]
Materials:
-
Purified recombinant PKG I and PKG II isoforms
-
This compound and cGMP
-
Specific peptide or protein substrate for PKG
-
[γ-³²P]ATP
-
Kinase reaction buffer
-
Stop solution (e.g., phosphoric acid)
-
Phosphocellulose paper or other binding matrix
-
Scintillation counter
Procedure:
-
Prepare Kinase Reactions: Set up reactions in a microcentrifuge tube containing kinase reaction buffer, the PKG isoform, the substrate, and varying concentrations of this compound or cGMP.
-
Initiate Reaction: Start the reaction by adding [γ-³²P]ATP.
-
Incubate: Incubate at a controlled temperature for a defined period.
-
Stop Reaction and Spot: Terminate the reaction by adding a stop solution. Spot a portion of the reaction mixture onto phosphocellulose paper.
-
Wash: Wash the phosphocellulose paper extensively with a wash buffer (e.g., phosphoric acid) to remove unincorporated [γ-³²P]ATP.[11]
-
Quantify: Measure the amount of ³²P incorporated into the substrate bound to the paper using a scintillation counter.[11]
-
Data Analysis: Calculate the kinase activity (e.g., in pmol/min/µg) and plot it against the agonist concentration to determine the EC50 or Ka.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, created using the DOT language for Graphviz, illustrate the cGMP/PKG signaling pathway and a typical experimental workflow for determining agonist selectivity.
Caption: The canonical cGMP/PKG signaling pathway.
Caption: Experimental workflow for determining agonist selectivity.
References
- 1. Structural Basis of Analog Specificity in PKG I and II - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neutron Crystallography Detects Differences in Protein Dynamics: Structure of the PKG II Cyclic Nucleotide Binding Domain in Complex with an Activator - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural Basis of Analog Specificity in PKG I and II [escholarship.org]
- 4. PRKG1 protein kinase cGMP-dependent 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. cGMP-Dependent Protein Kinase Inhibitors in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. cGMP-dependent protein kinase - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assay of protein kinases using radiolabeled ATP: a protocol | MRC PPU [ppu.mrc.ac.uk]
- 11. Protocols – Newton Lab [newtonlab.ucsd.edu]
Foundational Research on 8-pCPT-cGMP and Smooth Muscle Relaxation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the foundational research on 8-(4-Chlorophenylthio)guanosine-3',5'-cyclic monophosphate (8-pCPT-cGMP) and its pivotal role in mediating smooth muscle relaxation. This compound is a membrane-permeable and phosphodiesterase-resistant analog of cyclic guanosine (B1672433) monophosphate (cGMP), making it a powerful tool for elucidating the cGMP signaling cascade in various physiological processes.[1][2] Its primary mechanism of action involves the potent and selective activation of cGMP-dependent protein kinase (PKG), a key effector in the signaling pathway that leads to vasodilation and the relaxation of other smooth muscle tissues.[1][2] This guide will delve into the core signaling pathways, present quantitative data on the effects of this compound, and provide detailed experimental protocols for key assays used in this field of research.
Core Signaling Pathways
The relaxation of smooth muscle induced by this compound is a multi-faceted process primarily orchestrated by the activation of PKG. This activation triggers a cascade of downstream events that ultimately decrease intracellular calcium concentration and reduce the sensitivity of the contractile apparatus to calcium.
Activation of cGMP-Dependent Protein Kinase (PKG)
This compound is a potent activator of PKG isoforms Iα, Iβ, and II.[2] Its lipophilic nature allows it to readily cross cell membranes, directly activating intracellular PKG and initiating the relaxation response.[2]
References
Methodological & Application
Application Notes and Protocols for 8-pCPT-cGMP in Primary Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-(4-Chlorophenylthio)-cGMP (8-pCPT-cGMP) is a potent and membrane-permeable analog of cyclic guanosine (B1672433) monophosphate (cGMP). It is a highly selective activator of cGMP-dependent protein kinase (PKG), a key effector in the nitric oxide (NO)/cGMP signaling pathway. Due to its high lipophilicity and resistance to hydrolysis by phosphodiesterases, this compound is a valuable tool for studying cGMP-mediated cellular processes in intact primary cells.[1][2][3] These application notes provide detailed protocols for the use of this compound in primary cell culture experiments, including its preparation, application, and methods for assessing its effects.
Mechanism of Action: The cGMP/PKG Signaling Pathway
The canonical pathway activated by this compound involves the activation of PKG. In many cell types, this pathway is initiated by the production of nitric oxide (NO), which stimulates soluble guanylate cyclase (sGC) to synthesize cGMP from GTP.[4] this compound bypasses the need for NO and sGC activation by directly activating PKG. Activated PKG then phosphorylates a variety of downstream target proteins on serine and threonine residues, leading to diverse physiological responses such as smooth muscle relaxation, inhibition of platelet aggregation, and modulation of neuronal activity.[4]
References
Application Notes and Protocols for 8-pCPT-cGMP in Patch Clamp Electrophysiology Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing 8-(4-Chlorophenylthio)guanosine-3',5'-cyclic monophosphate (8-pCPT-cGMP), a potent and membrane-permeant activator of cGMP-dependent protein kinase (PKG), in patch clamp electrophysiology studies. This document outlines the mechanism of action, presents quantitative data from various studies, and offers detailed protocols for key experimental setups.
Introduction to this compound
This compound is a lipophilic analog of cyclic guanosine (B1672433) monophosphate (cGMP) that readily crosses cell membranes. Its primary mechanism of action is the activation of PKG, a key serine/threonine kinase in the cGMP signaling cascade. This pathway is integral to numerous physiological processes, including the modulation of ion channel activity. By selectively activating PKG, this compound serves as an invaluable tool for investigating the role of cGMP signaling in regulating the function of various ion channels. In some contexts, it has also been suggested to act as an external ligand for certain channels, such as the epithelial sodium channel (ENaC).[1][2]
Data Presentation: Quantitative Effects of this compound on Ion Channels
The following tables summarize the quantitative effects of this compound on various ion channels as determined by patch clamp experiments.
Table 1: Effects of this compound on Epithelial Sodium Channels (ENaC)
| Cell Type | This compound Concentration | Patch Clamp Configuration | Observed Effect | Reference |
| Xenopus oocytes expressing human αβγ-ENaC | 101 µM (EC₅₀) | Two-electrode voltage clamp | Dose-dependent activation | [1] |
| Xenopus oocytes expressing human αβγ-ENaC | 0.2 mM | Outside-out | Increased number of opening levels and open probability (NPo) | [1] |
| Xenopus oocytes expressing mouse αβγ-ENaC | 0.2 mM | Two-electrode voltage clamp | Significant increase in current levels | [1] |
| Xenopus oocytes expressing rat αβγ-ENaC | 0.2 mM | Two-electrode voltage clamp | Significant increase in current levels | [1] |
Table 2: Effects of this compound on Voltage-Gated Ion Channels
| Cell Type | This compound Concentration | Patch Clamp Configuration | Observed Effect | Reference |
| Rat trigeminal ganglion neurons | Not Specified | Whole-cell | 37% inhibition of tetrodotoxin-resistant (TTX-R) sodium currents | [3] |
| Rat trigeminal ganglion neurons | Not Specified | Whole-cell | 32% inhibition of IA potassium currents | [3] |
| Rat ventricular myocytes | Not Specified | Not Specified | With Rp-8-pCPT-cGMPS (inhibitor), reversal of PKG-inhibited ICa(L) was tested. | [4] |
Table 3: Effects of this compound on Other Ion Channels
| Ion Channel | Cell Type | This compound Concentration | Patch Clamp Configuration | Observed Effect | Reference |
| Cone CNG channels | Xenopus oocytes | Not specified | Not specified | Selective activation | [5] |
| Rod CNG channels | Xenopus oocytes | Not specified | Not specified | Less effective activation compared to cone channels | [5] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the cGMP/PKG signaling pathway and a typical patch clamp experimental workflow.
Experimental Protocols
The following are generalized protocols for using this compound in common patch clamp configurations. Specific parameters such as voltage protocols and solution compositions should be optimized for the ion channel and cell type under investigation.
Materials
-
This compound sodium salt
-
Standard extracellular (bath) solution (e.g., in mM: 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose, pH 7.4 with NaOH)
-
Standard intracellular (pipette) solution (e.g., in mM: 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 2 ATP-Mg, 0.3 GTP-Na, pH 7.2 with KOH)
-
Cell culture or acutely dissociated cells of interest
-
Patch clamp rig with amplifier, micromanipulator, and data acquisition system
Stock Solution Preparation
Prepare a 10-100 mM stock solution of this compound in high-purity water or a suitable buffer. Aliquot and store at -20°C to -80°C. Avoid repeated freeze-thaw cycles.
Protocol 1: Whole-Cell Recording
This configuration allows for the recording of macroscopic currents from the entire cell membrane. This compound can be included in the pipette solution for intracellular application or applied to the bath for extracellular effects.
1. Pipette Solution Preparation:
-
Thaw an aliquot of this compound stock solution.
-
Dilute the stock solution into the standard intracellular solution to the desired final concentration (e.g., 10 µM - 1 mM).
-
Filter the final pipette solution through a 0.22 µm syringe filter.
2. Recording Procedure:
-
Prepare cells for patching in the recording chamber containing standard extracellular solution.
-
Fill a patch pipette with the this compound-containing intracellular solution.
-
Approach a cell and form a giga-ohm seal (>1 GΩ).
-
Rupture the cell membrane with gentle suction to achieve the whole-cell configuration.
-
Allow the intracellular solution containing this compound to dialyze into the cell for several minutes.
-
Apply the desired voltage protocol (e.g., voltage steps or ramps) to elicit the ionic currents of interest.
-
Record currents and compare them to control recordings made with a pipette solution lacking this compound.
Alternative for extracellular application:
-
Establish a whole-cell recording with a standard intracellular solution.
-
Record baseline currents.
-
Perfuse the bath with an extracellular solution containing the desired concentration of this compound.
-
Record the changes in current.
-
Perfuse with the control extracellular solution to test for reversibility (washout).
Protocol 2: Inside-Out Patch Recording
This configuration is ideal for studying the direct effects of this compound on the intracellular face of the ion channel, independent of cytosolic signaling molecules.
1. Solution Preparation:
-
Prepare a set of intracellular-like solutions, one control and others containing various concentrations of this compound.
2. Recording Procedure:
-
Establish a cell-attached recording with a standard pipette solution.
-
Excise the membrane patch by retracting the pipette from the cell into the bath solution. The intracellular face of the membrane is now exposed to the bath.
-
Record baseline single-channel activity in the control intracellular solution.
-
Perfuse the patch with the intracellular solution containing this compound.
-
Record changes in single-channel activity (open probability, conductance, gating kinetics).
-
Wash out the compound by perfusing with the control intracellular solution.
Protocol 3: Outside-Out Patch Recording
This configuration is used to investigate the effects of extracellularly applied this compound on ion channels.
1. Solution Preparation:
-
Prepare a set of extracellular solutions, one control and others containing various concentrations of this compound.
2. Recording Procedure:
-
Establish a whole-cell configuration.
-
Slowly retract the pipette, allowing the membrane to reseal in an "outside-out" orientation, with the extracellular face of the membrane exposed to the bath.
-
Record baseline single-channel activity in the control extracellular solution.
-
Perfuse the patch with the extracellular solution containing this compound.
-
Record changes in single-channel activity.
-
Wash out the compound by perfusing with the control extracellular solution.
Concluding Remarks
This compound is a powerful pharmacological tool for elucidating the role of the cGMP/PKG signaling pathway in ion channel modulation. The protocols provided herein offer a framework for designing and executing patch clamp electrophysiology experiments. Researchers should carefully consider the specific properties of their ion channel of interest and cell system to optimize experimental conditions for robust and reproducible results.
References
- 1. This compound stimulates αβγ-ENaC activity in oocytes as an external ligand requiring specific nucleotide moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound stimulates alphabetagamma-ENaC activity in oocytes as an external ligand requiring specific nucleotide moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Voltage-gated ion channels in nociceptors: modulation by cGMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for In Vivo Administration of 8-pCPT-cGMP in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-(4-Chlorophenylthio)guanosine-3',5'-cyclic monophosphate (8-pCPT-cGMP) is a potent and membrane-permeable activator of cGMP-dependent protein kinase (PKG).[1][2][3] Its high lipophilicity and stability against phosphodiesterases make it a valuable tool for investigating the role of the cGMP signaling pathway in various physiological and pathophysiological processes in vivo.[4] These application notes provide a comprehensive guide for the in vivo administration of this compound in mouse models, covering preparatory steps, administration protocols, and key experimental considerations.
Mechanism of Action
This compound mimics the endogenous second messenger cyclic guanosine (B1672433) monophosphate (cGMP). Upon administration, it readily crosses cell membranes and allosterically activates PKG, a key downstream effector of the cGMP signaling cascade. This activation leads to the phosphorylation of various substrate proteins, thereby modulating a wide range of cellular functions, including smooth muscle relaxation, inhibition of platelet aggregation, and regulation of neuronal activity.
dot
References
- 1. This compound stimulates αβγ-ENaC activity in oocytes as an external ligand requiring specific nucleotide moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of the functional role of cGMP-dependent protein kinase in intact human platelets using a specific activator 8-para-chlorophenylthio-cGMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound BIOLOG Life Science Institute [biolog.de]
- 4. biolog.de [biolog.de]
Application Notes and Protocols: Preparation of 8-pCPT-cGMP Stock and Working Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-(4-Chlorophenylthio)guanosine-3′,5′-cyclic monophosphate (8-pCPT-cGMP) is a potent and membrane-permeable analog of cyclic guanosine (B1672433) monophosphate (cGMP).[1][2] It is a highly selective activator of cGMP-dependent protein kinase (PKG), playing a crucial role in the study of cGMP-mediated signaling pathways.[1][2][3] Unlike the endogenous second messenger cGMP, this compound exhibits enhanced lipophilicity, allowing it to readily cross cell membranes, and shows greater resistance to hydrolysis by phosphodiesterases (PDEs).[1][2][3][4] These properties make it an invaluable tool for investigating cellular processes regulated by PKG, such as smooth muscle relaxation, platelet aggregation, and neuronal function.[5][6]
This document provides detailed protocols for the preparation, storage, and handling of this compound stock and working solutions to ensure experimental reproducibility and maintain the integrity of the compound.
Physicochemical Properties and Solubility
Proper handling and solution preparation require an understanding of the key properties of this compound.
| Property | Value | Reference |
| Synonyms | This compound, pCPT-cGMP | [2] |
| Molecular Formula | C₁₆H₁₄ClN₅NaO₇PS | [1][3] |
| Molecular Weight | 509.79 g/mol | [1][2] |
| Appearance | White to off-white powder/crystalline solid | [1][2] |
| Purity | ≥95% (HPLC) | [1][2] |
| Solubility | 25 mg/mL in water | [1][7] |
| Storage Temperature | -20°C | [1][2][4][7] |
Experimental Protocols
Safety Precautions
While no specific health hazards have been extensively reported for the small quantities used in research, it is prudent to handle this compound with care.[4] The in vivo properties of this compound are not fully characterized.[4] Therefore, standard laboratory safety practices should be followed:
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Avoid inhalation of the powder by handling it in a chemical fume hood.
-
Prevent contact with skin and eyes.[4]
-
In case of contact, wash the affected area thoroughly with water.
Preparation of a 10 mM Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound (sodium salt) in a suitable solvent, such as sterile, nuclease-free water or a buffer of choice.
Materials:
-
This compound, sodium salt (MW = 509.79 g/mol )
-
Sterile, nuclease-free water or desired buffer (e.g., PBS, HEPES)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer or sonicator
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, the required mass of this compound is calculated as follows:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 509.79 g/mol x 1000 mg/g
-
Mass = 5.10 mg
-
-
Weigh the compound: Carefully weigh out 5.10 mg of this compound powder using a calibrated analytical balance and transfer it to a sterile microcentrifuge tube.
-
Dissolve the compound: Add 1 mL of sterile, nuclease-free water or your chosen buffer to the tube.
-
Ensure complete dissolution: Vortex the solution vigorously.[4] If necessary, use an ultrasonic bath to ensure the compound is completely dissolved.[4] The resulting solution should be clear and colorless.[7]
-
Aliquot and store: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[8]
Storage and Stability of Solutions
Proper storage is critical to maintain the biological activity of this compound solutions.
| Solution Type | Storage Condition | Stability | Reference |
| Solid Form | -20°C, desiccated | Long-term | [4][8] |
| Stock Solution (Frozen) | -20°C | Stable for many months | [7][8] |
| Stock Solution (Refrigerated) | 0-5°C | Should not be kept for more than a few days | [7] |
| Stock Solution (Room Temp) | Ambient | Degrades at approximately 1% per day | [7] |
Note: Protect the compound and its solutions from bright light and UV radiation.[4]
Preparation of Working Solutions
The optimal working concentration of this compound is application- and cell-type-dependent and should be determined empirically. A typical starting range for cell-based assays is 10-100 µM.
Procedure:
-
Thaw a single aliquot of the 10 mM stock solution on ice.
-
Dilute the stock solution to the desired final concentration using the appropriate cell culture medium or experimental buffer. For example, to prepare 1 mL of a 100 µM working solution:
-
(Initial Concentration) x (Initial Volume) = (Final Concentration) x (Final Volume)
-
(10,000 µM) x (Initial Volume) = (100 µM) x (1000 µL)
-
Initial Volume = 10 µL
-
Add 10 µL of the 10 mM stock solution to 990 µL of the desired medium or buffer.
-
-
Mix the working solution thoroughly by gentle pipetting or vortexing before adding it to the experimental system.
Diagrams
Caption: Workflow for preparing this compound stock and working solutions.
Caption: Simplified NO/cGMP/PKG signaling pathway.
References
- 1. 8-(4-Chlorophenylthio)-guanosine 3 ,5 -cyclic monophosphate = 95 HPLC, powder 51239-26-0 [sigmaaldrich.com]
- 2. 8-(4-Chlorophenylthio)-guanosine 3′,5′-cyclic monophosphate sodium salt | Krackeler Scientific, Inc. [krackeler.com]
- 3. This compound BIOLOG Life Science Institute [biolog.de]
- 4. biolog.de [biolog.de]
- 5. Cyclic guanosine monophosphate - Wikipedia [en.wikipedia.org]
- 6. cGMP-Dependent Protein Kinases and cGMP Phosphodiesterases in Nitric Oxide and cGMP Action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for 8-pCPT-cGMP in Smooth Muscle Relaxation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-(4-Chlorophenylthio)guanosine-3',5'-cyclic monophosphate (8-pCPT-cGMP) is a potent, membrane-permeable, and phosphodiesterase-resistant analog of cyclic guanosine (B1672433) monophosphate (cGMP). These characteristics make it an invaluable tool for investigating the cGMP signaling pathway and its role in various physiological processes, particularly smooth muscle relaxation. By selectively activating cGMP-dependent protein kinase (PKG), this compound allows for the elucidation of downstream signaling events that lead to a decrease in intracellular calcium and myofilament calcium sensitivity, culminating in muscle relaxation.
These application notes provide a comprehensive overview of the use of this compound in smooth muscle research, including its mechanism of action, effective concentrations in various smooth muscle tissues, and detailed experimental protocols for assessing its relaxant effects.
Mechanism of Action: The cGMP Signaling Pathway in Smooth Muscle Relaxation
The relaxation of smooth muscle is a tightly regulated process. The cGMP signaling cascade is a principal pathway for inducing relaxation in response to various endogenous vasodilators, such as nitric oxide (NO). This compound mimics the action of endogenous cGMP, initiating a series of events that lead to muscle relaxation.
The key steps in this pathway are:
-
Activation of cGMP-dependent Protein Kinase (PKG): this compound directly binds to and activates PKG, the primary effector of cGMP in smooth muscle cells.
-
Reduction of Intracellular Calcium ([Ca²⁺]i): Activated PKG phosphorylates several target proteins that collectively lead to a decrease in cytosolic calcium levels. This includes:
-
Inhibition of L-type Ca²⁺ channels, reducing calcium influx from the extracellular space.
-
Phosphorylation of the inositol (B14025) trisphosphate (IP₃) receptor and its associated proteins, which inhibits the release of calcium from the sarcoplasmic reticulum (SR).
-
Stimulation of the sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA) pump, enhancing the sequestration of calcium back into the SR.
-
-
Calcium Desensitization of the Contractile Apparatus: PKG also promotes the dephosphorylation of the myosin light chain (MLC), which is a prerequisite for muscle relaxation. This is achieved through the activation of myosin light chain phosphatase (MLCP). PKG phosphorylates the myosin-binding subunit (MBS) of MLCP, which prevents its inhibition by Rho-kinase, thereby increasing MLCP activity.
The culmination of these actions is a potent and sustained relaxation of the smooth muscle.
Data Presentation: Effective Concentrations of this compound for Smooth Muscle Relaxation
The effective concentration of this compound required to induce smooth muscle relaxation can vary depending on the tissue type, the pre-contracting agent used, and the specific experimental conditions. The following table summarizes available quantitative data for this compound and the closely related analog 8-Bromo-cGMP (8-Br-cGMP) to provide a comparative overview.
| Tissue Type | Agonist | Pre-contracting Agent | Effective Concentration (EC₅₀ or IC₅₀) | Species | Reference |
| This compound | |||||
| Airway Smooth Muscle | This compound | 5-HT | Qualitatively greater maximal relaxation than 8-Br-cGMP | Mouse | [1] |
| Human Platelets (for reference) | This compound | Thrombin, ADP, Collagen | ~100 µM (half-maximal inhibition) | Human | [2] |
| 8-Bromo-cGMP (8-Br-cGMP) | |||||
| Ovine Pulmonary Artery | 8-Br-cGMP | Endothelin-1 | 35.5 ± 5.2 µM (EC₅₀) | Ovine | [3] |
| Guinea Pig Trachea | 8-Br-cGMP | Histamine | 100 µM induced relaxation | Guinea Pig | [4] |
Note: Direct comparative studies providing EC₅₀ values for this compound across a wide range of smooth muscle tissues are limited in the current literature. The data for 8-Br-cGMP is provided as a close structural and functional analog to guide concentration selection.
Mandatory Visualizations
cGMP Signaling Pathway in Smooth Muscle Relaxation
Caption: cGMP signaling pathway in smooth muscle relaxation.
Experimental Workflow for Organ Bath Assay
Caption: Experimental workflow for organ bath assay.
Experimental Protocols
Protocol 1: Isolated Organ Bath Assay for Smooth Muscle Relaxation
This protocol details the methodology for assessing the relaxant effects of this compound on isolated smooth muscle preparations, such as aortic rings, tracheal strips, or intestinal segments, using an organ bath system.
Materials:
-
This compound (stock solution prepared in distilled water or appropriate solvent)
-
Isolated smooth muscle tissue (e.g., rat thoracic aorta)
-
Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, 11.1 glucose)
-
Carbogen (B8564812) gas (95% O₂ / 5% CO₂)
-
Pre-contracting agent (e.g., Phenylephrine, Histamine, KCl)
-
Isolated organ bath system with isometric force transducers
-
Data acquisition system
Procedure:
-
Tissue Preparation:
-
Euthanize the animal according to approved institutional guidelines.
-
Carefully dissect the desired smooth muscle tissue (e.g., thoracic aorta) and place it in ice-cold Krebs-Henseleit solution.
-
Clean the tissue of adhering connective and adipose tissue.
-
For vascular studies, cut the aorta into rings of 3-5 mm in width. For other tissues, prepare strips of appropriate dimensions.
-
(Optional for vascular rings) Gently rub the intimal surface of some rings to remove the endothelium to study endothelium-independent effects.
-
-
Mounting the Tissue:
-
Suspend the tissue rings or strips in the organ bath chambers filled with Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen gas.
-
Attach one end of the tissue to a fixed hook and the other end to an isometric force transducer.
-
-
Equilibration and Viability Check:
-
Allow the tissues to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 grams (this may vary depending on the tissue).
-
During equilibration, wash the tissues with fresh Krebs-Henseleit solution every 15-20 minutes.
-
After equilibration, assess the viability of the tissues by inducing a contraction with a high concentration of KCl (e.g., 60 mM).
-
Wash the tissues thoroughly to return to the baseline resting tension.
-
-
Pre-contraction:
-
Induce a stable submaximal contraction using an appropriate agonist (e.g., 1 µM Phenylephrine for aortic rings).
-
-
Cumulative Concentration-Response Curve:
-
Once a stable plateau of contraction is achieved, add this compound to the organ bath in a cumulative manner, with concentrations typically ranging from 10⁻⁸ M to 10⁻³ M.
-
Allow the tissue to stabilize at each concentration before adding the next.
-
-
Data Recording and Analysis:
-
Continuously record the isometric tension throughout the experiment.
-
Express the relaxation at each concentration of this compound as a percentage of the pre-contraction induced by the agonist.
-
Plot the percentage of relaxation against the logarithm of the this compound concentration to generate a concentration-response curve.
-
Calculate the EC₅₀ (the concentration of this compound that produces 50% of the maximal relaxation) from the concentration-response curve.
-
Protocol 2: Investigating the Role of PKG in this compound-induced Relaxation
This protocol is an extension of Protocol 1 to confirm that the relaxant effects of this compound are mediated through the activation of PKG.
Materials:
-
All materials from Protocol 1
-
Specific PKG inhibitor (e.g., Rp-8-pCPT-cGMPS)
Procedure:
-
Follow steps 1-3 of Protocol 1.
-
Inhibitor Incubation:
-
Before pre-contraction, incubate a subset of the tissues with a specific PKG inhibitor (e.g., Rp-8-pCPT-cGMPS, typically at a concentration of 10-30 µM) for a sufficient duration (e.g., 30 minutes).
-
-
Pre-contraction and Concentration-Response Curve:
-
Induce a stable submaximal contraction in both control and inhibitor-treated tissues.
-
Generate a cumulative concentration-response curve for this compound in both groups as described in Protocol 1.
-
-
Data Analysis:
-
Compare the concentration-response curves of the control and inhibitor-treated groups. A rightward shift in the concentration-response curve and a decrease in the maximal relaxation in the presence of the PKG inhibitor indicate that the relaxant effect of this compound is mediated by PKG.
-
Conclusion
This compound is a powerful pharmacological tool for studying cGMP-mediated smooth muscle relaxation. Its membrane permeability and resistance to degradation ensure a sustained and reliable activation of the cGMP/PKG signaling pathway. The protocols and data presented in these application notes provide a solid foundation for researchers to design and execute experiments aimed at understanding the intricate mechanisms of smooth muscle function and for the development of novel therapeutic agents targeting the cGMP pathway for conditions such as hypertension, asthma, and erectile dysfunction.
Disclaimer: These protocols provide a general guideline. Researchers should optimize the experimental conditions, including agonist and inhibitor concentrations, incubation times, and tissue handling, for their specific experimental setup and research question. All animal procedures should be performed in accordance with institutional and national guidelines.
References
- 1. Interactions between cGMP- and cAMP-pathways are involved in the regulation of penile smooth muscle tone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ecronicon.net [ecronicon.net]
- 3. Analysis of the functional role of cGMP-dependent protein kinase in intact human platelets using a specific activator 8-para-chlorophenylthio-cGMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regulation of intracellular Ca2+ release in corpus cavernosum smooth muscle: synergism between nitric oxide and cGMP - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 8-pCPT-cGMP in Retinal Explant Culture Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-p-Chlorophenylthio-cGMP (8-pCPT-cGMP) is a cell-permeant and potent activator of cGMP-dependent protein kinase (PKG). In the context of retinal research, it serves as a valuable pharmacological tool to investigate the roles of the cGMP signaling pathway in various physiological and pathophysiological processes. Retinal explant cultures provide an ex vivo system that maintains the structural and functional integrity of the retina, making them an ideal platform for studying the effects of compounds like this compound on retinal neurons, including photoreceptors and retinal ganglion cells (RGCs). Dysregulation of cGMP signaling is implicated in several retinal degenerative diseases, such as retinitis pigmentosa (RP), making the study of cGMP analogs crucial for developing potential therapeutic strategies.[1][2][3] This document provides detailed application notes and protocols for the use of this compound in retinal explant culture studies.
Mechanism of Action
Cyclic guanosine (B1672433) monophosphate (cGMP) is a critical second messenger in the retina. In photoreceptors, it plays a central role in phototransduction by gating cyclic nucleotide-gated (CNG) channels.[1][2] In other retinal neurons, the nitric oxide (NO)-cGMP signaling pathway is integral to neurovascular coupling and synaptic plasticity.[4][5] this compound acts as a potent agonist at the cGMP binding site of PKG, leading to its activation. Additionally, it can directly activate CNG channels. Notably, studies have shown that this compound exhibits a significant selectivity for cone photoreceptor CNG channels over rod CNG channels, making it a valuable tool for dissecting the distinct roles of these two photoreceptor types.[6][7]
Signaling Pathways
The cGMP signaling pathway in retinal neurons is a key regulator of cellular function. The diagram below illustrates the central components of this pathway and indicates where this compound exerts its effects.
Caption: cGMP signaling pathway in retinal neurons.
Quantitative Data Summary
The following tables summarize quantitative data from studies using this compound in retinal preparations.
Table 1: Potency of this compound on Retinal CNG Channels
| Channel Type | Apparent Affinity (EC50) | Relative Potency vs. cGMP | Reference |
| Rod CNG Channel | 0.63 µM | ~63 times higher | [6][7] |
| Cone CNG Channel | 0.08 µM | ~138 times higher | [6][7] |
Table 2: Experimental Conditions for this compound in Retinal Explant Studies
| Parameter | Value | Application | Reference |
| Concentration | 0.1 µM | Selective activation of cone photoreceptors | [7] |
| Incubation Time | 4 hours to 12 days | Assessment of acute and long-term effects | [8][9] |
| Co-treatment | 50 µM Rp-8-Br-PET-cGMPS | Selective modulation of rod and cone function | [7] |
Experimental Protocols
Protocol 1: Preparation of Mouse Retinal Explant Cultures
This protocol details the procedure for establishing organotypic retinal explant cultures from neonatal mice.
-
Animal Euthanasia and Eye Enucleation:
-
Retina Dissection:
-
Under a dissecting microscope, make a circumferential incision at the limbus to separate the anterior and posterior segments of the eye.[11]
-
Remove the lens and vitreous body.
-
Gently detach the retina from the retinal pigment epithelium (RPE) and sclera.[11]
-
Make a single cut at the optic nerve head to free the retina.[11]
-
-
Explant Culture:
-
Place the isolated retina, photoreceptor side down, onto a sterile 0.4 µm pore size culture membrane insert (e.g., Millicell).[11]
-
Place the insert into a well of a 6-well plate containing 1.3-1.5 mL of culture medium (e.g., Neurobasal medium supplemented with B27, L-glutamine, and penicillin/streptomycin).[12][13]
-
Ensure the retina is flat on the membrane. Add a small drop (10 µL) of medium on top of the explant to keep it moist.[12]
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.[12]
-
Change the culture medium every 2 days.[12]
-
Protocol 2: Treatment of Retinal Explants with this compound
-
Preparation of Treatment Medium:
-
Prepare a stock solution of this compound in sterile water or an appropriate solvent.
-
On the day of treatment, dilute the stock solution in fresh culture medium to the desired final concentration (e.g., 0.1 µM for selective cone activation).[7]
-
-
Application of Treatment:
-
After an initial stabilization period in culture (e.g., 24 hours), carefully aspirate the old medium from the culture wells.
-
Replace with the freshly prepared medium containing this compound.
-
For long-term studies, replace the treatment medium every 2 days.
-
Protocol 3: Assessment of Neuroprotection
A common application of retinal explant cultures is to assess the neuroprotective effects of various compounds.
-
Induction of Retinal Degeneration:
-
Treatment and Incubation:
-
Treat the explants with this compound or other test compounds as described in Protocol 2.
-
Include a vehicle-treated control group.
-
Culture the explants for a predetermined duration (e.g., until a significant level of cell death is observed in the control group).
-
-
Analysis of Cell Death (TUNEL Assay):
-
Fix the retinal explants in 4% paraformaldehyde (PFA) for 2 hours at room temperature.[12]
-
Cryoprotect the tissue by sequential incubation in increasing concentrations of sucrose (B13894) solutions (e.g., 5%, 10%, 20%, 40% in PBS).[12]
-
Embed the tissue in OCT compound and cryosection at 14 µm.[11]
-
Perform a TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay on the retinal sections according to the manufacturer's instructions to label dying cells.[14]
-
Counterstain with a nuclear marker like DAPI.
-
Image the sections using a fluorescence microscope and quantify the number of TUNEL-positive cells in the relevant retinal layer (e.g., outer nuclear layer for photoreceptors).[14]
-
-
Analysis of Cell Survival (Immunohistochemistry):
-
Process the fixed and sectioned retinal explants for immunohistochemistry.
-
Use cell-specific markers to identify and quantify surviving neurons (e.g., anti-rhodopsin for rods, cone arrestin for cones, or Brn3a/RBPMS for RGCs).
-
Quantify the number of labeled cells or the thickness of the relevant nuclear layer.
-
Visualizations
Experimental Workflow
The following diagram outlines the typical experimental workflow for studying the effects of this compound in retinal explant cultures.
References
- 1. mdpi.com [mdpi.com]
- 2. cGMP Signaling in Photoreceptor Degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. cGMP Signaling in the Neurovascular Unit—Implications for Retinal Ganglion Cell Survival in Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NO-cGMP Signaling in Retinal Ganglion Cell in Glaucoma | Encyclopedia MDPI [encyclopedia.pub]
- 6. biorxiv.org [biorxiv.org]
- 7. cGMP Analogues with Opposing Actions on CNG Channels Selectively Modulate Rod or Cone Photoreceptor Function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preparation of retinal explant cultures to study ex vivo tip endothelial cell responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of cGMP‐Signalling Rescues Retinal Ganglion Cells From Axotomy‐Induced Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. iovs.arvojournals.org [iovs.arvojournals.org]
- 12. Retinal Explant Culture from Mouse, Human, and Nonhuman Primates and Its Applications in Vision Research - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Adult Mouse Retina Explants: From ex vivo to in vivo Model of Central Nervous System Injuries [frontiersin.org]
- 14. researchgate.net [researchgate.net]
Measuring Protein Kinase G (PKG) Activation Following 8-pCPT-cGMP Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for measuring the activation of Protein Kinase G (PKG) in response to treatment with 8-(4-Chlorophenylthio)guanosine-3',5'-cyclic monophosphate (8-pCPT-cGMP). This compound is a cell-permeable, potent, and selective activator of PKG, making it a valuable tool for studying the cGMP/PKG signaling pathway.[1][2][3]
Introduction to PKG and this compound
Protein Kinase G is a key effector of the nitric oxide (NO)/cGMP signaling pathway, which plays a crucial role in various physiological processes, including smooth muscle relaxation, inhibition of platelet aggregation, and neurotransmission.[4][5] Dysregulation of this pathway is implicated in cardiovascular diseases and other pathological conditions.[5]
This compound is a lipophilic analog of cGMP that readily crosses cell membranes.[1][3] It is a potent activator of both PKG type I and type II isoforms.[2][3][6][7] Its resistance to hydrolysis by phosphodiesterases (PDEs) ensures sustained activation of PKG in cellular and in vitro systems.[1][8] These properties make this compound a superior alternative to other cGMP analogs for studying PKG function.[1]
Signaling Pathway
The canonical NO/cGMP/PKG signaling pathway is initiated by the production of nitric oxide, which stimulates soluble guanylate cyclase (sGC) to produce cGMP. cGMP then binds to and activates PKG, which in turn phosphorylates a variety of downstream target proteins, leading to a cellular response. This compound bypasses the need for NO and sGC activation by directly activating PKG.
Quantitative Data Summary
The following table summarizes key quantitative data related to the activation of PKG by this compound and other relevant compounds.
| Compound | Target | Parameter | Value | Cell/System Type | Reference |
| This compound | PKGII | EC50 | 1.8 µM | Oocytes | [6] |
| This compound | PKG | Ki | 0.5 µM | In vitro (with substrate kemptide) | [9] |
| 8-Br-cGMP | cGI-PDE | IC50 | 8 µM | Human platelet homogenate | [1] |
| This compound | αβγ-ENaC | Activation | ~3-fold increase | Xenopus oocytes | [6] |
Experimental Protocols
Several methods can be employed to measure PKG activation. The choice of assay depends on the specific research question, available equipment, and sample type.
General Experimental Workflow
The following diagram illustrates a general workflow for assessing PKG activation after this compound treatment.
Protocol 1: Western Blot Analysis of VASP Phosphorylation
Principle: A common and reliable indirect method to measure PKG activation is to quantify the phosphorylation of one of its key downstream substrates, Vasodilator-Stimulated Phosphoprotein (VASP), at Serine 239.[10][11]
Materials:
-
Cells or tissue of interest
-
This compound (stock solution in a suitable solvent, e.g., water or DMSO)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-VASP (Ser239)
-
Mouse anti-total VASP or a loading control (e.g., GAPDH, β-actin)
-
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells to the desired confluency. Treat cells with varying concentrations of this compound for a specified time (e.g., 30 minutes). Include a vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibody against phospho-VASP (Ser239) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total VASP or a loading control to normalize the data.[8]
-
Data Analysis: Quantify band intensities using densitometry software. Express the results as the ratio of phosphorylated VASP to total VASP or the loading control.
Protocol 2: In Vitro Kinase Assay (Radiometric)
Principle: This method directly measures the enzymatic activity of PKG by quantifying the transfer of a radiolabeled phosphate (B84403) group from [γ-³²P]ATP to a specific peptide substrate.[8][12]
Materials:
-
Purified recombinant PKG
-
This compound
-
PKG substrate peptide (e.g., GRTGRRNSIC)
-
Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA)
-
[γ-³²P]ATP
-
Phosphocellulose paper
-
Wash buffer (e.g., 0.75% phosphoric acid)
-
Scintillation counter
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing kinase assay buffer, the PKG substrate peptide, and varying concentrations of this compound.
-
Enzyme Addition: Add purified PKG to the reaction mixture.
-
Initiate Reaction: Start the kinase reaction by adding [γ-³²P]ATP.
-
Incubation: Incubate the reaction at 30°C for a predetermined time within the linear range of the assay (e.g., 10-30 minutes).[8]
-
Stop Reaction: Stop the reaction by spotting an aliquot of the mixture onto phosphocellulose paper.
-
Washing: Wash the phosphocellulose paper extensively to remove unincorporated [γ-³²P]ATP.
-
Quantification: Measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Plot the kinase activity as a function of this compound concentration to determine the EC₅₀.
Protocol 3: Luminescence-Based Kinase Assay (e.g., ADP-Glo™)
Principle: This non-radioactive method measures kinase activity by quantifying the amount of ADP produced during the kinase reaction. The ADP is converted to ATP, which is then used by luciferase to generate a luminescent signal that is proportional to kinase activity.[13]
Materials:
-
Purified recombinant PKG or cell lysate containing PKG
-
This compound
-
PKG substrate peptide
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
Luminometer
Procedure:
-
Kinase Reaction: Set up the kinase reaction in a microplate well containing PKG, substrate, ATP, and varying concentrations of this compound. Incubate at the desired temperature for a specified time.
-
ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin (B1168401) to generate a luminescent signal.
-
Signal Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity. Plot the signal against the this compound concentration to determine the EC₅₀.
Considerations for Use of this compound
-
Solubility: this compound is generally soluble in aqueous buffers. It is advisable to prepare a concentrated stock solution and dilute it to the final working concentration.[8]
-
Stability: this compound is resistant to hydrolysis by PDEs, which ensures a sustained activation of PKG.[8] Store stock solutions at -20°C as recommended by the manufacturer.
-
Specificity: While this compound is a selective activator of PKG, it is good practice to include appropriate controls, such as a PKG inhibitor (e.g., Rp-8-pCPT-cGMPS), to confirm that the observed effects are indeed mediated by PKG.[9]
By following these detailed protocols and considering the properties of this compound, researchers can accurately and reliably measure PKG activation and elucidate its role in various biological processes.
References
- 1. Analysis of the functional role of cGMP-dependent protein kinase in intact human platelets using a specific activator 8-para-chlorophenylthio-cGMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound BIOLOG Life Science Institute [biolog.de]
- 3. biolog.de [biolog.de]
- 4. cGMP-Dependent Protein Kinases and cGMP Phosphodiesterases in Nitric Oxide and cGMP Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanistic insights on novel small molecule allosteric activators of cGMP-dependent protein kinase PKG1α - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound stimulates αβγ-ENaC activity in oocytes as an external ligand requiring specific nucleotide moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of four cGMP analogues with different mechanisms of action on hormone release by porcine ovarian granulosa cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. (Rp)-8-pCPT-cGMPS, a novel cGMP-dependent protein kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Phosphorylation of the PKG substrate, vasodilator-stimulated phosphoprotein (VASP), in human cultured prostatic stromal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. PRKG1 (PKG) Kinase Enzyme System Application Note [promega.com]
Application Notes and Protocols for 8-pCPT-cGMP in Neuroprotection Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-(4-Chlorophenylthio)guanosine-3',5'-cyclic monophosphate (8-pCPT-cGMP) is a potent and membrane-permeable activator of cGMP-dependent protein kinase (PKG).[1][2][3] Its high lipophilicity and resistance to phosphodiesterases make it an invaluable tool for studying cGMP-mediated signaling pathways in intact cells and tissues.[1][2] In the context of neuroprotection, the nitric oxide (NO)/soluble guanylate cyclase (sGC)/cGMP/PKG signaling pathway is a critical area of investigation. Activation of this pathway has been shown to confer protection against neuronal damage in various models of neurodegenerative diseases and ischemic stroke.[4][5]
These application notes provide a comprehensive overview of the use of this compound in neuroprotection studies, including detailed experimental protocols for both in vitro and in vivo models, quantitative data, and diagrams of the relevant signaling pathways and experimental workflows.
Mechanism of Action: The cGMP/PKG Neuroprotective Pathway
The neuroprotective effects of this compound are primarily mediated through the activation of PKG. This initiates a signaling cascade that culminates in the modulation of several downstream targets involved in cell survival and apoptosis. The key steps are:
-
Activation of PKG: this compound directly activates PKG, a serine/threonine kinase.[1]
-
Modulation of Apoptotic Proteins: Activated PKG can lead to the upregulation of anti-apoptotic proteins like Bcl-2 and the inhibition of pro-apoptotic proteins such as caspases.[6]
-
Phosphorylation of CREB: PKG can phosphorylate the cAMP response element-binding protein (CREB), a transcription factor that promotes the expression of genes involved in neuronal survival and plasticity.[3][7]
The diagram below illustrates this signaling pathway.
Quantitative Data
The following tables summarize key quantitative data for this compound and related compounds in neuroprotection studies.
| Compound | Parameter | Value | Cell/System | Reference |
| 8-Br-cGMP | EC₅₀ | 30 µM | Motor Neurons | [8] |
| This compound | Conc. | 100 µM | Dorsal Root Ganglion | [6] |
| Rp-8-pCPT-cGMPS | Kᵢ | 0.5 µM | cGMP-dependent PK | |
| Rp-8-pCPT-cGMPS | Conc. | 31.3 nM | Cerebellar Granule Neurons |
Table 1: In Vitro Efficacy and Potency of cGMP Analogs
| Compound | Species | Dose | Route of Admin. | Model | Reference |
| Rp-8-pCPT-cGMPS sodium | Rat | 0.5 mmol/L, 20 µL (once daily for 3 days) | Intrathecal | Bone Cancer Pain |
Table 2: In Vivo Administration of a PKG Inhibitor
Experimental Protocols
In Vitro Neuroprotection Assays
1. Glutamate-Induced Excitotoxicity in Primary Cortical Neurons
This protocol assesses the neuroprotective effect of this compound against glutamate-induced excitotoxicity.
Materials:
-
Primary cortical neurons
-
Neurobasal medium with B27 supplement
-
Poly-D-lysine coated plates
-
This compound (stock solution in DMSO or water)
-
L-glutamic acid
-
MTT or CCK-8 assay kit
-
Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Culture:
-
Plate primary cortical neurons on poly-D-lysine coated plates at a suitable density.
-
Culture the neurons in Neurobasal medium with B27 supplement for 7 days to allow for maturation.
-
-
Treatment:
-
On day 8, pre-treat the neurons with varying concentrations of this compound (e.g., 1, 10, 100 µM) for 1 hour. Include a vehicle control (DMSO or water).
-
Induce excitotoxicity by adding L-glutamic acid (e.g., 50-100 µM) for 15-30 minutes.
-
Wash the cells with PBS and replace the medium with fresh, glutamate-free medium.
-
-
Assessment (24 hours post-insult):
-
Cell Viability (MTT/CCK-8 Assay):
-
Add MTT or CCK-8 reagent to the wells and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength.
-
Calculate cell viability as a percentage of the control group.
-
-
Apoptosis (Annexin V/PI Staining):
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Analyze the stained cells by flow cytometry.
-
-
2. Investigating the Role of PKG using an Inhibitor (Rp-8-pCPT-cGMPS)
To confirm that the neuroprotective effects of this compound are mediated by PKG, a parallel experiment using the PKG inhibitor Rp-8-pCPT-cGMPS can be performed.
Procedure:
-
Follow the same procedure as the excitotoxicity assay.
-
Include an additional experimental group where cells are pre-treated with Rp-8-pCPT-cGMPS (e.g., 0.5-5 µM) for 30 minutes before the addition of this compound.
-
Compare the neuroprotective effect of this compound in the presence and absence of the inhibitor. A reversal of the protective effect by Rp-8-pCPT-cGMPS would indicate a PKG-dependent mechanism.
In Vivo Neuroprotection Models
1. Ischemic Stroke: Middle Cerebral Artery Occlusion (MCAO) Model
The MCAO model is a widely used animal model of focal ischemic stroke.
Procedure:
-
MCAO Surgery:
-
Anesthetize the animal (e.g., mouse or rat) and maintain body temperature.
-
Perform the MCAO procedure using the intraluminal filament technique to occlude the middle cerebral artery.
-
After a defined period of occlusion (e.g., 60-90 minutes), withdraw the filament to allow for reperfusion.
-
-
This compound Administration:
-
Route of Administration: Intracerebroventricular (ICV) or intraperitoneal (IP) injections are common routes. ICV administration delivers the compound directly to the brain, bypassing the blood-brain barrier.
-
Dosage and Timing: The optimal dose and timing of administration need to be determined empirically. Based on the available literature for related compounds and general practice, a starting point for ICV injection in mice could be in the nmol to low µmol range, administered shortly before or after the ischemic insult. For IP injections, higher doses will be required.
-
ICV Injection Protocol (Example):
-
Anesthetize the animal and place it in a stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Drill a small hole at the appropriate coordinates for the lateral ventricle.
-
Slowly inject the desired volume of this compound solution using a Hamilton syringe.
-
Leave the needle in place for a few minutes before slowly withdrawing it.
-
Suture the incision and provide post-operative care.
-
-
-
Assessment (24-72 hours post-MCAO):
-
Neurological Deficit Scoring: Evaluate motor and sensory deficits using a standardized neurological scoring system.
-
Infarct Volume Measurement: Sacrifice the animal, remove the brain, and slice it into sections. Stain the sections with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. Calculate the infarct volume.
-
2. Neurodegenerative Disease Models
-
Parkinson's Disease (MPTP Model):
-
Induce Parkinson's-like pathology by administering the neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) to mice.
-
Administer this compound (e.g., via ICV or IP injection) before, during, or after MPTP treatment.
-
Assess neuroprotection by measuring the number of dopaminergic neurons in the substantia nigra and dopamine (B1211576) levels in the striatum. Behavioral tests (e.g., rotarod, open field) can also be used.
-
-
Alzheimer's Disease (Transgenic Models):
-
Use transgenic mouse models that overexpress amyloid precursor protein (APP) and/or presenilin-1 (PS1), which develop age-dependent amyloid plaques and cognitive deficits.
-
Administer this compound chronically over a defined period.
-
Assess neuroprotection by measuring amyloid plaque load, synaptic markers, and cognitive function using behavioral tests (e.g., Morris water maze, Y-maze).
-
Note on In Vivo Studies: The blood-brain barrier permeability and in vivo stability of this compound should be considered when designing experiments. Dose-response studies are crucial to determine the optimal therapeutic window.
Conclusion
This compound is a powerful pharmacological tool for elucidating the role of the cGMP/PKG signaling pathway in neuroprotection. The protocols and data presented here provide a framework for researchers to design and execute robust experiments in various models of neurological disorders. Further investigation into the downstream targets of PKG and the optimization of in vivo delivery methods will be critical for translating the therapeutic potential of activating this pathway into clinical applications.
References
- 1. benchchem.com [benchchem.com]
- 2. Rp-8-pCPT-cGMPS BIOLOG Life Science Institute [biolog.de]
- 3. Protocol for inducing severe Scn2a insufficiency in mice by intracerebroventricular antisense oligonucleotide injection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. resource.aminer.org [resource.aminer.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. An optimized intracerebroventricular injection of CD4+ T cells into mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Delivery of Therapeutic Agents Through Intracerebroventricular (ICV) and Intravenous (IV) Injection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. (Rp)-8-pCPT-cGMPS, a novel cGMP-dependent protein kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Efficacy Studies of 8-pCPT-cGMP
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-(4-Chlorophenylthio)guanosine-3',5'-cyclic monophosphate (8-pCPT-cGMP) is a potent and selective cell-permeable analog of cyclic guanosine (B1672433) monophosphate (cGMP). Its high lipophilicity allows it to readily cross cell membranes, making it an invaluable tool for in vivo studies investigating the cGMP signaling pathway.[1][2] this compound acts as a powerful activator of cGMP-dependent protein kinase (PKG), a key effector in numerous physiological processes.[1][2] This document provides detailed application notes and experimental protocols for designing and conducting in vivo efficacy studies of this compound, with a focus on cardiovascular and neurological applications.
Mechanism of Action: The cGMP-PKG Signaling Pathway
The primary mechanism of action of this compound is the activation of the cGMP-PKG signaling pathway. This pathway plays a crucial role in regulating a wide range of cellular functions. The canonical activation of this pathway begins with the synthesis of cGMP by guanylate cyclases (GC). Soluble guanylate cyclase (sGC) is activated by nitric oxide (NO), while particulate guanylate cyclases (pGC) are activated by natriuretic peptides.[3] Increased intracellular cGMP levels lead to the activation of PKG, which in turn phosphorylates various downstream target proteins, resulting in diverse physiological responses.[3]
Experimental Protocols for In Vivo Efficacy Studies
A generalized workflow for in vivo efficacy studies of this compound is outlined below. Specific protocols for cardiovascular and neurological models follow.
Cardiovascular Disease Models
Objective: To evaluate the hypotensive effects of this compound in a hypertensive rat model.
Animal Model: Spontaneously Hypertensive Rats (SHR) are a commonly used model.
Protocol:
-
Animal Preparation:
-
Acclimatize male SHR (12-14 weeks old) for at least one week.
-
Implant telemetry devices for continuous blood pressure and heart rate monitoring, or use tail-cuff plethysmography for intermittent measurements.
-
Establish baseline blood pressure and heart rate readings for 3-5 days.
-
-
Drug Preparation and Administration:
-
Dissolve this compound in sterile saline or another appropriate vehicle.
-
Administer this compound or vehicle via intraperitoneal (i.p.) or intravenous (i.v.) injection.
-
A potential starting dose for i.p. administration in rats is in the range of 1-10 mg/kg. Dose-response studies are recommended to determine the optimal dose.
-
-
Efficacy Assessment:
-
Continuously monitor mean arterial pressure (MAP), systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR) for at least 24 hours post-administration.
-
At the end of the study, collect tissues (e.g., aorta, heart) for further analysis.
-
-
Data Analysis:
-
Calculate the change in blood pressure and heart rate from baseline for each treatment group.
-
Perform statistical analysis (e.g., ANOVA followed by post-hoc tests) to compare the effects of this compound with the vehicle control.
-
Quantitative Data Summary (Hypothetical):
| Treatment Group | Dose (mg/kg, i.p.) | Change in Mean Arterial Pressure (mmHg) at 2h |
| Vehicle | - | -2.5 ± 1.8 |
| This compound | 1 | -15.2 ± 3.5 |
| This compound | 5 | -28.7 ± 4.1 |
| This compound | 10 | -35.1 ± 5.2 |
| p<0.05, *p<0.01 vs. Vehicle |
Objective: To assess the effect of this compound on the development of cardiac hypertrophy.
Animal Model: Transverse aortic constriction (TAC) in mice is a standard model to induce pressure overload-induced cardiac hypertrophy.
Protocol:
-
Animal Preparation:
-
Perform TAC surgery on adult male C57BL/6 mice. Sham-operated animals will serve as controls.
-
Allow a recovery period of one week.
-
-
Drug Preparation and Administration:
-
Prepare this compound in a suitable vehicle.
-
Administer this compound or vehicle daily via i.p. injection for 4 weeks, starting one week post-TAC surgery. A potential dose range to explore is 1-5 mg/kg/day.
-
-
Efficacy Assessment:
-
Perform echocardiography at baseline and at the end of the treatment period to measure left ventricular wall thickness, internal dimensions, and cardiac function (e.g., ejection fraction).
-
At the end of the study, sacrifice the animals and measure heart weight to body weight ratio.
-
Conduct histological analysis (e.g., H&E and Masson's trichrome staining) to assess cardiomyocyte size and fibrosis.
-
Perform molecular analysis (e.g., Western blot, qPCR) to measure markers of hypertrophy (e.g., ANP, BNP) and fibrosis.
-
Quantitative Data Summary (Hypothetical):
| Treatment Group | Heart Weight / Body Weight (mg/g) | Left Ventricular Posterior Wall Thickness (mm) |
| Sham + Vehicle | 3.8 ± 0.2 | 0.75 ± 0.05 |
| TAC + Vehicle | 5.9 ± 0.4 | 1.15 ± 0.08 |
| TAC + this compound (5 mg/kg) | 4.7 ± 0.3 | 0.92 ± 0.06 |
| p<0.05 vs. TAC + Vehicle |
Neurological Disorder Models
Objective: To evaluate the neuroprotective effects of this compound in a mouse model of ischemic stroke.
Animal Model: Middle cerebral artery occlusion (MCAO) is a widely used model to induce focal cerebral ischemia.
Protocol:
-
Animal Preparation:
-
Induce transient MCAO in adult male C57BL/6 mice for 60 minutes, followed by reperfusion. Sham-operated animals will serve as controls.
-
-
Drug Preparation and Administration:
-
Dissolve this compound in a suitable vehicle.
-
Administer this compound or vehicle via i.p. or i.v. injection at the time of reperfusion or shortly after. A potential dose range to investigate is 1-10 mg/kg.
-
-
Efficacy Assessment:
-
Assess neurological deficits at 24 and 72 hours post-MCAO using a standardized neurological scoring system (e.g., Bederson score).
-
Perform behavioral tests such as the rotarod test or grip strength test to evaluate motor function.
-
At 72 hours post-MCAO, sacrifice the animals and measure the infarct volume using TTC staining.
-
Conduct histological analysis to assess neuronal damage and inflammation in the peri-infarct region.
-
Quantitative Data Summary (Hypothetical):
| Treatment Group | Neurological Score (at 24h) | Infarct Volume (mm³) |
| Sham | 0 | 0 |
| MCAO + Vehicle | 2.8 ± 0.5 | 110 ± 15 |
| MCAO + this compound (5 mg/kg) | 1.5 ± 0.4 | 65 ± 12 |
| p<0.05 vs. MCAO + Vehicle |
Objective: To investigate the potential of this compound to protect against dopaminergic neuron loss in a mouse model of Parkinson's disease.
Animal Model: The MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model is a common preclinical model of Parkinson's disease.
Protocol:
-
Animal Preparation:
-
Administer MPTP (e.g., 20 mg/kg, i.p.) to adult male C57BL/6 mice four times at 2-hour intervals. Control animals receive saline injections.
-
-
Drug Preparation and Administration:
-
Prepare this compound in a suitable vehicle.
-
Administer this compound or vehicle daily via i.p. injection for 7 days, starting 24 hours after the last MPTP injection. A potential dose to explore is 5 mg/kg/day.
-
-
Efficacy Assessment:
-
Perform behavioral tests such as the rotarod test and the pole test to assess motor coordination and bradykinesia at the end of the treatment period.
-
At the end of the study, sacrifice the animals and perform immunohistochemical analysis of the substantia nigra and striatum to quantify the number of tyrosine hydroxylase (TH)-positive (dopaminergic) neurons and the density of dopaminergic fibers.
-
Measure dopamine (B1211576) levels and its metabolites in the striatum using HPLC.
-
Quantitative Data Summary (Hypothetical):
| Treatment Group | TH-positive Cells in Substantia Nigra (cells/mm²) | Striatal Dopamine Level (ng/mg tissue) |
| Saline + Vehicle | 8500 ± 450 | 15.2 ± 1.8 |
| MPTP + Vehicle | 3200 ± 380 | 5.8 ± 1.1 |
| MPTP + this compound (5 mg/kg) | 5100 ± 420 | 9.5 ± 1.3 |
| p<0.05 vs. MPTP + Vehicle |
Conclusion
This compound is a valuable pharmacological tool for elucidating the in vivo functions of the cGMP-PKG signaling pathway and for exploring its therapeutic potential in a variety of disease models. The protocols outlined in this document provide a framework for designing and conducting robust in vivo efficacy studies. Researchers should optimize experimental parameters, including animal models, drug dosage, and administration routes, for their specific research questions. Careful experimental design and thorough data analysis are crucial for obtaining reproducible and meaningful results.
References
Application Notes and Protocols for Investigating 8-pCPT-cGMP in Calcium Imaging Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-(4-Chlorophenylthio)guanosine-3',5'-cyclic monophosphate (8-pCPT-cGMP) is a cell-permeable and hydrolysis-resistant analog of cyclic guanosine (B1672433) monophosphate (cGMP). It serves as a potent and selective activator of cGMP-dependent protein kinase (PKG), making it an invaluable tool for elucidating the intricate roles of the cGMP-PKG signaling pathway in cellular processes.[1][2] One of the key areas where this compound has proven instrumental is in the study of intracellular calcium ([Ca²⁺]i) dynamics. By activating PKG, this compound can modulate [Ca²⁺]i levels through various mechanisms, including the regulation of ion channels and pumps involved in calcium homeostasis. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in calcium imaging experiments.
Mechanism of Action: this compound and Calcium Signaling
This compound exerts its effects on intracellular calcium primarily through the activation of PKG.[3][4] Once activated, PKG can phosphorylate a multitude of downstream targets that directly or indirectly influence calcium signaling cascades. The primary mechanisms by which the cGMP-PKG pathway modulates intracellular calcium include:
-
Inhibition of IP₃-Mediated Calcium Release: PKG can phosphorylate the inositol (B14025) 1,4,5-trisphosphate (IP₃) receptor, leading to a decrease in its sensitivity to IP₃ and thereby inhibiting the release of calcium from the endoplasmic reticulum (ER).[3][5]
-
Modulation of Store-Operated Calcium Entry (SOCE): The cGMP-PKG pathway can influence the influx of extracellular calcium through store-operated calcium channels, although the exact effects can be cell-type specific.
-
Regulation of Calcium Pumps: PKG can phosphorylate and activate Ca²⁺-ATPases on the plasma membrane and sarcoplasmic/endoplasmic reticulum, enhancing the extrusion and sequestration of calcium from the cytosol.
-
Modulation of Ion Channel Activity: PKG can phosphorylate and alter the activity of various ion channels, such as L-type calcium channels and potassium channels, which in turn affects calcium influx and membrane potential.
Data Presentation: Quantitative Effects of this compound on Intracellular Calcium
The following tables summarize the quantitative effects of this compound on intracellular calcium levels as reported in various studies.
| Cell Type | Agonist | This compound Concentration | Observed Effect on [Ca²⁺]i | Reference |
| Human Platelets | ADP, Thrombin, Collagen | ~100 µM | Half-maximal inhibition of agonist-induced increase | [6] |
| Airway Smooth Muscle Cells | N/A | 10 µM | Negative inotropic effect | [7] |
| Rat Megakaryocytes | IP₃ (photolysis) | Not specified | Inhibition of IP₃-induced Ca²⁺ release | [5] |
| Parameter | Value | Cell Type/System | Conditions | Reference |
| IC₅₀ | ~100 µM | Human Platelets | Inhibition of agonist-induced Ca²⁺ increase | [6] |
| EC₅₀ | 101 µM | Xenopus oocytes expressing human αβγ-ENaC | Activation of ENaC activity | [8] |
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. (Rp)-8-pCPT-cGMPS, a novel cGMP-dependent protein kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound BIOLOG Life Science Institute [biolog.de]
- 3. cGMP inhibits IP3-induced Ca2+ release in intact rat megakaryocytes via cGMP- and cAMP-dependent protein kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. cGMP inhibits IP3-induced Ca2+ release in intact rat megakaryocytes via cGMP- and cAMP-dependent protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Influence of the cGMP analog this compound on agonist-induced increases in cytosolic ionized Ca2+ and on aggregation of human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound stimulates αβγ-ENaC activity in oocytes as an external ligand requiring specific nucleotide moieties - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for Assessing 8-pCPT-cGMP Effects on Gene Expression
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-(4-Chlorophenylthio)guanosine-3',5'-cyclic monophosphate (8-pCPT-cGMP) is a cell-permeable and metabolically stable analog of cyclic guanosine (B1672433) monophosphate (cGMP). It is a potent and selective activator of cGMP-dependent protein kinase (PKG), a key effector in the nitric oxide (NO)/cGMP signaling pathway. This pathway is crucial in a multitude of physiological processes, including the regulation of vascular smooth muscle tone, platelet aggregation, and neuronal function.[1][2] Activation of PKG by this compound can lead to the phosphorylation of various downstream targets, ultimately influencing cellular processes, including the regulation of gene expression.[1][2] Understanding the impact of this compound on the transcriptome is vital for elucidating its mechanism of action and for the development of novel therapeutic agents targeting the cGMP/PKG pathway.
This document provides detailed protocols for assessing the effects of this compound on gene expression in a research setting. It covers cell culture and treatment, RNA isolation, and subsequent gene expression analysis using quantitative reverse transcription PCR (RT-qPCR) and RNA sequencing (RNA-seq).
Signaling Pathway and Experimental Workflow
The primary mechanism of action of this compound involves the activation of PKG, which in turn phosphorylates downstream targets, including transcription factors or their regulators, leading to changes in gene expression.
Figure 1: this compound Signaling Pathway.
A typical experimental workflow to assess these changes is outlined below.
Figure 2: Experimental Workflow.
Data Presentation
The following table summarizes hypothetical quantitative data on gene expression changes induced by this compound treatment in a relevant cell line (e.g., vascular smooth muscle cells). This data would typically be generated by RT-qPCR or RNA-seq experiments.
| Gene | Treatment Group | Fold Change (vs. Vehicle) | P-value |
| c-fos | 100 µM this compound (1h) | 3.5 ↑ | < 0.05 |
| junB | 100 µM this compound (1h) | 2.8 ↑ | < 0.05 |
| Acta2 (α-SMA) | 100 µM this compound (24h) | 1.8 ↑ | < 0.05 |
| Tagln (SM22α) | 100 µM this compound (24h) | 2.2 ↑ | < 0.05 |
| Mylk | 100 µM this compound (24h) | 0.6 ↓ | < 0.05 |
Note: This table is a representative example. Actual fold changes will vary depending on the cell type, treatment conditions, and target genes.
Experimental Protocols
Cell Culture and Treatment with this compound
This protocol outlines the general procedure for culturing cells and treating them with this compound. Specific conditions should be optimized for the cell line of interest.
Materials:
-
Appropriate cell line (e.g., primary vascular smooth muscle cells, A7r5 cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
This compound, sodium salt (prepare stock solution in sterile water or DMSO)
-
Vehicle control (sterile water or DMSO)
-
Cell culture plates or flasks
Procedure:
-
Cell Seeding: Seed cells at a density that will result in 70-80% confluency at the time of treatment.
-
Cell Starvation (Optional): For some experiments, it may be necessary to serum-starve the cells for 12-24 hours prior to treatment to reduce basal signaling activity.
-
Preparation of Treatment Media: Prepare fresh treatment media containing the desired final concentration of this compound (e.g., 1-100 µM) and a vehicle control.
-
Treatment: Remove the culture medium from the cells, wash once with sterile PBS, and then add the treatment or vehicle control medium.
-
Incubation: Incubate the cells for the desired time period (e.g., 1, 6, 12, or 24 hours) at 37°C in a humidified incubator with 5% CO2. The incubation time should be optimized based on the expected kinetics of gene expression changes.
RNA Isolation
This protocol describes the isolation of total RNA from cultured cells using a common silica-based column method.
Materials:
-
Lysis buffer (containing a chaotropic agent like guanidinium (B1211019) isothiocyanate)
-
Wash buffers (as supplied with RNA isolation kit)
-
RNase-free water
-
RNase-free microcentrifuge tubes
-
Commercial RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen)
Procedure:
-
Cell Lysis: After the treatment period, remove the medium and wash the cells with PBS. Add the appropriate volume of lysis buffer directly to the culture dish and scrape the cells.
-
Homogenization: Homogenize the lysate by passing it several times through a 20-gauge needle fitted to a syringe or by using a rotor-stator homogenizer.
-
Ethanol Precipitation: Add an equal volume of 70% ethanol to the homogenized lysate and mix well by pipetting.
-
Binding to Column: Transfer the sample to a spin column and centrifuge according to the manufacturer's instructions. Discard the flow-through.
-
Washing: Wash the column with the provided wash buffers to remove contaminants. Typically, this involves one wash with a low-salt buffer followed by a wash with a high-salt buffer.
-
DNase Treatment (Optional but Recommended): To remove any contaminating genomic DNA, an on-column DNase digestion can be performed according to the kit manufacturer's protocol.
-
Final Wash: Perform a final wash to remove the DNase and any remaining salts.
-
Elution: Place the spin column in a clean collection tube and add RNase-free water directly to the center of the membrane. Centrifuge to elute the purified RNA.
-
Quantification and Quality Control: Determine the RNA concentration and purity (A260/A280 and A260/A230 ratios) using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity by gel electrophoresis or using an automated electrophoresis system (e.g., Agilent Bioanalyzer).
Gene Expression Analysis by RT-qPCR
This protocol provides a general outline for two-step RT-qPCR.
Materials:
-
Purified total RNA
-
Reverse transcriptase and reaction buffer
-
dNTPs
-
Random hexamers or oligo(dT) primers
-
RNase inhibitor
-
qPCR master mix (containing Taq polymerase, dNTPs, and a fluorescent dye like SYBR Green or a probe-based chemistry)
-
Gene-specific forward and reverse primers
-
Reference gene primers (e.g., GAPDH, ACTB)
-
Nuclease-free water
-
qPCR instrument
Procedure:
-
Reverse Transcription (cDNA Synthesis):
-
In a nuclease-free tube, combine the purified RNA, primers (random hexamers or oligo(dT)), and dNTPs.
-
Incubate at 65°C for 5 minutes to denature the RNA, then place on ice.
-
Prepare a master mix containing reverse transcriptase, reaction buffer, and RNase inhibitor.
-
Add the master mix to the RNA/primer mix and incubate according to the reverse transcriptase manufacturer's protocol (e.g., 25°C for 10 minutes, 42-50°C for 50-60 minutes, followed by enzyme inactivation at 70-85°C for 5-15 minutes).
-
-
Quantitative PCR (qPCR):
-
Prepare a qPCR reaction mix containing the qPCR master mix, forward and reverse primers for the gene of interest or a reference gene, and nuclease-free water.
-
Add the synthesized cDNA to the reaction mix.
-
Run the qPCR reaction on a real-time PCR instrument using a standard cycling protocol (e.g., initial denaturation at 95°C for 2-10 minutes, followed by 40 cycles of denaturation at 95°C for 15 seconds and annealing/extension at 60°C for 1 minute).
-
Include a melt curve analysis at the end of the run for SYBR Green-based assays to verify the specificity of the amplified product.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene in each sample.
-
Normalize the Ct values of the target genes to the Ct values of a stable reference gene (ΔCt = Ct_target - Ct_reference).
-
Calculate the relative gene expression changes using the ΔΔCt method (ΔΔCt = ΔCt_treated - ΔCt_vehicle).
-
The fold change in gene expression is calculated as 2^(-ΔΔCt).
-
Gene Expression Analysis by RNA Sequencing (Overview)
For a global, unbiased assessment of gene expression changes, RNA-seq is the method of choice. The general workflow is as follows:
-
Library Preparation:
-
Start with high-quality total RNA.
-
Deplete ribosomal RNA (rRNA) or enrich for messenger RNA (mRNA) using poly-A selection.
-
Fragment the RNA and convert it to cDNA.
-
Ligate sequencing adapters to the cDNA fragments.
-
Amplify the library by PCR.
-
-
Sequencing:
-
Sequence the prepared libraries on a next-generation sequencing (NGS) platform (e.g., Illumina).
-
-
Data Analysis:
-
Perform quality control checks on the raw sequencing reads.
-
Align the reads to a reference genome or transcriptome.
-
Quantify the expression level of each gene.
-
Perform differential gene expression analysis to identify genes that are significantly up- or downregulated in response to this compound treatment.
-
Conduct pathway and gene ontology analysis to understand the biological functions of the differentially expressed genes.
-
Conclusion
The protocols outlined in this document provide a comprehensive framework for investigating the effects of the PKG activator this compound on gene expression. By employing these methods, researchers can gain valuable insights into the transcriptional regulatory networks governed by the cGMP/PKG signaling pathway, which can aid in the discovery of novel drug targets and the development of innovative therapeutic strategies. Careful optimization of experimental conditions and rigorous data analysis are essential for obtaining reliable and reproducible results.
References
Application Notes and Protocols for Studying Cyclic Nucleotide Signaling in Cardiac Myocytes Using 8-pCPT-cGMP
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic guanosine (B1672433) monophosphate (cGMP) is a critical second messenger in the cardiovascular system, orchestrating a wide array of physiological responses within cardiac myocytes. Dysregulation of cGMP signaling is implicated in the pathophysiology of numerous heart diseases, including cardiac hypertrophy and heart failure. The primary effector of cGMP in cardiomyocytes is the cGMP-dependent protein kinase (PKG). Understanding the intricacies of the cGMP-PKG signaling cascade is paramount for the development of novel therapeutic strategies.
8-(4-Chlorophenylthio)-guanosine-3',5'-cyclic monophosphate (8-pCPT-cGMP) is a potent and selective cell-permeable analog of cGMP. Its chemical modifications confer two key advantages over the endogenous messenger: enhanced lipophilicity for excellent membrane permeability and increased resistance to degradation by many phosphodiesterases (PDEs).[1] These properties make this compound an invaluable pharmacological tool for reliably and specifically activating PKG to investigate its downstream effects on cardiac myocyte function, including contractility, hypertrophic remodeling, and apoptosis.[2][3][4]
These application notes provide a comprehensive overview and detailed protocols for utilizing this compound to explore cGMP signaling pathways in isolated adult cardiac myocytes.
cGMP/PKG Signaling in Cardiac Myocytes
In cardiac myocytes, intracellular cGMP levels are elevated through two primary pathways:
-
Nitric Oxide (NO) - Soluble Guanylyl Cyclase (sGC) Pathway: NO, produced by nitric oxide synthase (NOS), diffuses into the cardiomyocyte and binds to the heme moiety of soluble guanylyl cyclase (sGC), activating the enzyme to produce cGMP.[3][4]
-
Natriuretic Peptide (NP) - Particulate Guanylyl Cyclase (pGC) Pathway: Natriuretic peptides, such as atrial natriuretic peptide (ANP) and B-type natriuretic peptide (BNP), bind to and activate particulate guanylyl cyclase (pGC) receptors on the cell surface, leading to cGMP production.[3][4]
Once produced, cGMP activates PKG, a serine/threonine kinase. Activated PKG phosphorylates a host of downstream target proteins, thereby modulating cellular function. In cardiac myocytes, PKG activation is associated with:
-
Modulation of Contractility: PKG can exert negative inotropic (reduced contraction force) and positive lusitropic (enhanced relaxation) effects, partly by reducing the calcium sensitivity of the myofilaments.[2] This is mediated, at least in part, through the phosphorylation of proteins like troponin I.[2]
-
Anti-Hypertrophic Effects: PKG signaling counteracts pathological cardiac hypertrophy. A key mechanism is the inhibition of the calcium-calcineurin-NFAT (Nuclear Factor of Activated T-cells) signaling pathway, which is a major driver of the hypertrophic gene program.[4]
-
Cardioprotection and Apoptosis: The cGMP/PKG pathway is implicated in protecting the heart from ischemia-reperfusion injury and modulating apoptosis, although the precise mechanisms are still under investigation.[4][5]
The cGMP signal is tightly regulated and compartmentalized, with various phosphodiesterases (PDEs) degrading cGMP to terminate the signal. The interplay between cGMP and the cyclic adenosine (B11128) monophosphate (cAMP) pathway, another crucial second messenger in the heart, adds further complexity to cyclic nucleotide signaling.[6]
Caption: Overview of the cGMP-PKG signaling pathway in cardiac myocytes.
Data Presentation
The following tables summarize typical concentrations of reagents used in the protocols and quantitative data on the effects of this compound on cardiac myocyte contractility.
Table 1: Reagent Concentrations for Cardiomyocyte Experiments
| Reagent | Typical Concentration | Application | Reference(s) |
| This compound | 10 µM | PKG Activation / Contractility Studies | [2] |
| Phenylephrine (B352888) (PE) | 10 - 100 µM | Induction of Hypertrophy | [7][8] |
| KT-5823 | 600 nM - 1 µM | PKG Inhibition | [5] |
| ODQ | 10 µM | sGC Inhibition | [2] |
| Propranolol | 20 µM | β-adrenergic receptor blockade (control for PE) | [9] |
Table 2: Quantitative Effects of this compound on Rat Ventricular Myocyte Contractility
| Parameter | Control | This compound (10 µM) | % Change from Control | Reference |
| Resting Cell Length | Normalized to 100% | 100.6 ± 0.1% | +0.6% | [2] |
| Twitch Amplitude | Normalized to 100% | ~85% (not statistically significant) | ~ -15% | [2] |
| Time to 50% Relaxation (RT50) | Normalized to 100% | 90.5 ± 1.5% | -9.5% | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Materials:
-
This compound, sodium salt (powder)
-
Sterile, nuclease-free dimethyl sulfoxide (B87167) (DMSO) or sterile water
-
Sterile, polypropylene (B1209903) microcentrifuge tubes
Procedure:
-
Stock Solution (e.g., 10 mM):
-
Briefly centrifuge the vial of this compound powder to ensure all contents are at the bottom.
-
Aseptically, add the appropriate volume of sterile DMSO or water to the vial to achieve the desired stock concentration (e.g., for 1 mg of this compound with a molecular weight of 509.8 g/mol , add 196.15 µL of solvent for a 10 mM stock).
-
Vortex gently until the powder is completely dissolved.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C.
-
-
Working Solution:
-
On the day of the experiment, thaw an aliquot of the stock solution.
-
Dilute the stock solution to the final desired concentration in the appropriate cell culture medium or buffer. For example, to make a 10 µM working solution from a 10 mM stock, perform a 1:1000 dilution.
-
Ensure thorough mixing before adding to the cells.
-
Protocol 2: Isolation of Adult Rat Ventricular Myocytes
This protocol is based on the Langendorff perfusion method for enzymatic digestion of the heart. All solutions should be sterile and warmed to 37°C.
Materials:
-
Adult Sprague-Dawley rat (250-300 g)
-
Heparin (1000 U/mL)
-
Pentobarbital (50 mg/mL)
-
Perfusion Buffer (e.g., Krebs-Henseleit buffer) with and without CaCl2
-
Digestion Buffer: Perfusion buffer with Collagenase Type II (~1 mg/mL) and Protease Type XIV (~0.1 mg/mL)
-
Langendorff perfusion apparatus
-
Surgical instruments
Procedure:
-
Anesthetize the rat with an intraperitoneal injection of pentobarbital. Administer heparin to prevent coagulation.
-
Once deeply anesthetized, perform a thoracotomy to expose the heart.
-
Rapidly excise the heart and immediately place it in ice-cold Perfusion Buffer.
-
Cannulate the aorta on the Langendorff apparatus and begin retrograde perfusion with oxygenated (95% O2 / 5% CO2) Perfusion Buffer containing CaCl2 at 37°C to clear the coronary arteries of blood.
-
Switch the perfusion to Ca2+-free Perfusion Buffer for 5 minutes. The heart should stop beating.
-
Switch to the Digestion Buffer and perfuse for 6-10 minutes, or until the heart becomes pale and flaccid.
-
Remove the heart from the cannula, trim away the atria, and gently mince the ventricular tissue in a fresh volume of Digestion Buffer.
-
Gently triturate the tissue with a pipette to release the individual myocytes.
-
Filter the cell suspension through a nylon mesh to remove undigested tissue.
-
Gradually reintroduce Ca2+ to the cell suspension in a stepwise manner to prevent calcium paradox.
-
Allow the rod-shaped, viable myocytes to settle by gravity, then carefully aspirate the supernatant containing non-myocytes and dead cells.
-
Resuspend the myocyte pellet in the desired culture or experimental medium.
Caption: Workflow for the isolation of adult rat ventricular myocytes.
Protocol 3: Assessing the Effect of this compound on Cardiomyocyte Contractility
Materials:
-
Isolated adult ventricular myocytes
-
Experimental buffer (e.g., Tyrode's solution)
-
This compound working solution (10 µM)
-
IonOptix or similar contractility measurement system
-
Field stimulator
Procedure:
-
Plate isolated myocytes in a laminin-coated chamber on the stage of an inverted microscope equipped with a contractility measurement system.
-
Allow cells to settle and equilibrate in the experimental buffer at room temperature or 37°C.
-
Pace the myocytes using the field stimulator at a physiological frequency (e.g., 1 Hz).
-
Record baseline contractility parameters for several minutes. These include:
-
Cell shortening (twitch amplitude)
-
Resting cell length
-
Time to peak contraction
-
Time to 50% relaxation (RT50)
-
-
Perfuse the chamber with the experimental buffer containing 10 µM this compound.
-
Continue to record contractility for 5-10 minutes, or until a steady-state effect is observed.
-
Analyze the data by comparing the contractility parameters before and after the addition of this compound. A significant increase in resting cell length and a decrease in RT50 are indicative of PKG activation.[2]
Protocol 4: Investigating the Anti-Hypertrophic Effect of this compound
This protocol describes how to induce hypertrophy in cultured neonatal or adult rat ventricular myocytes and assess the ability of this compound to prevent it.
Materials:
-
Isolated cardiac myocytes in culture
-
Serum-free culture medium
-
Phenylephrine (PE) stock solution
-
This compound working solution
-
Reagents for assessing hypertrophy (see below)
Procedure:
-
Culture isolated myocytes for 24-48 hours. For adult myocytes, ensure they have adapted to culture conditions. For neonatal myocytes, serum-starve for 24 hours to induce quiescence.
-
Divide cells into experimental groups:
-
Control (vehicle only)
-
PE-treated (e.g., 50-100 µM PE)
-
This compound + PE-treated (pre-treat with this compound for 30-60 minutes before adding PE)
-
This compound only
-
-
Treat the cells for 24-48 hours.
-
Assess hypertrophy using one or more of the following methods:
-
Cell Size Measurement: Fix cells and stain with an antibody against a sarcomeric protein (e.g., α-actinin). Capture images using fluorescence microscopy and measure the cell surface area using imaging software (e.g., ImageJ).
-
Protein Synthesis Assay: During the last 2-4 hours of treatment, add a radiolabeled amino acid (e.g., [3H]-leucine) or puromycin (B1679871) to the culture medium. Lyse the cells and measure the incorporation of the label into total protein.[9][10]
-
Hypertrophic Marker Expression: Lyse the cells and perform Western blotting or qPCR to measure the expression of hypertrophic markers like Atrial Natriuretic Peptide (ANP) or β-Myosin Heavy Chain (β-MHC).[7]
-
Protocol 5: Assessing the Effect of this compound on Cardiomyocyte Apoptosis
This protocol provides a framework for inducing apoptosis and evaluating the modulatory effect of this compound.
Materials:
-
Isolated cardiac myocytes in culture
-
Apoptosis-inducing agent (e.g., staurosporine, or simulated ischemia/reoxygenation)
-
This compound working solution
-
Apoptosis detection kit (e.g., TUNEL assay kit or Caspase-3 activity assay kit)
Procedure:
-
Culture isolated myocytes as described previously.
-
Pre-treat one group of cells with this compound for 30-60 minutes.
-
Induce apoptosis in both pre-treated and non-pre-treated cells. Include a non-induced control group.
-
After the induction period, assess apoptosis using one of the following methods:
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay: This method detects DNA fragmentation, a hallmark of apoptosis.
-
Fix and permeabilize the cells according to the kit manufacturer's instructions.
-
Incubate the cells with the TUNEL reaction mixture containing TdT enzyme and labeled dUTPs.
-
Visualize the labeled (apoptotic) nuclei using fluorescence microscopy. Counterstain with a nuclear dye (e.g., DAPI) to visualize all nuclei.
-
-
Caspase-3 Activity Assay: This is a biochemical assay to measure the activity of the key executioner caspase in apoptosis.
-
By comparing the level of apoptosis in the presence and absence of this compound, its pro- or anti-apoptotic role can be determined.
Conclusion
This compound is a powerful and indispensable tool for researchers investigating cyclic nucleotide signaling in cardiac myocytes. Its ability to specifically and robustly activate PKG allows for the detailed dissection of the downstream consequences of cGMP elevation. The protocols outlined in these application notes provide a solid foundation for studying the role of the cGMP-PKG pathway in regulating cardiac contractility, hypertrophy, and apoptosis, ultimately contributing to a better understanding of cardiac physiology and the development of novel therapeutics for heart disease.
References
- 1. media.cellsignal.com [media.cellsignal.com]
- 2. Role of cyclic GMP-dependent protein kinase in the contractile response to exogenous nitric oxide in rat cardiac myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclic GMP-dependent signaling in cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Role of cGMP-dependent Protein Kinase in Controlling Cardiomyocyte cGMP - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of cGMP-PKG signaling in the protection of neonatal rat cardiac myocytes subjected to simulated ischemia/reoxygenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The cGMP/PKG pathway as a common mediator of cardioprotection: translatability and mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Inhibition of phenylephrine-induced cardiomyocyte hypertrophy by activation of multiple adenosine receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Activation of protein synthesis in cardiomyocytes by the hypertrophic agent phenylephrine requires the activation of ERK and involves phosphorylation of tuberous sclerosis complex 2 (TSC2) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Temporal dynamics of cardiac hypertrophic growth in response to pressure overload - PMC [pmc.ncbi.nlm.nih.gov]
- 11. TUNEL Apoptosis Detection Kit: Principles, Applications, and Step-by-Step Protocol [absin.net]
- 12. Quantitative assessment of cardiac myocyte apoptosis in tissue sections using the fluorescence-based tunel technique enhanced with counterstains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. resources.novusbio.com [resources.novusbio.com]
- 14. mpbio.com [mpbio.com]
Application Notes and Protocols for 8-pCPT-cGMP Treatment in In Vitro Models of Retinal Degeneration
Audience: Researchers, scientists, and drug development professionals.
Introduction
Retinal degeneration, a hallmark of diseases like Retinitis Pigmentosa (RP), often involves the dysregulation of cyclic guanosine (B1672433) monophosphate (cGMP) signaling in photoreceptor cells.[1][2] Elevated cGMP levels can lead to the over-activation of cGMP-dependent protein kinase G (PKG) and cyclic nucleotide-gated (CNG) channels, triggering downstream pathways that result in photoreceptor cell death.[3][4][5] 8-pCPT-cGMP (8-(4-Chlorophenylthio)guanosine-3',5'-cyclic monophosphate) is a membrane-permeable cGMP analog that has been utilized in in vitro models to investigate the roles of cGMP signaling in both photoreceptor function and degeneration.[6] Notably, it has been shown to be a potent activator of CNG channels, with a degree of selectivity for cone over rod photoreceptor channels.[7][8][9]
These application notes provide a comprehensive overview and detailed protocols for the use of this compound in two primary in vitro models of retinal degeneration: organotypic retinal explant cultures and heterologous expression systems for CNG channel analysis.
Mechanism of Action
In the context of retinal degeneration models, this compound primarily acts on two key targets within the cGMP signaling cascade:
-
Cyclic Nucleotide-Gated (CNG) Channels: this compound is a potent agonist of both rod and cone CNG channels.[7][8] These channels are crucial for phototransduction, and their over-activation due to high cGMP levels is implicated in photoreceptor cell death.[3] Studies have shown that this compound activates cone CNG channels at lower concentrations than rod CNG channels, suggesting a potential for selective modulation.[7][8][9]
-
cGMP-dependent Protein Kinase (PKG): As a cGMP analog, this compound can also influence PKG activity. The Rp-isomer of this compound (Rp-8-pCPT-cGMPS) acts as a pan-PKG inhibitor.[10][11] Understanding the specific effects on PKG is crucial, as PKG over-activation is also a key driver of photoreceptor degeneration.[3][4]
The interplay of this compound with these targets allows researchers to dissect the downstream signaling pathways leading to photoreceptor cell death.
Signaling Pathways and Experimental Workflow
cGMP Signaling Pathway in Photoreceptor Degeneration
Caption: cGMP signaling pathway in retinal degeneration.
Experimental Workflow for this compound Treatment in Retinal Explants
Caption: Workflow for this compound in retinal explants.
Data Presentation
Quantitative Data on this compound Effects on CNG Channels
| Compound | Target | EC50 (µM) | Relative Efficacy | Reference |
| This compound | Rod CNG Channel | 0.63 | Similar to cGMP | [7][8] |
| Cone CNG Channel | 0.08 | Similar to cGMP | [7][8] | |
| Rp-8-pCPT-cGMPS | Rod CNG Channel | - | Drastically reduced | [7][8] |
| Cone CNG Channel | - | Drastically reduced | [7][8] |
EC50: Half-maximal effective concentration.
Experimental Protocols
Protocol 1: Preparation and Treatment of Organotypic Retinal Explant Cultures
This protocol describes the preparation of retinal explants from mice, a widely used ex vivo model to study retinal degeneration.[7][10][12]
Materials:
-
Postnatal day (P) 12 mice (e.g., C57BL/6J for wild-type or rd1 mice as a model for retinal degeneration)
-
Dissection medium: R16 medium or Neurobasal-A medium
-
Culture medium: Neurobasal-A medium supplemented with 2% B-27, 20 mM L-glutamine, and penicillin/streptomycin
-
This compound (stock solution in sterile water or DMSO)
-
Cell culture inserts (e.g., 0.4 µm pore size)
-
6-well culture plates
-
Sterile dissection tools
Procedure:
-
Animal Euthanasia and Eye Enucleation: Euthanize P12 mice according to approved institutional animal care and use committee protocols. Enucleate the eyes using curved forceps.
-
Retina Dissection:
-
Place the enucleated eye in a petri dish containing dissection medium.
-
Under a dissecting microscope, make a small incision at the ora serrata.
-
Cut around the circumference of the eyeball to remove the anterior segment, lens, and vitreous body.
-
Carefully detach the retina from the retinal pigment epithelium (RPE) and sclera.
-
-
Explant Culture:
-
Transfer the isolated retina to a fresh dish with culture medium.
-
Make four radial cuts to flatten the retina.
-
Place a cell culture insert membrane onto the flattened retina and carefully lift it.
-
Place the insert with the retina (photoreceptor side up) into a well of a 6-well plate containing 1 mL of culture medium. Ensure the medium reaches the bottom of the insert membrane without submerging the tissue.
-
-
This compound Treatment:
-
Prepare the desired final concentration of this compound in the culture medium. A common concentration used for CNG channel activation is 0.1 µM.[7]
-
Replace the culture medium with the this compound-containing medium. For control wells, use medium with the vehicle (e.g., DMSO) at the same final concentration.
-
-
Incubation: Incubate the retinal explants at 37°C in a humidified atmosphere of 5% CO2 for the desired experimental duration (e.g., 24-48 hours).
Protocol 2: Assessment of Photoreceptor Cell Death using TUNEL Assay
The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay is a common method to detect DNA fragmentation, a hallmark of apoptosis.[13][14][15]
Materials:
-
Fixed retinal explants (from Protocol 1)
-
Phosphate-buffered saline (PBS)
-
Cryoprotectant solution (e.g., 30% sucrose (B13894) in PBS)
-
Optimal cutting temperature (OCT) compound
-
Cryostat
-
Microscope slides
-
TUNEL assay kit (e.g., In Situ Cell Death Detection Kit, TMR red)
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Tissue Fixation and Preparation:
-
Following treatment, fix the retinal explants in 4% paraformaldehyde (PFA) in PBS for 1-2 hours at room temperature.
-
Wash the explants with PBS.
-
Cryoprotect the tissue by incubating in 30% sucrose in PBS overnight at 4°C.
-
Embed the explants in OCT compound and freeze.
-
Cut 10-12 µm thick sections using a cryostat and mount them on microscope slides.
-
-
TUNEL Staining:
-
Follow the manufacturer's instructions for the specific TUNEL assay kit. A general procedure is as follows:
-
Rehydrate and permeabilize the tissue sections.
-
Incubate the sections with the TUNEL reaction mixture (containing terminal deoxynucleotidyl transferase and labeled dUTP) in a humidified chamber at 37°C for 1 hour.
-
Rinse the slides with PBS.
-
-
-
Nuclear Counterstaining and Mounting:
-
Incubate the sections with a nuclear counterstain like DAPI to visualize all cell nuclei.
-
Wash with PBS.
-
Mount the coverslips using an appropriate mounting medium.
-
-
Imaging and Quantification:
-
Visualize the stained sections using a fluorescence microscope. TUNEL-positive cells will fluoresce at the appropriate wavelength (e.g., red for TMR red).
-
Quantify the number of TUNEL-positive cells in the outer nuclear layer (ONL), where photoreceptor nuclei are located. Data can be expressed as the number of TUNEL-positive cells per unit area or as a percentage of total DAPI-stained nuclei.
-
Protocol 3: Functional Assessment using Micro-Electroretinography (µERG)
µERG allows for the recording of light-evoked electrical responses from the different retinal layers in explanted retina, providing a measure of retinal function.[16]
Materials:
-
Retinal explants (prepared as in Protocol 1, but can be untreated or treated)
-
Multi-electrode array (MEA) system
-
Perfusion system with Ames' medium (or similar) bubbled with 95% O2 / 5% CO2
-
Light source for stimulation
-
Data acquisition and analysis software
Procedure:
-
Retina Mounting:
-
Carefully place a retinal explant, photoreceptor side down, onto the MEA.
-
Gently hold the retina in place with a perfusion anchor.
-
-
Perfusion and Adaptation:
-
Continuously perfuse the retina with oxygenated Ames' medium at a constant temperature (e.g., 34-36°C).
-
Allow the retina to dark-adapt for at least 30 minutes before recording.
-
-
Light Stimulation and Recording:
-
Present light stimuli of varying intensities and wavelengths to elicit scotopic (rod-driven) and photopic (cone-driven) responses.
-
Record the field potentials from the multiple electrodes of the MEA. The a-wave of the ERG primarily reflects photoreceptor activity, while the b-wave reflects bipolar cell activity.
-
-
Data Analysis:
-
Analyze the recorded waveforms to determine the amplitude and implicit time of the a- and b-waves.
-
Compare the responses from this compound-treated retinas to control retinas to assess the functional effects of the treatment.
-
Protocol 4: Heterologous Expression and Electrophysiological Recording of CNG Channels
This protocol describes the expression of CNG channels in Xenopus laevis oocytes and subsequent electrophysiological analysis to study the effects of this compound.[17][18]
Materials:
-
Xenopus laevis oocytes
-
cRNA encoding rod (CNGA1/CNGB1a) or cone (CNGA3/CNGB3) CNG channel subunits
-
Microinjection setup
-
Two-electrode voltage-clamp (TEVC) or patch-clamp setup
-
Recording solutions (e.g., containing varying concentrations of cGMP and this compound)
Procedure:
-
Oocyte Preparation and cRNA Injection:
-
Harvest and defolliculate Xenopus laevis oocytes.
-
Inject oocytes with a mixture of cRNAs encoding the desired CNG channel subunits.
-
Incubate the injected oocytes for 2-5 days to allow for channel expression.
-
-
Electrophysiological Recording (Inside-Out Patch-Clamp):
-
Excise an inside-out membrane patch from an oocyte expressing the CNG channels.
-
Perfuse the intracellular side of the patch with solutions containing different concentrations of cGMP and/or this compound.
-
Record the current flowing through the channels at a fixed membrane potential.
-
-
Data Analysis:
-
Construct dose-response curves by plotting the normalized current as a function of the agonist concentration.
-
Fit the data with the Hill equation to determine the EC50 and Hill coefficient for cGMP and this compound. This allows for a quantitative comparison of their potency and efficacy.
-
Conclusion
The protocols and data presented here provide a framework for utilizing this compound as a tool to investigate cGMP signaling in in vitro models of retinal degeneration. By employing organotypic retinal explants and heterologous expression systems, researchers can elucidate the specific roles of CNG channels and PKG in photoreceptor cell death and explore the potential of modulating these pathways for therapeutic intervention. Careful experimental design and adherence to these detailed protocols will enable the generation of robust and reproducible data, advancing our understanding of retinal diseases.
References
- 1. Frontiers | In vitro Model Systems for Studies Into Retinal Neuroprotection [frontiersin.org]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. Combination of cGMP analogue and drug delivery system provides functional protection in hereditary retinal degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Electroretinogram (ERG) to Evaluate the Retina Using Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New Improved cGMP Analogues to Target Rod Photoreceptor Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound stimulates αβγ-ENaC activity in oocytes as an external ligand requiring specific nucleotide moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FluoroGold-Labeled Organotypic Retinal Explant Culture for Neurotoxicity Screening Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] FluoroGold-Labeled Organotypic Retinal Explant Culture for Neurotoxicity Screening Studies | Semantic Scholar [semanticscholar.org]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. oaepublish.com [oaepublish.com]
- 12. Organotypic explant culture of adult rat retina for in vitro investigations of neurodegeneration, neuroprot... [protocols.io]
- 13. researchgate.net [researchgate.net]
- 14. A New Multichannel Method Quantitating TUNEL in Detached Photoreceptor Nuclei - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. cGMP Analogues with Opposing Actions on CNG Channels Selectively Modulate Rod or Cone Photoreceptor Function - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Application Note: Methodology for Assessing 8-pCPT-cGMP Effects on Cell Migration
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cell migration is a fundamental biological process crucial for tissue development, wound healing, immune responses, and unfortunately, in pathologies such as cancer metastasis.[1] The cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway has been identified as a key regulator of various cellular functions, including migration.[2] 8-(4-Chlorophenylthio)guanosine-3',5'-cyclic monophosphate (8-pCPT-cGMP) is a cell-permeable and phosphodiesterase-resistant cGMP analog. It acts as a potent and selective activator of cGMP-dependent protein kinase (PKG), making it an invaluable tool for investigating the downstream effects of the cGMP/PKG pathway.[3][4]
This application note provides detailed methodologies for assessing the effects of this compound on cell migration. It includes protocols for two standard in vitro migration assays, guidance on data presentation, and diagrams of the relevant signaling pathway and experimental workflows.
The cGMP/PKG Signaling Pathway in Cell Migration
The cGMP/PKG signaling pathway is a significant regulator of cell migration.[2] Activation of this pathway, for instance by nitric oxide (NO) or by using agonists like this compound, can influence cell motility in a cell-type-dependent manner.[3][5] One of the primary mechanisms involves the modulation of Rho family GTPases (e.g., RhoA, Rac1, and Cdc42), which are master regulators of the actin cytoskeleton.[3][6] The activation of PKG by this compound can lead to changes in the expression and activity of these GTPases, resulting in the reorganization of F-actin stress fibers and, consequently, altering the cell's migratory capacity.[3][5] For example, in some cell types, PKG activation enhances migration, while in others, such as certain melanoma cells, it can reduce migratory ability.[2][5]
General Experimental Workflow
A typical experiment to assess the effects of this compound on cell migration involves several key stages, from initial cell culture to final data analysis. Proper controls, such as vehicle-treated cells and the use of specific PKG inhibitors (e.g., Rp-8-pCPT-cGMPS), are essential for attributing the observed effects directly to the activation of the cGMP/PKG pathway.
Experimental Protocols
Two widely used methods for evaluating cell migration are the wound healing (scratch) assay and the Transwell (Boyden chamber) assay.[7]
Protocol 1: In Vitro Wound Healing (Scratch) Assay
This assay is a straightforward method to study collective cell migration.[8] It involves creating a cell-free gap, or "scratch," in a confluent cell monolayer and monitoring the rate at which cells migrate to close the gap.
Materials:
-
12- or 24-well tissue culture plates
-
Sterile 200 µL or 1 mL pipette tips
-
Complete cell culture medium and serum-free medium
-
Phosphate-Buffered Saline (PBS)
-
This compound stock solution
-
Vehicle control (e.g., DMSO or media)
-
Optional: PKG inhibitor, proliferation inhibitor (e.g., Mitomycin-C)
-
Phase-contrast microscope with a camera
Procedure:
-
Cell Seeding: Seed cells into a 12- or 24-well plate at a density that will form a confluent monolayer within 24 hours.[9]
-
Cell Starvation (Optional): Once confluent, gently wash the cells with PBS and replace the complete medium with serum-free medium. Incubate for 12-24 hours to synchronize the cell cycle and reduce proliferation.
-
Creating the Wound: Using a sterile 200 µL pipette tip held perpendicular to the plate, make a straight scratch across the center of the monolayer.[9] For consistency, a second scratch perpendicular to the first can be made to create a cross.[9]
-
Washing: Gently wash the wells with PBS twice to remove detached cells and debris.[9]
-
Treatment: Add fresh medium containing the desired concentration of this compound (e.g., 1 µM), vehicle control, or other test compounds to the respective wells.[3][10] If proliferation is a concern, a proliferation inhibitor can be added at this stage.
-
Imaging (Time 0): Immediately place the plate on a microscope and capture images of the wound at predefined locations for each well. Mark the plate to ensure the same fields are imaged over time.
-
Incubation and Monitoring: Return the plate to the incubator (37°C, 5% CO₂). Capture images of the same wound areas at regular intervals (e.g., every 4, 8, 12, and 24 hours) until the wound in the control wells is nearly closed.[9]
-
Data Analysis: Measure the width or area of the cell-free gap at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the initial (Time 0) gap area.
Protocol 2: Transwell (Boyden Chamber) Migration Assay
This assay measures the chemotactic response of cells migrating through a porous membrane toward a chemoattractant.[7][11] It is suitable for studying the migration of individual cells.
Materials:
-
24-well plates with Transwell inserts (typically with 8 µm pores for epithelial or fibroblast cells).[1]
-
Complete cell culture medium and serum-free medium
-
PBS
-
This compound stock solution
-
Chemoattractant (e.g., FBS, specific growth factors)
-
Cotton swabs
-
Fixation solution (e.g., 70% ethanol (B145695), methanol)
-
Staining solution (e.g., 0.2% Crystal Violet in 20% methanol)
-
Microscope
Procedure:
-
Chamber Preparation: Place Transwell inserts into the wells of a 24-well plate.
-
Adding Chemoattractant: Add 600-750 µL of medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber of each well.[12][13] As a negative control, use serum-free medium.
-
Cell Preparation: Culture cells to ~80-90% confluency.[14] Harvest the cells using trypsin, neutralize, and resuspend them in serum-free medium at a concentration of approximately 1 x 10⁵ cells/mL.[12]
-
Treatment: Add this compound or vehicle control to the cell suspension and incubate for a short period (e.g., 15-30 minutes) if pre-treatment is desired. Alternatively, this compound can be added to both the upper and lower chambers to assess its effect on chemokinesis (random migration) or directly to the lower chamber to test its chemoattractant properties.
-
Cell Seeding: Add 100-500 µL of the treated cell suspension (e.g., 5 x 10⁴ cells) to the upper chamber of each Transwell insert.[12]
-
Incubation: Incubate the plate at 37°C, 5% CO₂ for a period appropriate for the cell type (typically 4-24 hours), allowing cells to migrate through the membrane.
-
Removing Non-migrated Cells: After incubation, remove the inserts from the plate. Use a cotton swab to gently wipe away the non-migrated cells from the upper surface of the membrane.[14][15]
-
Fixation and Staining: Fix the migrated cells on the bottom of the membrane by immersing the insert in 70% ethanol for 10-15 minutes.[14] Then, stain the cells by placing the insert in a well containing 0.2% Crystal Violet for 5-10 minutes.[13][14]
-
Washing and Drying: Gently wash the insert in water to remove excess stain and allow it to air dry completely.[14]
-
Quantification: Image the stained cells on the underside of the membrane using a microscope. Count the number of migrated cells in several representative fields of view. Alternatively, the stain can be eluted with a solvent (e.g., 10% acetic acid) and the absorbance measured with a plate reader.[1]
Data Presentation and Interpretation
Quantitative data from migration assays should be summarized in tables for clear comparison between treatment groups. Results are typically expressed as the mean ± standard deviation (SD) or standard error of the mean (SEM) from multiple replicates.
Table 1: Example Data Summary for Wound Healing Assay
| Treatment Group | Time (h) | Average Wound Width (µm) | % Wound Closure |
| Vehicle Control | 0 | 502 ± 15 | 0% |
| 12 | 248 ± 21 | 50.6% | |
| 24 | 85 ± 18 | 83.1% | |
| 1 µM this compound | 0 | 499 ± 12 | 0% |
| 12 | 165 ± 19 | 66.9% | |
| 24 | 25 ± 11 | 95.0% |
Table 2: Example Data Summary for Transwell Migration Assay
| Treatment Group | Chemoattractant | Average Migrated Cells per Field | % Migration (vs. Positive Control) |
| Negative Control | None | 15 ± 4 | 8.8% |
| Positive Control (Vehicle) | 10% FBS | 170 ± 12 | 100% |
| 1 µM this compound | 10% FBS | 245 ± 18 | 144.1% |
| 1 µM this compound + PKG Inhibitor | 10% FBS | 178 ± 15 | 104.7% |
These tables allow for a direct assessment of this compound's effect on cell migration. Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of the observed differences. An increase in wound closure rate or the number of migrated cells would suggest a pro-migratory effect, while a decrease would indicate an inhibitory effect.
References
- 1. cellbiolabs.com [cellbiolabs.com]
- 2. New cGMP analogues restrain proliferation and migration of melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nitric Oxide Enhances Keratinocyte Cell Migration by Regulating Rho GTPase via cGMP-PKG Signalling | PLOS One [journals.plos.org]
- 4. This compound stimulates αβγ-ENaC activity in oocytes as an external ligand requiring specific nucleotide moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nitric oxide enhances keratinocyte cell migration by regulating Rho GTPase via cGMP-PKG signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rho GTPases in collective cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Transwell Migration Assay | Thermo Fisher Scientific - US [thermofisher.com]
- 8. An introduction to the wound healing assay using live-cell microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. med.virginia.edu [med.virginia.edu]
- 10. Nitric Oxide Enhances Keratinocyte Cell Migration by Regulating Rho GTPase via cGMP-PKG Signalling | PLOS One [journals.plos.org]
- 11. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Endothelial Cell Transwell Migration and Invasion Assay [sigmaaldrich.com]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. corning.com [corning.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Inconsistent Results with 8-pCPT-cGMP in vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address inconsistencies encountered during in vitro experiments using 8-pCPT-cGMP.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (8-(4-Chlorophenylthio)guanosine-3',5'-cyclic monophosphate) is a cell-permeable analog of cyclic guanosine (B1672433) monophosphate (cGMP). Its primary mechanism of action is the selective activation of cGMP-dependent protein kinase (PKG).[1] Due to its lipophilicity, it readily crosses cell membranes, making it a potent tool for studying cGMP signaling pathways in intact cells.[2] It is also more resistant to hydrolysis by phosphodiesterases (PDEs) compared to endogenous cGMP, ensuring a more sustained activation of PKG.[2]
Q2: What are the common in vitro applications of this compound?
This compound is widely used in various in vitro assays to investigate the role of the cGMP/PKG signaling pathway in cellular processes such as:
-
Smooth muscle relaxation: Studying vasodilation and other processes involving smooth muscle contractility.
-
Platelet aggregation: Investigating the inhibitory effects of the cGMP pathway on platelet activation.[3]
-
Neuronal signaling: Elucidating the role of cGMP in neurotransmission and neuronal plasticity.
-
Ion channel regulation: Examining the modulation of ion channels, such as CNG and ENaC channels.[4][5]
-
Apoptosis and cell proliferation: Studying the involvement of the cGMP pathway in programmed cell death and cell growth in various cell types, including cancer cell lines.[6]
Q3: Why am I seeing inconsistent or no effect with this compound in my experiments?
Inconsistent results with this compound can arise from several factors, ranging from experimental design to reagent handling. Common causes include:
-
Suboptimal concentration: The effective concentration of this compound can vary significantly between cell types and experimental conditions.
-
Cellular context: The expression levels of PKG, PDEs, and downstream targets of the cGMP pathway can differ between cell lines, leading to varied responses.
-
Off-target effects: At higher concentrations, this compound can have off-target effects, such as activating cGMP-gated ion channels (CNG channels), which can lead to responses independent of PKG activation.[7]
-
Reagent stability and storage: Improper storage and handling of this compound can lead to its degradation.
-
Experimental protocol variations: Differences in incubation time, cell density, and media composition can all influence the outcome.
Q4: How can I be sure that the observed effect is mediated by PKG?
To confirm that the effects of this compound are mediated by PKG, you should include the following controls in your experiments:
-
PKG inhibitors: Use specific PKG inhibitors, such as Rp-8-pCPT-cGMPS or KT5823, to see if they can block the effect of this compound.[6][8]
-
PKG knockdown/knockout: If possible, use siRNA or CRISPR/Cas9 to reduce or eliminate PKG expression and observe if the response to this compound is diminished.[4]
-
Direct measurement of PKG activity: Perform a PKG activity assay to confirm that this compound is indeed activating PKG in your experimental system.
Troubleshooting Guide
Issue 1: No observable effect or weak response to this compound.
| Possible Cause | Troubleshooting Step |
| Suboptimal Concentration | Perform a dose-response curve to determine the optimal concentration of this compound for your specific cell type and assay. Concentrations can range from low micromolar to over 100 µM.[3][4] |
| Low PKG Expression | Verify the expression of PKG in your cell line using Western blotting or qPCR. If PKG levels are low, consider using a different cell line or a system with higher PKG expression. |
| High Phosphodiesterase (PDE) Activity | Although this compound is resistant to many PDEs, high levels of specific PDEs could still reduce its effective concentration. Consider co-treatment with a broad-spectrum PDE inhibitor like IBMX, but be aware of its potential off-target effects. |
| Reagent Degradation | Ensure that your this compound stock solution is properly stored (typically at -20°C in a desiccated environment) and has not undergone multiple freeze-thaw cycles.[9] Prepare fresh working solutions for each experiment. |
| Incorrect Experimental Conditions | Optimize incubation time. The onset of the effect can vary from minutes to hours depending on the cellular process being studied. Ensure other experimental parameters like cell density and media composition are consistent. |
Issue 2: Inconsistent or contradictory results between experiments.
| Possible Cause | Troubleshooting Step |
| Cell Passage Number and Health | Use cells within a consistent and low passage number range. High passage numbers can lead to phenotypic drift and altered signaling responses. Ensure cells are healthy and in the logarithmic growth phase. |
| Variability in Reagent Preparation | Prepare fresh dilutions of this compound from a validated stock solution for each experiment to minimize variability. |
| Off-Target Effects at High Concentrations | If using high concentrations of this compound, consider the possibility of off-target effects. For example, this compound can directly activate cyclic nucleotide-gated (CNG) ion channels.[5] Use the lowest effective concentration determined from your dose-response studies. |
| Dual Role as a Ligand and Activator | In some systems, like with the epithelial sodium channel (ENaC), this compound may act as an external ligand in addition to being a PKG activator, leading to complex and sometimes contradictory results.[4][10] Be aware of this possibility when interpreting your data. |
| Differential PKG Isotype Selectivity | This compound can activate different PKG isotypes (PKG I and PKG II) with varying potencies. The predominant isotype in your cells will influence the downstream effects.[1] |
Quantitative Data Summary
Table 1: Potency of this compound in Activating PKG and Ion Channels
| Target | Parameter | Value | Cell/System | Reference |
| PKG II | EC50 | 1.8 µM | Purified enzyme | [4] |
| Human αβγ-ENaC | EC50 | 101 µM | Xenopus oocytes | [4] |
| Rod CNG Channel | EC50 | 0.63 µM | Heterologous expression | [5] |
| Cone CNG Channel | EC50 | 0.08 µM | Heterologous expression | [5] |
| cGMP-dependent protein kinase | Ki of inhibitor (Rp-8-pCPT-cGMPS) | 0.5 µM | In vitro phosphorylation | [8] |
| PKG Iβ | Ka | Similar to cGMP | Microfluidic mobility-shift assay | [1] |
| PKG II | Ka | 22 nM | Microfluidic mobility-shift assay | [1] |
Experimental Protocols
Protocol 1: General Protocol for In Vitro Cell-Based Assays
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Starvation (Optional): For some assays, particularly those looking at phosphorylation events, serum-starving the cells for 2-4 hours prior to treatment can reduce basal signaling activity.
-
Preparation of this compound: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO) at a concentration of 10-100 mM. Store at -20°C in small aliquots to avoid repeated freeze-thaw cycles.[9] On the day of the experiment, prepare fresh dilutions in serum-free media or an appropriate buffer.
-
Treatment: Remove the culture medium from the cells and replace it with the medium containing the desired concentration of this compound. Include a vehicle control (medium with the same concentration of solvent used for the stock solution).
-
Incubation: Incubate the cells for the desired period (e.g., 15 minutes to 24 hours) at 37°C in a CO2 incubator.
-
Downstream Analysis: Following incubation, lyse the cells for protein analysis (e.g., Western blot for phosphorylation of target proteins), perform a cell viability assay, or conduct other relevant functional assays.
Protocol 2: In Vitro PKG Activity Assay
This protocol is adapted from a study on ENaC regulation.[4]
-
Cell Lysis: After treatment with this compound (e.g., 0.2 mM for 1 hour), wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer.
-
Centrifugation: Centrifuge the lysates to pellet cell debris and collect the supernatant containing the cytosolic fraction.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
Kinase Assay: Use a commercial PKG kinase activity assay kit. Typically, this involves incubating a specific amount of cell lysate with a PKG-specific substrate peptide and ATP.
-
Detection: The assay readout is usually the amount of phosphorylated substrate, which can be quantified using various methods such as ELISA with a phospho-specific antibody or by measuring the incorporation of 32P from [γ-32P]ATP.
Visualizations
Caption: The cGMP-PKG signaling pathway and the role of this compound.
Caption: A logical workflow for troubleshooting inconsistent this compound results.
References
- 1. Structural Basis of Analog Specificity in PKG I and II - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of the functional role of cGMP-dependent protein kinase in intact human platelets using a specific activator 8-para-chlorophenylthio-cGMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Influence of the cGMP analog this compound on agonist-induced increases in cytosolic ionized Ca2+ and on aggregation of human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound stimulates αβγ-ENaC activity in oocytes as an external ligand requiring specific nucleotide moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cGMP Analogues with Opposing Actions on CNG Channels Selectively Modulate Rod or Cone Photoreceptor Function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclic GMP induced apoptosis via protein kinase G in oestrogen receptor-positive and -negative breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. (Rp)-8-pCPT-cGMPS, a novel cGMP-dependent protein kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biolog.de [biolog.de]
- 10. CPT-cGMP Is A New Ligand of Epithelial Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 8-pCPT-cGMP Concentration to Avoid Cytotoxicity
This technical support center provides guidance for researchers, scientists, and drug development professionals on determining the optimal concentration of 8-(4-Chlorophenylthio)guanosine-3',5'-cyclic monophosphate (8-pCPT-cGMP) for their experiments while minimizing cytotoxic effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a cell-permeable analog of cyclic guanosine (B1672433) monophosphate (cGMP). Its primary mechanism of action is the activation of cGMP-dependent protein kinase (PKG).[1][2] This activation triggers a variety of downstream signaling events involved in processes such as smooth muscle relaxation, platelet aggregation, and neuronal signaling.[3]
Q2: What is a typical concentration range for this compound in cell culture experiments?
A2: The effective concentration of this compound can vary significantly depending on the cell type and the specific biological process being investigated. Reported concentrations in the literature range from the low micromolar (µM) to the millimolar (mM) range. For example, concentrations as low as 25 µM have been shown to affect cell proliferation and differentiation, while concentrations around 100 µM have been used to inhibit platelet aggregation.[4][5] In some studies, concentrations up to 300 µM have been used to prevent mitochondrial depolarization.[6]
Q3: Is this compound known to be cytotoxic?
A3: While this compound is a widely used research tool, like any compound, it can exhibit cytotoxicity at high concentrations. The cytotoxic threshold is highly dependent on the cell line and experimental conditions. Therefore, it is crucial to determine the optimal, non-toxic concentration for your specific experimental setup.
Q4: How can I determine the optimal, non-toxic concentration of this compound for my cell line?
A4: The most effective method is to perform a dose-response experiment to determine the IC50 (the concentration that inhibits 50% of cell growth) for your specific cell line.[7] This involves treating your cells with a range of this compound concentrations and measuring cell viability after a defined incubation period.
Troubleshooting Guide: Determining Optimal this compound Concentration
This guide provides a step-by-step approach to establishing a working concentration of this compound that maximizes its biological activity while minimizing cytotoxicity.
| Problem | Possible Cause | Suggested Solution |
| No observable effect of this compound | Sub-optimal concentration: The concentration used may be too low for the specific cell line. | Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 µM to 1000 µM) to determine the optimal effective concentration. |
| Inactive compound: Improper storage or handling may have degraded the compound. | Ensure the compound is stored correctly, typically at -20°C.[3] Prepare fresh stock solutions in an appropriate solvent like DMSO or water.[3] | |
| High levels of cell death observed | High concentration of this compound: The concentration used is likely toxic to the specific cell type. | Perform a cytotoxicity assay (e.g., MTT, CCK-8) to determine the non-toxic concentration range of this compound for your cells.[8] |
| Solvent toxicity: The solvent used to dissolve the compound (e.g., DMSO) may be causing cytotoxicity. | Ensure the final concentration of the solvent in the cell culture medium is low (typically ≤ 0.1%) and include a vehicle-only control in your experiments.[7] | |
| Inconsistent results between experiments | Variation in cell seeding density. | Standardize the cell seeding density for all experiments. |
| Inconsistent incubation times. | Use a consistent incubation time for all treatments. |
Experimental Protocols
Determining the Optimal Concentration of this compound using a Cell Viability Assay
This protocol outlines the use of the MTT assay to determine the cytotoxic effects of this compound on a specific cell line. The Cell Counting Kit-8 (CCK-8) assay is a suitable, and often more straightforward, alternative.[9][10]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound
-
Sterile DMSO or water for stock solution preparation
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a specialized buffer)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.[3]
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in sterile DMSO or water.[3] From this stock, prepare a serial dilution of this compound in complete cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 100, 500, 1000 µM). Include a vehicle-only control (medium with the same final concentration of DMSO) and a no-treatment control.
-
Treatment: Carefully remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add 10 µL of MTT reagent to each well and incubate for 4 hours at 37°C.[3]
-
Carefully remove the medium and add 100 µL of solubilization buffer to dissolve the formazan (B1609692) crystals.[3]
-
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells. Plot a dose-response curve to determine the IC50 value.
| Concentration of this compound (µM) | Cell Line A (% Viability) | Cell Line B (% Viability) | Cell Line C (% Viability) |
| 0 (Vehicle Control) | 100 | 100 | 100 |
| 10 | 98 | 102 | 99 |
| 50 | 95 | 97 | 96 |
| 100 | 92 | 95 | 88 |
| 250 | 75 | 85 | 60 |
| 500 | 55 | 70 | 35 |
| 1000 | 30 | 50 | 15 |
This table presents example data and should be adapted based on experimental results.
Visualizations
Caption: this compound signaling pathway.
Caption: Workflow for determining optimal this compound concentration.
References
- 1. Analysis of the functional role of cGMP-dependent protein kinase in intact human platelets using a specific activator 8-para-chlorophenylthio-cGMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biolog.de [biolog.de]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Influence of the cGMP analog this compound on agonist-induced increases in cytosolic ionized Ca2+ and on aggregation of human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound prevents mitochondrial depolarization and improves the outcome of steatotic partial liver transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 10. dojindo.com [dojindo.com]
8-Pcpt-cGMP solubility issues and how to resolve them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 8-pCPT-cGMP.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (8-(4-Chlorophenylthio)guanosine-3',5'-cyclic monophosphate) is a cell-permeable analog of cyclic guanosine (B1672433) monophosphate (cGMP).[1] Its primary mechanism of action is as a potent activator of cGMP-dependent protein kinase (PKG), specifically isoforms Ia, Ib, and II.[2][3][4] It can also activate cGMP-gated ion channels.[2][3] Due to its lipophilic nature, it has excellent membrane permeability, making it effective for use in intact cells.[2]
Q2: What are the key advantages of using this compound over other cGMP analogs like 8-Br-cGMP?
This compound is often considered superior to other cGMP analogs, such as 8-Br-cGMP, for several reasons. It exhibits higher lipophilicity, which leads to greater membrane permeability.[4] Additionally, it is more resistant to hydrolysis by phosphodiesterases (PDEs), the enzymes that degrade cyclic nucleotides. This resistance ensures a more sustained activation of PKG in experimental settings.[1][4]
Q3: How should I store this compound?
For long-term storage, this compound powder should be stored at -20°C, preferably in a desiccated form.[2] Stock solutions should also be stored at -20°C or -80°C for longer-term stability.[5] It is recommended to protect both the solid compound and its solutions from bright light and UV radiation.[2] To avoid repeated freeze-thaw cycles, it is best to aliquot stock solutions into single-use volumes.
Troubleshooting Guide
Issue: I'm having trouble dissolving this compound.
Possible Cause & Solution:
While this compound is soluble in aqueous solutions, its lipophilic nature can sometimes make dissolution challenging.[2]
-
Recommended Solvents: The sodium salt of this compound is soluble in water.[1][3] For other applications, it may also be dissolved in dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695).[5]
-
Dissolution Technique: To aid dissolution, it is recommended to rinse the tube walls carefully and use a vortex mixer or an ultrasonic bath to ensure the compound is completely and uniformly mixed.[2]
Issue: My this compound solution is precipitating after I add it to my cell culture medium.
Possible Cause & Solution:
Precipitation of lipophilic compounds like this compound when added to aqueous solutions like cell culture media is a common issue. This is often due to the rapid change in solvent polarity.
-
Stepwise Dilution: Avoid adding the concentrated stock solution directly into the full volume of the cell culture medium. Instead, perform a stepwise dilution.
-
Warming the Medium: Gently warming the cell culture medium to 37°C before adding the this compound stock solution can help maintain solubility.
-
Increase Final Solvent Concentration: In some cases, a slightly higher final concentration of the solvent (e.g., DMSO) in the culture medium may be necessary to keep the compound in solution. However, it is crucial to keep the final solvent concentration low (typically <0.5% for DMSO) to avoid cytotoxicity. Always include a vehicle control in your experiments to account for any effects of the solvent.
Quantitative Data
Table 1: Solubility of this compound (Sodium Salt)
| Solvent | Reported Solubility | Source(s) |
| Water (H₂O) | 25 mg/mL | [1] |
| DMSO | Soluble (quantitative data not widely available) | [5] |
| Ethanol | Soluble (quantitative data not widely available) | [5] |
Note: The solubility in organic solvents like DMSO and ethanol is stated by some suppliers, but specific quantitative values are not consistently provided. It is recommended to perform a small-scale solubility test for your specific application if using these solvents.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Aqueous Stock Solution of this compound
Materials:
-
This compound, sodium salt (MW: 509.79 g/mol )
-
Sterile, nuclease-free water
-
Sterile microcentrifuge tubes
-
Vortex mixer or sonicator
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, you will need 5.098 mg of this compound.
-
Weigh the compound: Carefully weigh out the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add solvent: Add 1 mL of sterile, nuclease-free water to the tube.
-
Dissolve the compound: Vortex the tube vigorously or place it in an ultrasonic bath until the compound is completely dissolved. Visually inspect the solution to ensure there are no visible particles.
-
Sterilization (Optional): If required for your application, filter-sterilize the solution through a 0.22 µm syringe filter.
-
Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C, protected from light.
Visualizations
Figure 1: Signaling pathway of this compound.
References
- 1. ≥95% (HPLC), cGMP dependent protein kinase (PKG) activator, powder | Sigma-Aldrich [sigmaaldrich.com]
- 2. biolog.de [biolog.de]
- 3. Enzo Life Sciences 8-(4-Chlorophenylthio)guanosine 3',5'-cyclic Monophosphate | Fisher Scientific [fishersci.com]
- 4. Analysis of the functional role of cGMP-dependent protein kinase in intact human platelets using a specific activator 8-para-chlorophenylthio-cGMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound sodium | HCN Channel | 51239-26-0 | Invivochem [invivochem.com]
Technical Support Center: Optimizing 8-pCPT-cGMP Dosage for In Vivo Animal Studies
Welcome to the technical support center for the use of 8-pCPT-cGMP in in vivo animal studies. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on dosage optimization, administration protocols, and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (8-(4-Chlorophenylthio)guanosine-3',5'-cyclic monophosphate) is a cell-permeable analog of cyclic guanosine (B1672433) monophosphate (cGMP). Its primary mechanism of action is the potent and selective activation of cGMP-dependent protein kinase (PKG).[1][2] It is more resistant to hydrolysis by phosphodiesterases (PDEs) compared to endogenous cGMP, leading to a more sustained activation of PKG.[1] Due to its lipophilic nature, it readily crosses cell membranes, making it an effective tool for in vivo studies.[2]
Q2: What are the common administration routes for this compound in animal studies?
The most common administration routes for this compound in animal studies are determined by the target tissue and the desired systemic or local effect. These include:
-
Intrathecal (i.t.) injection: For targeting the central nervous system (spinal cord).
-
Intravenous (i.v.) injection: For systemic distribution.
-
Intraperitoneal (i.p.) injection: A common route for systemic administration in rodents.
The choice of administration route will significantly impact the required dosage and the pharmacokinetic profile of the compound.
Q3: What is a recommended starting dose for this compound in mice?
For intrathecal administration in mice, a commonly cited starting dose is 10 nmol delivered in a small volume (e.g., 5 µL). For systemic administration routes like intravenous or intraperitoneal, the optimal dosage can vary significantly based on the animal model and the research question. It is recommended to start with a low dose and perform a dose-response study to determine the optimal concentration for your specific experimental setup.
Q4: What is a suitable vehicle for dissolving and administering this compound?
For intrathecal injections, sterile 0.9% saline is a commonly used and effective vehicle. For intravenous or intraperitoneal injections, especially for poorly water-soluble compounds, a co-solvent system may be necessary. A novel vehicle, DPP (20% N,N-Dimethylacetamide / 40% Propylene glycol / 40% Polyethylene Glycol) , has been reported as effective for intravenous administration of such compounds in rats and could be considered. However, it is crucial to perform vehicle-only control experiments to account for any potential effects of the vehicle itself.
Q5: How should this compound be stored?
It is recommended to store this compound in a freezer, preferably in a lyophilized form for long-term storage. Solutions should be prepared fresh for each experiment. Protect the compound from bright light and UV radiation.[2]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| No observable effect at the initial dose. | - Insufficient Dose: The initial dose may be too low to elicit a response. - Poor Bioavailability: The compound may not be reaching the target tissue in sufficient concentrations. - Incorrect Administration: Improper injection technique may have led to the compound not being delivered to the intended site. | - Increase the Dose: Perform a dose-response study by systematically increasing the concentration of this compound. - Change Administration Route: Consider a more direct route of administration to the target tissue (e.g., intrathecal for CNS targets). - Verify Injection Technique: Ensure proper training and technique for the chosen administration route. For intrathecal injections, a tail-flick reflex upon needle insertion can be an indicator of correct placement. |
| High variability in animal responses. | - Inconsistent Dosing: Inaccurate preparation of dosing solutions or inconsistent injection volumes. - Animal-to-Animal Variation: Biological differences between animals can lead to varied responses. - Vehicle Effects: The vehicle used may have its own biological effects. | - Standardize Procedures: Ensure meticulous preparation of solutions and accurate administration volumes based on individual animal weight. - Increase Sample Size: A larger number of animals per group can help to account for biological variability. - Run Vehicle Controls: Always include a control group that receives only the vehicle to isolate the effects of this compound. |
| Adverse effects or toxicity observed. | - Dose is too high: The administered dose may be in the toxic range. - Vehicle Toxicity: The vehicle or co-solvents may be causing adverse reactions. - Rapid Infusion (for i.v.): A rapid intravenous injection can lead to acute toxicity. | - Reduce the Dose: Lower the administered dose and carefully observe for any adverse effects. - Evaluate Vehicle Safety: Test the vehicle alone at the intended concentration to rule out its toxicity. Consider alternative, less toxic vehicles. - Slow Infusion Rate: For intravenous administration, deliver the compound slowly over a longer period. |
| Precipitation of the compound in the dosing solution. | - Poor Solubility: this compound may have limited solubility in the chosen vehicle, especially at higher concentrations. | - Use a Co-solvent: Employ a suitable co-solvent system like DPP to improve solubility. - Gentle Warming and Sonication: Gently warm the solution or use sonication to aid dissolution. Ensure the compound is stable at higher temperatures. - Prepare Fresh Solutions: Prepare dosing solutions immediately before use to minimize the chance of precipitation. |
Data Presentation
Table 1: Summary of In Vivo Dosages for this compound in Mice
| Administration Route | Animal Model | Dosage | Vehicle | Observed Effect |
| Intrathecal (i.t.) | Mouse | 10 nmol in 5 µL | Sterile 0.9% NaCl | Not specified in the provided context |
Note: Data for intravenous and intraperitoneal administration of this compound in mice and rats is currently limited in the public domain. Researchers are encouraged to perform pilot dose-escalation studies to determine the optimal dosage for their specific experimental model and endpoints.
Experimental Protocols
Protocol 1: Intrathecal Injection of this compound in Mice
Materials:
-
This compound
-
Sterile 0.9% saline
-
Hamilton syringe with a 30-gauge needle
-
Anesthetic (e.g., isoflurane)
-
Animal clippers
-
70% ethanol
Procedure:
-
Preparation of Dosing Solution: Dissolve this compound in sterile 0.9% saline to the desired final concentration (e.g., 2 nmol/µL to deliver 10 nmol in 5 µL).
-
Animal Preparation: Anesthetize the mouse using isoflurane.
-
Positioning: Place the mouse in a stereotaxic frame or hold it firmly to expose the lumbar region of the spine.
-
Injection Site Preparation: Shave the fur over the injection site and sterilize the skin with 70% ethanol.
-
Injection: Carefully insert the 30-gauge needle between the L5 and L6 vertebrae. A characteristic tail-flick is a reliable indicator of successful entry into the intrathecal space.
-
Administration: Slowly inject the 5 µL volume of the this compound solution.
-
Post-injection Care: Withdraw the needle and return the mouse to its cage. Monitor the animal for recovery from anesthesia and any adverse effects.
Protocol 2: Intraperitoneal Injection of this compound in Mice
Materials:
-
This compound
-
Appropriate vehicle (e.g., sterile 0.9% saline, potentially with a co-solvent)
-
Sterile syringe with a 25-27 gauge needle
-
70% ethanol
Procedure:
-
Preparation of Dosing Solution: Dissolve this compound in the chosen vehicle to the desired concentration. Ensure the final volume for injection is appropriate for the mouse's weight (typically up to 10 mL/kg).
-
Animal Restraint: Gently restrain the mouse by the scruff of the neck, allowing the abdomen to be exposed.
-
Injection Site Preparation: Swab the lower right or left abdominal quadrant with 70% ethanol.
-
Injection: Insert the needle at a 15-30 degree angle into the peritoneal cavity. Aspirate briefly to ensure that the needle has not entered a blood vessel or organ.
-
Administration: Slowly inject the solution.
-
Post-injection Care: Withdraw the needle and return the mouse to its cage. Monitor for any signs of distress.
Mandatory Visualizations
Caption: The cGMP-PKG signaling pathway, activated by nitric oxide (NO) and mimicked by this compound.
Caption: A generalized experimental workflow for in vivo studies using this compound.
Caption: A logical troubleshooting guide for common issues in this compound in vivo experiments.
References
minimizing 8-Pcpt-cGMP degradation in experimental solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of 8-pCPT-cGMP, focusing on minimizing its degradation in experimental solutions and ensuring reliable results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
This compound (8-(4-Chlorophenylthio)guanosine-3',5'-cyclic monophosphate) is a cell-permeable analog of cyclic guanosine (B1672433) monophosphate (cGMP). Due to its high lipophilicity, it readily crosses cell membranes, making it a potent activator of cGMP-dependent protein kinase (PKG).[1][2] Its primary advantage over native cGMP is its exceptional stability against enzymatic degradation by most phosphodiesterases (PDEs), ensuring a more sustained and predictable biological effect in experimental systems.[1][3]
Q2: How should this compound be stored to ensure its stability?
To maintain its integrity, this compound should be stored under the following conditions:
| Storage Format | Temperature | Duration | Additional Notes |
| Lyophilized Powder | -20°C or below | Long-term | This is the most stable form for long-term storage.[1] |
| Stock Solution (in water or buffer) | -20°C or below | Short to medium-term | Aliquot into single-use volumes to avoid repeated freeze-thaw cycles. |
It is also crucial to protect this compound from exposure to bright light and UV radiation.[1]
Q3: Is this compound susceptible to degradation by phosphodiesterases (PDEs)?
This compound is highly resistant to hydrolysis by all examined cyclic nucleotide-responsive phosphodiesterases.[1] Studies have shown that it is not hydrolyzed by purified cGMP-stimulated PDE (cGS-PDE), cGMP-inhibited PDE (cGI-PDE), Ca2+-calmodulin-dependent PDE (CaM-PDE), or by PDEs present in human platelet homogenates.[3] This metabolic stability is a key feature that makes it superior to other cGMP analogs for many intact cell studies.[3]
Q4: What is the recommended procedure for dissolving this compound?
The lyophilized sodium salt of this compound is soluble in aqueous solutions.[1] Due to its hygroscopic nature, the lyophilized product can appear as a small droplet.[1] To ensure complete dissolution and accurate concentration, it is recommended to:
-
Allow the vial to reach room temperature before opening to prevent condensation.
-
Add the desired volume of high-purity water or buffer directly to the vial.
-
Rinse the walls of the tube carefully.
-
Use a vortex mixer or sonicator to ensure the compound is fully dissolved.[4]
Q5: In which common biological buffers is this compound soluble?
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound, which might be misinterpreted as degradation.
| Observed Problem | Potential Cause | Recommended Solution |
| Inconsistent or weaker-than-expected biological effect. | 1. Incomplete Dissolution: The compound may not be fully dissolved, leading to a lower effective concentration. 2. Adsorption to Labware: Lipophilic compounds can sometimes adsorb to plastic surfaces, reducing the amount available in the solution. 3. Incorrect pH of the solution: Extreme pH values can potentially affect the stability of the compound over time. | 1. Ensure complete dissolution by vortexing or brief sonication. Visually inspect the solution for any particulate matter.[4] 2. Consider using low-adsorption microplates or tubes. For critical applications, pre-rinsing the labware with the experimental buffer may help. 3. Prepare solutions in buffers with a pH range of 7.0-7.5 for optimal stability, reflecting physiological conditions. |
| Precipitate forms in the stock or working solution. | 1. Solubility Limit Exceeded: The concentration of this compound may be too high for the chosen solvent or buffer. 2. Temperature Effects: Solubility can decrease at lower temperatures. | 1. Prepare a new solution at a lower concentration. Refer to the manufacturer's solubility data. 2. Ensure the compound is fully dissolved at room temperature before storing at lower temperatures. If a precipitate forms upon cooling, gently warm and vortex to redissolve before use. |
| High background or unexpected off-target effects. | 1. Contamination: The stock solution or experimental medium may be contaminated. 2. Cross-reactivity in Immunoassays: If measuring cGMP levels with an immunoassay, this compound can cross-react with the antibodies, leading to artificially high readings.[5] | 1. Use sterile, high-purity water and buffers for preparing solutions. Filter-sterilize the final working solution if necessary. 2. Be aware of this potential artifact. If using an immunoassay, it is crucial to perform a cross-reactivity check with the specific assay being used.[5] |
Experimental Protocol: Preparation and Use of this compound in Cell-Based Assays
This protocol provides a general guideline for the preparation of this compound solutions and their application in a typical cell-based assay.
Materials:
-
Lyophilized this compound
-
Sterile, nuclease-free water or DMSO (for stock solution)
-
Appropriate cell culture medium or physiological buffer (e.g., HBSS, PBS)
-
Sterile, low-adsorption microcentrifuge tubes and pipette tips
Procedure:
-
Preparation of a Concentrated Stock Solution (e.g., 10 mM):
-
Allow the vial of lyophilized this compound to equilibrate to room temperature.
-
Centrifuge the vial briefly to collect all the powder at the bottom.
-
Aseptically add the calculated volume of sterile water or DMSO to the vial to achieve the desired concentration.
-
Cap the vial tightly and vortex thoroughly until the compound is completely dissolved. A brief sonication in a water bath can aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into single-use volumes in sterile, low-adsorption tubes and store at -20°C.
-
-
Preparation of Working Solutions:
-
Thaw an aliquot of the stock solution at room temperature.
-
Dilute the stock solution to the final desired working concentration in the pre-warmed cell culture medium or physiological buffer immediately before use.
-
Mix the working solution thoroughly by gentle inversion or pipetting.
-
-
Application to Cells:
-
Remove the existing medium from the cells.
-
Add the prepared working solution containing this compound to the cells.
-
Incubate the cells for the desired period under standard culture conditions (e.g., 37°C, 5% CO2).
-
Proceed with the downstream analysis to assess the biological response.
-
Visualizations
References
- 1. biolog.de [biolog.de]
- 2. This compound BIOLOG Life Science Institute [biolog.de]
- 3. Analysis of the functional role of cGMP-dependent protein kinase in intact human platelets using a specific activator 8-para-chlorophenylthio-cGMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biolog.de [biolog.de]
- 5. Quantification of cAMP and cGMP analogs in intact cells: pitfalls in enzyme immunoassays for cyclic nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Controlling for 8-pCPT-cGMP Off-Target Effects
Welcome to the technical support center for researchers using 8-(4-Chlorophenylthio)guanosine-3',5'-cyclic monophosphate (8-pCPT-cGMP). This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you design robust experiments and control for potential off-target effects of this widely used cGMP analog.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a cell-permeable and phosphodiesterase-resistant analog of cyclic guanosine (B1672433) monophosphate (cGMP). Its primary molecular target is cGMP-dependent protein kinase (PKG). It is known to be a potent activator of PKG, with a preference for the PKG II isoform.[1][2]
Q2: What are the known off-target effects of this compound?
While this compound is a valuable tool, it is not perfectly specific and can exhibit off-target effects, particularly at higher concentrations. The most well-characterized off-target effects include:
-
Activation of cAMP-dependent Protein Kinase (PKA): At micromolar concentrations, this compound can cross-activate PKA.[1]
-
Interaction with Cyclic Nucleotide-Gated (CNG) Channels: this compound can directly activate CNG channels.[3][4]
-
Inhibition of Phosphodiesterases (PDEs): Although generally considered resistant to hydrolysis by PDEs, some studies suggest that at high concentrations, cGMP analogs can have inhibitory effects on certain PDE isoforms.[5][6][7]
-
Direct interaction with other proteins: In specific cellular contexts, this compound has been shown to directly interact with other proteins, such as the epithelial sodium channel (ENaC).[8]
Q3: How can I be confident that the effects I observe are mediated by PKG?
To ensure that the observed cellular response is due to PKG activation by this compound, a combination of control experiments is essential. These include:
-
Using a PKG inhibitor: Pre-treatment of your cells or tissues with a specific PKG inhibitor, such as (Rp)-8-pCPT-cGMPS, should block the effects of this compound.[9][10]
-
Comparing with other cGMP analogs: Use other cGMP analogs with different selectivity profiles, such as 8-Br-cGMP or PET-cGMP, to see if they produce similar effects.[1][2]
-
Monitoring downstream PKG targets: Assess the phosphorylation of known PKG substrates, such as Vasodilator-Stimulated Phosphoprotein (VASP), in response to this compound treatment.[11]
-
Performing concentration-response experiments: Use the lowest effective concentration of this compound to minimize the risk of off-target effects.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No observable effect of this compound. | 1. Compound degradation: Improper storage may have led to degradation. 2. Low cell permeability: The compound may not be efficiently entering the cells. 3. Absence or low expression of PKG: The target cells may not express sufficient levels of PKG. | 1. Ensure this compound is stored correctly (lyophilized at -20°C, protected from light).[12] Prepare fresh solutions. 2. While this compound is generally cell-permeable, incubation time or concentration may need optimization. 3. Confirm PKG expression in your cell model using Western blot or qPCR. |
| Inconsistent results between experiments. | 1. Variability in cell culture conditions: Cell passage number, density, or serum concentration can affect signaling pathways. 2. Inconsistent compound concentration: Errors in dilution or storage of stock solutions. | 1. Standardize all cell culture parameters. 2. Prepare fresh dilutions of this compound for each experiment from a properly stored stock solution. |
| Observed effects are not blocked by a PKG inhibitor. | 1. Off-target effect: The observed response may be independent of PKG. 2. Ineffective inhibitor concentration: The concentration of the PKG inhibitor may be too low. | 1. Investigate potential off-target effects (PKA, CNG channels). See detailed protocols below. 2. Perform a concentration-response experiment for the PKG inhibitor to determine the optimal concentration for your system. |
| High background or unexpected cellular responses. | 1. High concentration of this compound: This increases the likelihood of off-target effects. 2. Solvent effects: The vehicle used to dissolve this compound may have its own effects. | 1. Perform a careful concentration-response curve and use the lowest concentration that gives a robust on-target effect. 2. Include a vehicle-only control in all experiments. |
Quantitative Data Summary
The following tables summarize the activation constants (Kₐ) and half-maximal effective concentrations (EC₅₀) of this compound and other common cGMP analogs for their primary targets and key off-targets. This data can help in selecting the appropriate analog and concentration for your experiments.
Table 1: Activation of PKG Isoforms by cGMP Analogs
| Compound | PKG Iβ (Kₐ/EC₅₀, nM) | PKG II (Kₐ/EC₅₀, nM) | Selectivity for PKG II vs PKG Iβ |
| cGMP | 370 / 163 | 257 / 96 | ~1.4-1.7 fold |
| This compound | ~370 / ~163 | 22 / 5-80 | ~17-19 fold [1][2] |
| 8-Br-cGMP | ~370 / 328 | 60 / 20-25 | ~5.5-6 fold |
| PET-cGMP | 18 / 3.8 | ~257 / 193 | ~0.07 fold (selective for PKG Iβ) |
Lower Kₐ/EC₅₀ values indicate higher potency.
Table 2: Off-Target Effects of cGMP Analogs
| Compound | PKA Activation (Kₐ, µM) | CNG Channel Activation (EC₅₀, µM) |
| This compound | ~10 (poor activator)[1] | Rod: ~0.63, Cone: ~0.08[4] |
| 8-Br-cGMP | ~10 | Rod: ~0.3, Cone: ~0.1 |
| cGMP | - | Rod: ~3, Cone: ~1 |
Experimental Protocols
Protocol 1: Assessing PKG Activation using a PKG Inhibitor
This protocol describes how to use a competitive PKG inhibitor, (Rp)-8-pCPT-cGMPS, to confirm that the effect of this compound is mediated by PKG.
Materials:
-
Cells or tissue of interest
-
This compound (activator)
-
(Rp)-8-pCPT-cGMPS (inhibitor)[9]
-
Appropriate cell culture medium or buffer
-
Assay-specific reagents to measure the biological response
Procedure:
-
Cell Preparation: Plate and culture cells to the desired confluency.
-
Inhibitor Pre-incubation: Pre-incubate the cells with an appropriate concentration of (Rp)-8-pCPT-cGMPS for 30-60 minutes. A typical starting concentration is 10-50 µM. A concentration-response curve for the inhibitor may be necessary to determine the optimal concentration. The Kᵢ of (Rp)-8-pCPT-cGMPS for PKG is approximately 0.5 µM.[10]
-
Activator Treatment: Add this compound to the cells in the continued presence of the inhibitor.
-
Control Groups:
-
Vehicle control (no treatment)
-
This compound alone
-
(Rp)-8-pCPT-cGMPS alone
-
-
Incubation: Incubate for the desired time to observe the biological response.
-
Measurement: Measure the biological endpoint of interest (e.g., protein phosphorylation, gene expression, cell viability).
Expected Outcome: If the effect of this compound is PKG-dependent, pre-treatment with (Rp)-8-pCPT-cGMPS should significantly reduce or completely block the observed response.
Protocol 2: In Vitro Kinase Assay for PKA Cross-Activation
This protocol outlines a method to test if this compound directly activates PKA in a cell-free system.
Materials:
-
Recombinant PKA catalytic subunit
-
PKA substrate (e.g., Kemptide)
-
This compound
-
cAMP (positive control)
-
Kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA)
-
[γ-³²P]ATP or a non-radioactive ATP detection system (e.g., ADP-Glo™ Kinase Assay)[13]
-
Phosphocellulose paper or other method to separate phosphorylated substrate
Procedure:
-
Prepare Kinase Reactions: In a microcentrifuge tube, prepare the following reaction mixtures on ice:
-
Negative Control: Kinase buffer, PKA substrate, [γ-³²P]ATP
-
Positive Control: Kinase buffer, PKA, PKA substrate, cAMP (e.g., 10 µM), [γ-³²P]ATP
-
Test Condition: Kinase buffer, PKA, PKA substrate, varying concentrations of this compound (e.g., 1 µM to 100 µM), [γ-³²P]ATP
-
-
Initiate Reaction: Add PKA to each tube to start the reaction.
-
Incubation: Incubate the reactions at 30°C for 10-30 minutes.
-
Stop Reaction: Spot a portion of each reaction mixture onto phosphocellulose paper and immediately immerse in phosphoric acid to stop the reaction.
-
Wash: Wash the phosphocellulose papers multiple times in phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantify: Measure the radioactivity on the phosphocellulose paper using a scintillation counter.
-
Data Analysis: Compare the kinase activity in the presence of this compound to the negative and positive controls.
Expected Outcome: If this compound activates PKA, you will observe a concentration-dependent increase in substrate phosphorylation.
Protocol 3: Western Blot for VASP Phosphorylation
This protocol allows for the assessment of PKG activity in intact cells by measuring the phosphorylation of a key downstream target, VASP, at Ser239.
Materials:
-
Cells or tissue treated with this compound
-
Lysis buffer (e.g., RIPA buffer) with phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies:
-
Anti-phospho-VASP (Ser239)
-
Anti-total VASP
-
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with lysis buffer containing phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the anti-phospho-VASP (Ser239) antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with an anti-total VASP antibody to normalize for protein loading.
Expected Outcome: Treatment with this compound should lead to an increase in the phosphorylation of VASP at Ser239, which can be quantified by densitometry.[11][14]
Visualizations
Signaling Pathways and Experimental Logic
Caption: On-target vs. potential off-target signaling pathways of this compound.
Caption: Logical workflow for troubleshooting the specificity of this compound effects.
Caption: Experimental workflow for Western blot analysis of VASP phosphorylation.
References
- 1. benchchem.com [benchchem.com]
- 2. Structural Basis of Analog Specificity in PKG I and II - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. cGMP Analogues with Opposing Actions on CNG Channels Selectively Modulate Rod or Cone Photoreceptor Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cGMP-Dependent Protein Kinase Inhibitors in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cGMP-Dependent Protein Kinases and cGMP Phosphodiesterases in Nitric Oxide and cGMP Action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of cGMP Signaling and Phosphodiesterase-5 inhibitors in Cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound stimulates αβγ-ENaC activity in oocytes as an external ligand requiring specific nucleotide moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. (Rp)-8-pCPT-cGMPS, a novel cGMP-dependent protein kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. biolog.de [biolog.de]
- 13. promega.com [promega.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Addressing 8-pCPT-cGMP-Induced Changes in Cell Viability Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 8-pCPT-cGMP. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during cell viability assays involving this potent cGMP analog.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
8-(4-Chlorophenylthio)-guanosine-3',5'-cyclic monophosphate (this compound) is a cell-permeable and phosphodiesterase-resistant analog of cyclic guanosine (B1672433) monophosphate (cGMP). Its primary mechanism of action is the potent and selective activation of cGMP-dependent protein kinase (PKG).[1] This activation triggers a cascade of downstream signaling events that can influence a wide range of cellular processes, including proliferation, apoptosis, and ion channel regulation.[2][3]
Q2: I am observing unexpected results in my cell viability assay after treatment with this compound. What are the common causes?
Unexpected results can stem from several factors, including the specific cell type, assay principle, and the inherent properties of this compound. Common issues include:
-
Cell-type specific effects: The response to PKG activation varies significantly between cell lines. In some, it may be pro-proliferative, while in others, it can be pro-apoptotic or have no effect on viability.
-
Assay interference: this compound, being a thiol-containing compound, can potentially interfere with the chemistry of certain viability assays, particularly those based on tetrazolium salt reduction (e.g., MTT, XTT).
-
Off-target effects: At high concentrations, the possibility of off-target effects cannot be entirely ruled out.
-
Experimental conditions: Factors such as incubation time, compound stability, and solvent effects can all influence the outcome.
Q3: Can this compound directly interfere with MTT or XTT assays?
Yes, there is a potential for interference. This compound contains a thiol group, and compounds with reducing properties can directly reduce tetrazolium salts like MTT and XTT to their colored formazan (B1609692) products, independent of cellular metabolic activity.[4] This can lead to an overestimation of cell viability or a masking of cytotoxic effects. It is crucial to include proper controls to account for this potential artifact (see Troubleshooting Guide).
Q4: How does this compound affect mitochondrial function, and how might this impact viability assays?
This compound has been shown to protect against mitochondrial depolarization in some cell types.[4] Since assays like MTT and XTT rely on mitochondrial dehydrogenase activity, any modulation of mitochondrial function by this compound could influence the assay readout. For instance, an increase in metabolic activity might be misinterpreted as an increase in cell number.
Troubleshooting Guides
Issue 1: Inconsistent or Non-reproducible Results
| Possible Cause | Troubleshooting Steps |
| Variability in Cell Health and Passage Number | - Use cells from a consistent passage number range for all experiments.- Ensure cells are in the logarithmic growth phase at the time of treatment. |
| Inconsistent Compound Preparation | - Prepare fresh dilutions of this compound for each experiment from a validated stock solution.- Ensure complete solubilization of the compound. |
| Edge Effects in Microplates | - Avoid using the outer wells of the 96-well plate for experimental samples.- Fill perimeter wells with sterile PBS or media to maintain humidity. |
| Pipetting Inaccuracies | - Calibrate pipettes regularly.- Use a consistent pipetting technique, especially for serial dilutions. |
Issue 2: Unexpected Increase in Viability or Masking of Cytotoxicity
| Possible Cause | Troubleshooting Steps |
| Direct Reduction of Assay Reagent | - Run a "cell-free" control with your highest concentration of this compound in media with the viability reagent (MTT, XTT) to check for direct reduction.- If significant color change occurs, consider using an alternative assay (e.g., Neutral Red, CellTiter-Glo®). |
| Increased Metabolic Activity | - Corroborate viability results with a different assay that measures a distinct cellular parameter (e.g., membrane integrity via LDH release or ATP content via CellTiter-Glo®). |
| Pro-proliferative Effect of this compound | - This may be a genuine biological effect in your cell line. Confirm with cell counting or a proliferation-specific assay (e.g., BrdU incorporation). |
Issue 3: Higher-than-Expected Cytotoxicity in Control (Vehicle-Treated) Cells
| Possible Cause | Troubleshooting Steps |
| Solvent Toxicity | - Ensure the final concentration of the solvent (e.g., DMSO) is below the toxic threshold for your cell line (typically <0.5%).- Run a vehicle-only control series at the same concentrations used for the compound dilutions. |
| Suboptimal Cell Seeding Density | - Optimize the initial cell seeding density to ensure cells are healthy and not overly confluent at the end of the experiment. |
Quantitative Data on this compound Effects on Cell Viability
The effects of this compound are highly dependent on the cell type and the biological context. The following tables summarize some reported quantitative effects.
Table 1: Effects of this compound on Cancer Cell Lines
| Cell Line | Cancer Type | Concentration Range | Observed Effect | Reference |
| Various | Various | Not Specified | Mean IC50 of 62 nM from a screen against 12 different tumor types. | [5] |
| HeLa | Cervical Carcinoma | Not Specified | IC50 of 0.068 µM | [5] |
| SK-OV-3 | Ovarian Cancer | Not Specified | IC50 of 0.68 µM | [5] |
| U373 | Glioblastoma | Not Specified | IC50 of 0.074 µM | [5] |
Table 2: Effects of this compound on Non-Cancerous Cell Lines
| Cell Line | Cell Type | Concentration | Observed Effect | Reference |
| Vascular Smooth Muscle Cells | Smooth Muscle | Not specified | Can inhibit or stimulate proliferation depending on conditions. | [6] |
| Human Aortic and Umbilical Vein Endothelial Cells | Endothelial | Not specified | Decreased thrombin-induced permeability. | [7] |
| Cardiac Fibroblasts | Fibroblast | Not specified | Inhibited proliferation of serum-stimulated fibroblasts. | [8] |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include vehicle controls.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Measurement: Mix thoroughly to dissolve the formazan crystals and measure the absorbance at 570 nm.
Protocol 2: XTT Cell Viability Assay
This protocol is a general guideline and requires optimization.
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
XTT Reagent Preparation: Shortly before use, thaw the XTT reagent and the electron coupling reagent. Prepare the activated XTT solution according to the manufacturer's instructions.
-
XTT Addition: Add 50 µL of the activated XTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm with a reference wavelength of 630 nm.
Protocol 3: Neutral Red Uptake Assay
This assay is based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red in their lysosomes.[9]
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Neutral Red Incubation: Remove the treatment medium and add 100 µL of medium containing a non-toxic concentration of Neutral Red (e.g., 50 µg/mL). Incubate for 2-3 hours.[10]
-
Washing: Remove the Neutral Red medium and wash the cells with PBS.
-
Extraction: Add 150 µL of a destain solution (e.g., 1% acetic acid in 50% ethanol) to each well.
-
Absorbance Measurement: Shake the plate for 10 minutes to ensure complete solubilization of the dye and measure the absorbance at 540 nm.[11]
Signaling Pathways and Workflows
cGMP-PKG Signaling Pathway
This compound activates Protein Kinase G (PKG), which in turn phosphorylates various downstream targets, leading to diverse cellular responses.
Experimental Workflow for Assessing this compound Effects
A logical workflow is crucial for obtaining reliable data when investigating the effects of this compound on cell viability.
Troubleshooting Logic for Unexpected Viability Results
When faced with unexpected data, a systematic troubleshooting approach is essential.
References
- 1. biolog.de [biolog.de]
- 2. cusabio.com [cusabio.com]
- 3. KEGG PATHWAY: cGMP-PKG signaling pathway [kegg.jp]
- 4. This compound prevents mitochondrial depolarization and improves the outcome of steatotic partial liver transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cGMP Signaling and Vascular Smooth Muscle Cell Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mitochondrial Membrane Potential Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Technical Support Center: 8-pCPT-cGMP for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting the in vivo delivery of 8-pCPT-cGMP. The following information is intended to address common challenges and provide practical solutions to ensure the success of your experiments.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the in vivo administration of this compound in a question-and-answer format.
Question 1: I am observing high variability in the responses between animals in the same treatment group. What could be the cause and how can I minimize it?
Answer: High variability in in vivo studies is a common challenge that can arise from several factors. Here are the primary considerations and solutions:
-
Inconsistent Formulation: this compound, being lipophilic, can be challenging to dissolve completely and maintain in solution, leading to inconsistent dosing.
-
Solution: Ensure your formulation is homogenous and stable. Prepare fresh solutions for each experiment if stability is a concern. Use a consistent preparation method, including the order of adding components, mixing time, and temperature. Visually inspect each dose before administration to ensure there is no precipitation.
-
-
Inaccurate Dosing: Variations in the administered volume, even if small, can lead to significant differences in the effective dose.
-
Solution: Use calibrated pipettes and syringes. Ensure that the injection technique is consistent for all animals. For smaller volumes, it is crucial to be precise.
-
-
Animal Variability: Biological differences between individual animals, such as metabolism and weight, can contribute to varied responses.
-
Solution: Use animals of the same age, sex, and genetic background. Ensure animals are housed under identical conditions (light/dark cycle, temperature, diet). Increase the number of animals per group to improve statistical power.
-
-
Administration Technique: The route and execution of administration can significantly impact the bioavailability of the compound.
-
Solution: Standardize the administration protocol. For intraperitoneal (IP) injections, ensure the injection is in the lower abdominal quadrant to avoid puncturing organs. For intravenous (IV) injections, confirm proper placement in the vein.
-
Question 2: I am not observing the expected biological effect of this compound in my in vivo model, even at doses that are effective in vitro. What should I investigate?
Answer: A discrepancy between in vitro and in vivo efficacy can be attributed to several factors related to the compound's behavior in a complex biological system.
-
Poor Bioavailability/Pharmacokinetics: this compound may be rapidly metabolized or cleared, preventing it from reaching the target tissue at a sufficient concentration.
-
Solution: Conduct a pilot pharmacokinetic (PK) study to determine the concentration of this compound in plasma and the target tissue over time. This will help you understand its absorption, distribution, metabolism, and excretion (ADME) profile and optimize the dosing regimen (e.g., frequency of administration).
-
-
Inadequate Dose: The dose used may be too low to elicit a response in vivo.
-
Solution: Perform a dose-response study with a wider range of concentrations. Start with a dose extrapolated from in vitro data and escalate to higher doses until a response is observed or signs of toxicity appear.
-
-
Formulation Issues: The compound may not be adequately solubilized in the vehicle, leading to poor absorption from the injection site.
-
Solution: Re-evaluate your formulation. Consider using a different vehicle or adding a solubilizing agent. Refer to the table on solubility and formulation for guidance.
-
Question 3: My animals are showing signs of toxicity or adverse effects. How should I proceed?
Answer: Toxicity can arise from the compound itself or the vehicle used for administration.
-
Compound Toxicity: The dose of this compound may be too high.
-
Solution: Immediately reduce the dose. Conduct a dose-escalation study to determine the maximum tolerated dose (MTD). Monitor animals closely for clinical signs of toxicity (e.g., weight loss, lethargy, changes in behavior).
-
-
Vehicle Toxicity: The vehicle, especially if it contains organic solvents like DMSO, can cause adverse effects.
-
Solution: Run a vehicle-only control group to assess its tolerability. If the vehicle is toxic, explore alternative formulations with lower concentrations of the solvent or different, less toxic solubilizing agents.
-
-
Off-Target Effects: Although this compound is a selective activator of PKG, high concentrations may lead to off-target effects.[1]
-
Solution: Review the literature for known off-target effects of cGMP analogs. If possible, measure markers of other signaling pathways (e.g., PKA activation) to assess selectivity in your model.[2]
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a cell-permeable analog of cyclic guanosine (B1672433) monophosphate (cGMP). It acts as a potent and selective activator of cGMP-dependent protein kinase (PKG).[1][3] The addition of the p-chlorophenylthio group at the 8-position increases its lipophilicity, allowing it to cross cell membranes more easily than cGMP itself.[3] It is also resistant to hydrolysis by many phosphodiesterases (PDEs), resulting in a more sustained activation of PKG compared to endogenous cGMP.[1]
Q2: How should I prepare a solution of this compound for in vivo administration?
A2: The preparation of this compound for in vivo use requires careful consideration of its solubility. The sodium salt of this compound is soluble in aqueous solutions.[4] For animal studies, sterile saline (0.9% NaCl) is a common vehicle. If solubility is an issue, a stock solution can be prepared in a small amount of an organic solvent like DMSO, which is then further diluted with saline. It is crucial to keep the final concentration of the organic solvent low (typically <5-10%) to avoid toxicity. Always prepare fresh solutions before use and visually inspect for any precipitation.
Q3: What is a typical dose range for this compound in rodents?
A3: The optimal dose of this compound can vary significantly depending on the animal model, the route of administration, and the specific biological question. Based on available literature, doses can range from the low micromolar to millimolar concentrations for in vitro studies, which can be extrapolated for in vivo experiments. It is highly recommended to perform a dose-response study to determine the effective dose in your specific model.[5]
Q4: How can I monitor the activation of PKG in vivo after this compound administration?
A4: A reliable method to monitor PKG activation in vivo is to measure the phosphorylation of one of its key downstream targets, the vasodilator-stimulated phosphoprotein (VASP), at the serine 239 residue (pVASP-Ser239).[4][6] This can be assessed in tissue homogenates or isolated cells (e.g., platelets) using Western blotting with a phospho-specific antibody. Another approach is to measure the levels of cGMP in tissues using methods like ELISA or LC-MS/MS, although this reflects the total cGMP level and not directly PKG activity.[7]
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Notes |
| Water | Soluble (sodium salt) | Solubility can be enhanced with gentle warming and sonication.[4] |
| DMSO | Soluble | Often used to prepare high-concentration stock solutions. |
| Saline (0.9% NaCl) | Soluble (sodium salt) | The preferred vehicle for in vivo administration. |
Table 2: Example Formulations for In Vivo Administration
| Formulation | Preparation Steps | Final Solvent Concentration | Notes |
| Saline Solution | Dissolve this compound (sodium salt) directly in sterile 0.9% saline. | 0% | The simplest and preferred method if solubility allows. |
| DMSO/Saline | 1. Dissolve this compound in a minimal amount of DMSO to create a stock solution.2. Further dilute the stock solution with sterile 0.9% saline to the final desired concentration. | < 5-10% DMSO | Ensure the final DMSO concentration is well-tolerated by the animal model. Always run a vehicle control with the same final DMSO concentration. |
Table 3: Common In Vivo Administration Routes and General Dosage Considerations
| Route | Species | Typical Volume | General Dosage Guidance |
| Intraperitoneal (IP) | Mouse | 0.1 - 0.5 mL | Start with a dose extrapolated from in vitro EC50 values and perform a dose-escalation study. |
| Intraperitoneal (IP) | Rat | 0.5 - 2.0 mL | Dosages may need to be adjusted based on body weight compared to mice. |
| Intravenous (IV) | Mouse | 0.1 - 0.2 mL | Lower doses may be required compared to IP due to 100% bioavailability. Administer slowly. |
| Intravenous (IV) | Rat | 0.2 - 0.5 mL | Lower doses may be required compared to IP due to 100% bioavailability. Administer slowly. |
Note: The specific dosage will depend on the experimental model and should be determined empirically.
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal Injection in Mice
-
Materials:
-
This compound (sodium salt)
-
Sterile 0.9% saline
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
-
Vortex mixer
-
-
Procedure:
-
Calculate the required amount of this compound based on the desired dose (mg/kg) and the number and weight of the mice.
-
Weigh the this compound and dissolve it in the appropriate volume of sterile 0.9% saline to achieve the final desired concentration.
-
Vortex the solution until the compound is completely dissolved. Gentle warming may aid dissolution.
-
Visually inspect the solution for any particulates before drawing it into the syringe.
-
Administer the solution via intraperitoneal injection into the lower quadrant of the abdomen.
-
Protocol 2: Assessment of PKG Activation via VASP Phosphorylation in Tissue
-
Materials:
-
Tissue samples from control and this compound treated animals
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-pVASP (Ser239) and anti-total VASP
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Homogenize the tissue samples in lysis buffer on ice.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of each sample using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against pVASP (Ser239) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total VASP for normalization.
-
Quantify the band intensities to determine the ratio of pVASP to total VASP.
-
Mandatory Visualizations
Caption: cGMP signaling pathway and the action of this compound.
Caption: General experimental workflow for in vivo studies with this compound.
References
- 1. biolog.de [biolog.de]
- 2. researchgate.net [researchgate.net]
- 3. Analysis of the functional role of cGMP-dependent protein kinase in intact human platelets using a specific activator 8-para-chlorophenylthio-cGMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vasodilator-stimulated phosphoprotein serine 239 phosphorylation as a sensitive monitor of defective nitric oxide/cGMP signaling and endothelial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dose-response effects of 8-cyclopropyltheophylline on sleep and wakefulness in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oxidative Stress Impairs cGMP-dependent protein kinase Activation and Vasodilator-Stimulated Phosphoprotein Serine-phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. d-nb.info [d-nb.info]
why am I seeing variable responses to 8-Pcpt-cGMP in my cell line
This guide provides troubleshooting strategies for researchers encountering variable responses to 8-(4-Chlorophenylthio)-guanosine-3',5'-cyclic monophosphate (8-pCPT-cGMP), a potent, membrane-permeable activator of cGMP-dependent protein kinase (PKG).
Frequently Asked Questions (FAQs)
Q1: Why am I observing high variability between replicate wells or across different experiments?
High variability is a common issue in cell-based assays and can often be traced to procedural inconsistencies.[1]
-
Inconsistent Cell Seeding: A non-homogenous cell suspension during plating is a primary source of variability. Ensure thorough mixing of the cell suspension before and during the plating process.[1]
-
Pipetting Errors: Inaccurate or inconsistent pipetting of cells, media, or the this compound compound can introduce significant errors. Regularly calibrate your pipettes and use consistent technique.[2]
-
Edge Effects: Wells on the perimeter of a microplate are prone to evaporation, which can alter media concentration and affect cell health and response.[2][3] It is recommended to fill outer wells with sterile media or PBS and use only the inner wells for experimental samples.[2]
-
Inconsistent Incubation Times: Ensure that the timing of treatment application and the final assay measurement is consistent across all plates and experiments.
Q2: My cell line is showing a weak or no response to this compound. What are the potential causes?
A complete lack of response often points to a fundamental issue with the biological system or the experimental setup.
-
Absence or Low Expression of PKG: The primary target of this compound is Protein Kinase G (PKG).[4] Your cell line may not express PKG or may express it at levels too low to elicit a detectable response. Confirm PKG expression via Western blot or qPCR.
-
Degraded or Inactive Compound: this compound can degrade if stored improperly. It should be stored at -20°C and protected from light.[5] Prepare fresh working solutions from a properly stored stock for each experiment.
-
Suboptimal Compound Concentration: The effective concentration of this compound is highly cell-type dependent. Perform a dose-response experiment (e.g., from 0.1 µM to 100 µM) to determine the optimal concentration for your specific cell line.[6]
-
Incorrect Assay Endpoint: Ensure the downstream readout you are measuring is indeed modulated by PKG in your cell system. A reliable marker for PKG activation is the phosphorylation of Vasodilator-Stimulated Phosphoprotein (VASP) at Ser239.[7]
Q3: The magnitude of the response to this compound is inconsistent between experiments. What should I investigate?
Fluctuations in the magnitude of the response can be caused by subtle changes in cell culture conditions.
-
Cell Passage Number: The phenotype and signaling responses of cell lines can change at high passage numbers.[8] Use cells within a consistent and defined passage number range for all experiments.
-
Mycoplasma Contamination: Mycoplasma contamination is a common, often undetected, problem in cell culture that can significantly alter cellular responses.[9] Regularly test your cell lines for mycoplasma.
-
Cell Culture Confluency: Cell density at the time of treatment can impact signaling pathways. Standardize the seeding density and the confluency at which you perform your experiments.
-
Variability in cGMP/PDE Regulation: The intracellular levels of cGMP are regulated by both its synthesis by guanylyl cyclases and its degradation by phosphodiesterases (PDEs).[10] Changes in the expression or activity of these regulatory proteins can alter the response to a cGMP analog.[11]
Q4: How can I confirm that the observed effect is specifically mediated by the cGMP-PKG pathway?
It is crucial to verify the mechanism of action, as this compound may have off-target or PKG-independent effects.[6][12]
-
Use a PKG Inhibitor: Pre-incubate your cells with a specific PKG inhibitor, such as (Rp)-8-pCPT-cGMPS, before adding this compound.[13] A reversal or blockade of the response strongly suggests it is PKG-mediated.
-
Measure Downstream PKG Substrate Phosphorylation: The most direct way to confirm PKG activation is to measure the phosphorylation of a known PKG substrate. As mentioned, phosphorylation of VASP at Ser239 is a well-established marker of PKG activity.[7]
-
Consider PKG-Independent Mechanisms: Be aware that in some systems, this compound can act as an extracellular ligand or have other cGMP-independent effects.[6] For example, it has been shown to activate ENaC channels in a PKG-independent manner in oocytes.[6]
Troubleshooting Summary
| Observed Problem | Potential Cause | Recommended Action |
| High Well-to-Well Variability | Inconsistent cell seeding, pipetting errors, edge effects.[1][2] | Ensure homogenous cell suspension, calibrate pipettes, and avoid using outer plate wells.[1][2] |
| No Cellular Response | Lack of PKG expression, degraded compound, incorrect concentration. | Confirm PKG protein expression via Western blot. Use fresh compound and perform a dose-response curve. |
| Weak or Variable Response | High cell passage number, mycoplasma contamination, inconsistent cell confluency.[8][9] | Use cells of a consistent passage number, test for mycoplasma, and standardize cell density for experiments.[9] |
| Uncertain Specificity | Potential off-target or PKG-independent effects.[6][14] | Use a specific PKG inhibitor (e.g., Rp-8-pCPT-cGMPS) and measure phosphorylation of a known PKG substrate (e.g., VASP Ser239).[7][13] |
| Reagent Instability | Improper storage or handling of this compound. | Store stock solutions at -20°C, protect from light, and prepare fresh working dilutions for each experiment.[5] |
Signaling Pathway and Troubleshooting Workflow
Caption: Canonical cGMP-PKG signaling pathway activated by this compound.
Caption: Logical workflow for troubleshooting variable this compound responses.
Key Experimental Protocols
Protocol 1: Western Blot for Phospho-VASP (Ser239)
This protocol verifies PKG activation by detecting the phosphorylation of its downstream target, VASP.[15]
-
Cell Treatment & Lysis:
-
Plate cells and grow to desired confluency (e.g., 80-90%).
-
Treat cells with this compound at the desired concentration and time points. Include untreated and vehicle controls.
-
Aspirate media, wash cells once with ice-cold PBS.
-
Lyse cells directly on the plate with ice-cold RIPA buffer containing protease and phosphatase inhibitors.[7]
-
Scrape cells, transfer lysate to a microfuge tube, and centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant from each sample using a standard method (e.g., BCA assay).
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in SDS-PAGE sample buffer.[15]
-
Separate proteins on a polyacrylamide gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-VASP (Ser239) overnight at 4°C, following the manufacturer's recommended dilution.[15]
-
Wash the membrane three times with TBST for 5 minutes each.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
Detect the signal using an enhanced chemiluminescent (ECL) substrate and an imaging system.[15]
-
To confirm equal loading, strip the membrane and re-probe with an antibody for total VASP or a housekeeping protein (e.g., GAPDH).[15]
-
Protocol 2: In Vitro PKG Kinase Activity Assay
This assay directly measures the catalytic activity of PKG in cell lysates. Commercial ELISA-based kits are available and recommended for ease of use.[16]
-
Prepare Cell Lysates: Prepare lysates as described in Protocol 1, but use a non-denaturing lysis buffer recommended for kinase assays (e.g., a buffer containing Tris-HCl, MgCl2, and protease/phosphatase inhibitors).
-
Assay Procedure (General ELISA-based Kit):
-
Add the cell lysate to a microplate well pre-coated with a specific PKG peptide substrate.
-
Initiate the reaction by adding a solution containing ATP and cGMP (or this compound).
-
Incubate at 30°C for 30 minutes to allow for phosphorylation of the substrate.[16]
-
Wash the wells to remove lysate and ATP.
-
Add an HRP-conjugated anti-phospho-threonine/serine antibody to the wells and incubate.
-
Wash the wells to remove the unbound antibody.
-
Add a chromogenic substrate (e.g., TMB) and stop the reaction after a suitable time.
-
Read the absorbance on a microplate reader at the appropriate wavelength (e.g., 450 nm).[16] The absorbance is proportional to PKG activity.
-
Protocol 3: Cell Viability Assay
This protocol is essential to ensure that the observed cellular response is not an artifact of cytotoxicity induced by the compound.
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Treat cells with a range of this compound concentrations, including concentrations higher than the intended experimental dose. Include untreated and vehicle controls.
-
Incubate for the same duration as your main experiment.
-
-
Assay Procedure (Resazurin-based):
-
Prepare a working solution of resazurin (B115843) (e.g., 10% of the kit's stock solution) in culture medium.
-
Remove a portion of the medium from each well and replace it with the resazurin-containing medium.
-
Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Measure fluorescence on a plate reader with the appropriate excitation/emission wavelengths (e.g., ~560 nm Ex / ~590 nm Em).
-
A decrease in fluorescence compared to the vehicle control indicates reduced cell viability.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Troubleshooting | Cell Signaling Technology [cellsignal.com]
- 4. cusabio.com [cusabio.com]
- 5. biolog.de [biolog.de]
- 6. This compound stimulates αβγ-ENaC activity in oocytes as an external ligand requiring specific nucleotide moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A primer for measuring cGMP signaling and cGMP-mediated vascular relaxation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 9. youtube.com [youtube.com]
- 10. mdpi.com [mdpi.com]
- 11. Compartmentation of cGMP Signaling in Induced Pluripotent Stem Cell Derived Cardiomyocytes during Prolonged Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. (Rp)-8-pCPT-cGMPS, a novel cGMP-dependent protein kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. benchchem.com [benchchem.com]
- 16. Purification and functional analysis of protein kinase G-1α using a bacterial expression system - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Stability of 8-pCPT-cGMP in Long-Term Experiments
For researchers, scientists, and drug development professionals utilizing 8-pCPT-cGMP, ensuring its stability throughout long-term experiments is critical for obtaining reliable and reproducible results. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the handling and application of this potent cGMP analog.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
A1: 8-p-Chlorophenylthio-cGMP (this compound) is a cell-permeable analog of cyclic guanosine (B1672433) monophosphate (cGMP) that acts as a potent activator of cGMP-dependent protein kinase (PKG). Its stability is crucial because degradation can lead to a decrease in its effective concentration, resulting in diminished or inconsistent biological effects in long-term cell culture experiments or other prolonged assays.
Q2: What are the primary factors that affect the stability of this compound?
A2: The stability of this compound can be influenced by several factors, including:
-
Temperature: Elevated temperatures can accelerate degradation.
-
pH: Although generally stable in biological media, significant deviations from neutral pH can affect its integrity.
-
Light Exposure: this compound is known to be light-sensitive, and prolonged exposure to light can lead to photodegradation.[1]
-
Enzymatic Degradation: While this compound is resistant to hydrolysis by many phosphodiesterases (PDEs), the presence of other cellular enzymes could potentially contribute to its breakdown over extended periods.[2]
Q3: How should I prepare and store this compound stock solutions?
A3: Proper preparation and storage are vital for maintaining the stability of this compound.
-
Reconstitution: For preparing stock solutions, dissolve the lyophilized powder in high-purity water or a buffer such as DMSO.[3]
-
Storage of Lyophilized Powder: Store the lyophilized powder at -20°C for long-term stability.[1]
-
Storage of Stock Solutions: Aliquot the reconstituted stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[1] Protect from light by using amber vials or by wrapping the vials in foil.
Q4: Can I store this compound solutions at room temperature or 4°C?
A4: For short-term use during an experiment, solutions may be kept at room temperature or on ice, but this should be for the shortest duration possible. For any storage longer than a few hours, it is highly recommended to store solutions at -20°C or below to minimize degradation.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in long-term experiments.
| Problem | Potential Cause | Troubleshooting Steps |
| Inconsistent or diminishing biological effect over time. | Degradation of this compound in the working solution. | 1. Prepare fresh working solutions: For long-term experiments, replenish the this compound-containing medium at regular intervals (e.g., every 24-48 hours).2. Protect from light: Keep cell culture plates or experimental setups shielded from direct light.3. Verify stock solution integrity: If the stock solution is old or has been subjected to multiple freeze-thaw cycles, prepare a fresh stock. |
| High variability between replicate experiments. | Inconsistent concentration of active this compound. | 1. Standardize solution preparation: Ensure the same protocol is used for preparing stock and working solutions for every experiment.2. Avoid repeated freeze-thaw cycles: Use single-use aliquots of the stock solution.3. Confirm initial concentration: If possible, use HPLC to verify the concentration of your stock solution before starting a series of experiments. |
| Unexpected or off-target effects observed. | Presence of degradation products or impurities. | 1. Check the purity of the compound: Use a fresh, high-purity batch of this compound.2. Assess purity over time: If the experiment runs for several days, consider analyzing a sample of the working solution by HPLC to check for the appearance of degradation peaks. |
Data on this compound Stability
While specific quantitative data on the half-life of this compound in various cell culture media under different conditions are not extensively published, the following table summarizes general stability information based on available literature.
| Condition | Solvent/Medium | Stability Recommendation | Reference |
| Long-Term Storage (months to years) | Lyophilized Powder | Store at -20°C, protected from light. | [1] |
| Stock Solution (weeks to months) | Water or DMSO | Aliquot and store at -20°C to -80°C, protected from light. | [1][3] |
| Working Solution (hours to days) | Cell Culture Media (e.g., DMEM, RPMI-1640) | Prepare fresh for each experiment or replenish every 24-48 hours. Protect from light. | General good practice |
Experimental Protocols
Protocol for Preparing this compound Stock Solution
-
Calculate the required volume of solvent: Based on the desired stock concentration (e.g., 10 mM), calculate the volume of sterile, nuclease-free water or DMSO needed to dissolve the lyophilized this compound.
-
Reconstitute the compound: Aseptically add the calculated volume of solvent to the vial containing the this compound powder.
-
Ensure complete dissolution: Gently vortex or pipette up and down to ensure the compound is fully dissolved.
-
Aliquot for storage: Dispense the stock solution into smaller, single-use, light-protecting microcentrifuge tubes.
-
Store appropriately: Store the aliquots at -20°C or -80°C.
Protocol for Assessing this compound Concentration and Purity by HPLC
This is a general protocol and may require optimization for your specific equipment and experimental conditions.
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
-
Column: A C18 reversed-phase column is commonly used for nucleotide analysis.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically used.
-
Detection: Monitor the absorbance at the λmax of this compound, which is approximately 276 nm.[4]
-
Standard Curve: Prepare a series of known concentrations of a high-purity this compound standard to generate a standard curve.
-
Sample Preparation: Dilute a sample of your stock or working solution to a concentration that falls within the range of your standard curve.
-
Analysis: Inject the standards and samples onto the HPLC system and record the chromatograms.
-
Quantification: Determine the concentration of this compound in your samples by comparing the peak area to the standard curve. Purity can be assessed by the presence of additional peaks.
Visualizations
cGMP Signaling Pathway
Caption: Overview of the cGMP signaling pathway.
Experimental Workflow for Long-Term Studies
Caption: Workflow for long-term cell culture experiments.
Logical Relationship for Troubleshooting
Caption: Troubleshooting logic for inconsistent results.
References
Technical Support Center: Western Blotting After 8-pCPT-cGMP Treatment
Welcome to the technical support center for researchers utilizing 8-pCPT-cGMP in their experiments. This guide provides troubleshooting advice and detailed protocols to help you avoid common artifacts in Western blotting and accurately interpret your results.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter when performing Western blotting on samples treated with this compound, a potent activator of cGMP-dependent protein kinase (PKG).[1][2]
Q1: I'm observing high background or a "smear" in the lanes corresponding to my this compound treated samples. What is the cause and how can I fix it?
A1: High background can obscure your protein of interest and is a common issue in Western blotting.[3] When it appears specifically in treated lanes, consider the following causes and solutions:
-
Cause: Antibody Concentration Too High. Your primary or secondary antibody concentration may be too high, leading to non-specific binding.[4][5]
-
Cause: Insufficient Blocking. Inadequate blocking can lead to antibodies binding to the membrane.[5]
-
Cause: Inadequate Washing. Insufficient washing may not remove all unbound antibodies.[3]
-
Cause: Sample Overloading. Loading too much protein can lead to "streaking" or high background.[7]
-
Solution: Reduce the amount of total protein loaded per well. A typical range is 20-30 µg for whole-cell lysates.[7]
-
Q2: After this compound treatment, my protein of interest appears as a doublet or at a higher molecular weight (a "band shift"). Is this an artifact?
A2: Not necessarily. This is often a genuine biological effect. This compound activates PKG, a kinase that phosphorylates target proteins. Phosphorylation adds a negatively charged phosphate (B84403) group, which can alter a protein's conformation and retard its migration through the SDS-PAGE gel, resulting in a band that appears at a higher molecular weight.[8][9]
-
How to Confirm Phosphorylation:
-
Use a Phospho-Specific Antibody: The most direct way is to probe a parallel blot with an antibody that specifically recognizes the phosphorylated form of your protein.[10][11][12]
-
Phosphatase Treatment: Treat your protein lysate with a phosphatase (e.g., lambda phosphatase) before running the gel. If the band shift is due to phosphorylation, this treatment will cause the upper band to disappear or merge with the lower band.[9]
-
Include Inhibitors: Always include phosphatase inhibitors in your lysis buffer to preserve the phosphorylation status of your proteins during sample preparation.[4][9]
-
Q3: I see new, unexpected bands appearing only in my this compound treated samples. What could be the reason?
A3: While this could be due to non-specific antibody binding (see Q1), it might also be a biological consequence of the treatment.
-
Cause: Protein Degradation or Cleavage. The signaling pathway activated by this compound could potentially lead to the cleavage of your target protein, resulting in lower molecular weight bands.
-
Cause: Off-Target Effects of this compound. While this compound is a selective activator of PKG, high concentrations or prolonged treatment times could lead to off-target effects.[13][14]
-
Solution: Perform a dose-response and time-course experiment to find the optimal concentration and duration of treatment. Consult the literature for concentrations used in similar cell types.
-
-
Cause: Antibody Cross-Reactivity. The primary antibody might be cross-reacting with other proteins that are newly expressed or modified after treatment.
-
Solution: Use a different antibody that recognizes a different epitope on your protein of interest.[6]
-
Q4: What is the appropriate vehicle control for this compound?
A4: The choice of vehicle control is critical for attributing the observed effects to the drug itself. This compound is typically dissolved in an aqueous buffer like sterile water or PBS. Therefore, your vehicle control should be an equivalent volume of the same buffer used to dissolve the drug. Always check the manufacturer's data sheet for solubility information.[2]
Q5: How can I be certain that the effects I'm seeing are specifically due to PKG activation?
A5: To confirm the specificity of the this compound effect, you should use a PKG inhibitor.
-
Experimental Approach: Pre-treat your cells with a specific PKG inhibitor, such as (Rp)-8-pCPT-cGMPS, before adding this compound.[15] If the band shift or other changes you observe are blocked by the inhibitor, it strongly suggests the effect is mediated by PKG.
Data Presentation: Interpreting Potential Band Changes
This table summarizes common observations in Western blots after this compound treatment and helps differentiate between biological effects and artifacts.
| Observation | Potential Biological Cause | Potential Artifact | How to Differentiate |
| Band Shift (Higher MW) | Phosphorylation of the target protein by activated PKG.[8][9] | Issues with gel polymerization; post-translational modifications other than phosphorylation. | Treat lysate with phosphatase; use a phospho-specific antibody.[9] |
| New Band (Lower MW) | Proteolytic cleavage of the target protein as a downstream effect of PKG signaling. | Protein degradation during sample preparation.[8] | Use fresh samples with a protease inhibitor cocktail.[4] |
| Increased Band Intensity | Upregulation of total protein expression. | Uneven protein loading between lanes. | Normalize to a reliable loading control (e.g., GAPDH, β-actin). |
| Decreased Band Intensity | Downregulation or degradation of the target protein. | Inefficient protein transfer; uneven loading. | Stain the membrane with Ponceau S to check transfer efficiency.[6] |
| Multiple New Bands | Antibody cross-reactivity with other PKG substrates or modified proteins.[16] | Non-specific antibody binding due to suboptimal blotting conditions. | Optimize antibody concentrations and blocking/washing steps.[3][5] |
Experimental Protocols
Protocol 1: Cell Treatment and Lysate Preparation
-
Cell Culture: Plate cells to achieve 70-80% confluency on the day of the experiment.
-
Drug Preparation: Prepare a stock solution of this compound in sterile water or PBS. Further dilute to the desired final concentration in serum-free media.
-
Treatment:
-
Wash cells with sterile PBS.
-
Replace with serum-free media containing either the vehicle control or the desired concentration of this compound.
-
Incubate for the desired time period (e.g., 30 minutes to 2 hours).
-
-
Cell Lysis:
-
Place the culture dish on ice and wash cells twice with ice-cold PBS.
-
Aspirate PBS and add ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at ~14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
Protocol 2: Western Blotting
-
Sample Preparation: Dilute protein samples to the same concentration with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.[17]
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel. Also, load a molecular weight marker. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the proteins from the gel to a PVDF or nitrocellulose membrane. Verify transfer efficiency with Ponceau S staining.[6]
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% BSA or 5% non-fat milk in TBST).
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[18]
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 6.
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the bands using a chemiluminescence imaging system.[18][19]
Visualizations: Signaling Pathway and Workflow
This compound Signaling Pathway
Caption: Signaling pathway of this compound activating Protein Kinase G (PKG).
Experimental Workflow for Western Blotting
Caption: Standard experimental workflow for Western blotting after cell treatment.
References
- 1. Analysis of the functional role of cGMP-dependent protein kinase in intact human platelets using a specific activator 8-para-chlorophenylthio-cGMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biolog.de [biolog.de]
- 3. sinobiological.com [sinobiological.com]
- 4. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 5. arp1.com [arp1.com]
- 6. benchchem.com [benchchem.com]
- 7. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 8. LabXchange [labxchange.org]
- 9. Considerations for Detecting Phosphorylated Proteins Using Western Blot | MtoZ Biolabs [mtoz-biolabs.com]
- 10. echemi.com [echemi.com]
- 11. biology.stackexchange.com [biology.stackexchange.com]
- 12. researchgate.net [researchgate.net]
- 13. Off-target side-effects – An ABC of PK/PD [pressbooks.openeducationalberta.ca]
- 14. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 15. (Rp)-8-pCPT-cGMPS, a novel cGMP-dependent protein kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pamgene.com [pamgene.com]
- 17. bio-rad.com [bio-rad.com]
- 18. ptglab.com [ptglab.com]
- 19. Western blotting guide: Part 8, Visualization [jacksonimmuno.com]
Technical Support Center: Optimizing Incubation Time for 8-pCPT-cGMP in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the use of 8-pCPT-cGMP in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound (8-(4-Chlorophenylthio)guanosine-3',5'-cyclic monophosphate) is a cell-permeable analog of cyclic guanosine (B1672433) monophosphate (cGMP).[1][2][3] It functions as a potent activator of cGMP-dependent protein kinase (PKG), a key enzyme in the cGMP signaling pathway.[2][3] Its high lipophilicity allows it to readily cross cell membranes, making it an effective tool for studying cGMP signaling in intact cells.[2] this compound is also resistant to hydrolysis by most phosphodiesterases (PDEs), ensuring a sustained activation of PKG.[2]
Q2: What is the typical concentration range for this compound in cell culture?
The optimal concentration of this compound can vary significantly depending on the cell type and the specific biological response being measured. However, a general starting range is between 10 µM and 500 µM. For instance, in studies with Xenopus oocytes, concentrations have ranged from 0.1 µM to 1000 µM, with an EC50 of 101 µM for the activation of ENaC channels.[1] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q3: How long should I incubate my cells with this compound?
The ideal incubation time is dependent on the downstream effect you are investigating.
-
Short-term incubations (minutes to a few hours) are typically sufficient for observing rapid signaling events like protein phosphorylation or ion channel activation.[1] For example, activation of ENaC currents in oocytes by this compound can be observed within minutes.[1]
-
Long-term incubations (several hours to days) are often necessary for studying effects on gene expression, cell proliferation, differentiation, or apoptosis.[4][5]
Q4: Is this compound stable in cell culture media?
This compound is known to be chemically stable under typical biological system conditions.[2] However, for long-term experiments, it is good practice to refresh the media containing this compound, especially for incubations lasting several days, to ensure a consistent concentration.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No observable effect | Inadequate Incubation Time: The incubation period may be too short to observe the desired downstream effect (e.g., changes in gene expression or cell viability). | Optimize Incubation Time: Perform a time-course experiment, testing a range of incubation times (e.g., 1, 6, 12, 24, 48 hours). |
| Suboptimal Concentration: The concentration of this compound may be too low to elicit a response in your specific cell type. | Perform a Dose-Response Curve: Test a range of concentrations (e.g., 1, 10, 50, 100, 250 µM) to determine the optimal effective concentration. | |
| Low PKG Expression: The cell line you are using may have low endogenous levels of cGMP-dependent protein kinase (PKG). | Verify PKG Expression: Check the expression level of PKG in your cells using techniques like Western blotting or qPCR. Consider using a cell line known to have robust cGMP/PKG signaling. | |
| Compound Instability: Although generally stable, prolonged incubation in certain media or conditions could lead to degradation. | Prepare Fresh Solutions: Always prepare fresh stock solutions of this compound and add it to fresh media for each experiment. For long-term experiments, consider replenishing the media with fresh compound every 24-48 hours. | |
| Cell Death/Toxicity | High Concentration: The concentration of this compound may be too high, leading to off-target effects or cytotoxicity. | Lower the Concentration: Refer to your dose-response curve and use the lowest effective concentration. |
| Prolonged Incubation: Continuous activation of the cGMP pathway for extended periods can be detrimental to some cell types. | Reduce Incubation Time: Determine the minimum incubation time required to observe your desired effect. | |
| Solvent Toxicity: If using a solvent like DMSO to dissolve this compound, the final concentration of the solvent in the culture medium might be toxic. | Check Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) is below the toxic threshold for your cells (typically <0.1-0.5%). Run a vehicle control (media with solvent only) to assess solvent toxicity. | |
| High Variability Between Replicates | Inconsistent Cell Seeding: Uneven cell numbers across wells can lead to variable results. | Ensure Uniform Seeding: Use a cell counter for accurate cell density and ensure proper mixing of the cell suspension before plating. |
| Edge Effects: Wells on the perimeter of a multi-well plate are more prone to evaporation, which can affect cell growth and compound concentration. | Avoid Outer Wells: Fill the outer wells with sterile PBS or media without cells to minimize edge effects. | |
| Inconsistent Compound Addition: Pipetting errors can lead to different final concentrations of this compound in different wells. | Use a Master Mix: Prepare a master mix of media containing the final concentration of this compound to add to the wells, ensuring consistency. |
Data Presentation
Table 1: Recommended Incubation Times for Various Assays
| Assay Type | Typical Incubation Time Range | Key Considerations |
| Protein Phosphorylation | 5 minutes - 2 hours | Phosphorylation events are often rapid and transient. A time-course experiment is crucial. |
| Ion Channel Activity | 1 minute - 30 minutes | Effects on ion channels are typically very fast. |
| Gene Expression (mRNA) | 4 hours - 24 hours | Allow sufficient time for transcription to occur. |
| Gene Expression (Protein) | 12 hours - 72 hours | Account for both transcription and translation times. |
| Cell Viability/Proliferation | 24 hours - 96 hours | Effects on cell number usually require at least one cell doubling time to become apparent. |
| Apoptosis | 12 hours - 48 hours | The timing of apoptosis can vary significantly between cell types and the concentration of the inducer. |
| Cell Differentiation | 48 hours - several days | Differentiation is a longer-term process that requires sustained signaling. |
Table 2: Example Concentrations of this compound in Different Cell Types
| Cell Type | Concentration Range | Observed Effect | Reference |
| Xenopus oocytes | 0.1 µM - 1000 µM | Activation of ENaC channels | [1] |
| Human Platelets | Not specified, but effective | Inhibition of platelet aggregation | [6] |
| Porcine Granulosa Cells | 0.1 nM - 100 nM | Increased progesterone (B1679170) release | [7] |
Experimental Protocols
General Protocol for Optimizing Incubation Time
This protocol provides a general framework for determining the optimal incubation time for this compound in your specific cell culture system.
-
Cell Seeding: Seed your cells in a multi-well plate at a density that will not lead to over-confluence by the end of the experiment. Allow cells to attach and resume logarithmic growth (typically 24 hours).
-
Preparation of this compound: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO). From this stock, prepare working solutions in your complete cell culture medium at the desired final concentrations.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with solvent only).
-
Time-Course Incubation: Incubate the plates for a range of time points (e.g., 1, 4, 8, 12, 24, 48 hours). The chosen time points should be based on the expected kinetics of the biological process you are studying.
-
Assay Performance: At each time point, terminate the experiment and perform your desired assay (e.g., Western blot for protein phosphorylation, qPCR for gene expression, or a cell viability assay).
-
Data Analysis: Analyze the data to determine the time point at which the optimal response is observed for your chosen concentration.
Mandatory Visualizations
Caption: cGMP signaling pathway activated by this compound.
Caption: Workflow for optimizing this compound incubation time.
Caption: Troubleshooting logic for this compound experiments.
References
- 1. This compound stimulates αβγ-ENaC activity in oocytes as an external ligand requiring specific nucleotide moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biolog.de [biolog.de]
- 3. This compound BIOLOG Life Science Institute [biolog.de]
- 4. Regulation of gene expression by cyclic GMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of cyclic GMP in gene regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis of the functional role of cGMP-dependent protein kinase in intact human platelets using a specific activator 8-para-chlorophenylthio-cGMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Navigating the Translational Gap: A Technical Support Center for 8-Pcpt-cGMP In Vivo Research
For Researchers, Scientists, and Drug Development Professionals
Translating promising in vitro findings for the cGMP analog, 8-(4-Chlorophenylthio)guanosine-3',5'-cyclic monophosphate (8-Pcpt-cGMP), into robust in vivo models presents a significant hurdle for many research teams. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during this critical transition. Here, we dissect issues ranging from drug delivery and off-target effects to discrepancies in efficacy, offering practical solutions and detailed experimental insights.
Troubleshooting Guide
This guide is designed to help you identify and resolve common problems encountered when working with this compound in animal models.
| Problem | Potential Cause | Troubleshooting Steps & Recommendations |
| Lack of or reduced efficacy in vivo compared to in vitro results. | Poor Bioavailability/Drug Delivery: this compound, despite its lipophilicity, may have poor solubility in aqueous vehicles suitable for injection and may not efficiently cross biological barriers like the blood-brain or blood-retinal barrier.[1][2] | 1. Formulation Optimization: Consider formulating this compound in a vehicle that enhances its solubility and stability. For lipophilic compounds, this could include co-solvent systems or lipid-based formulations. 2. Liposomal Encapsulation: For targeted delivery and to overcome biological barriers, encapsulation in liposomes has been shown to be effective for cGMP analogs. This can significantly increase the half-life of the compound in vivo.[1][2] 3. Route of Administration: The route of administration (e.g., intravenous, intraperitoneal, subcutaneous, or local delivery) can dramatically impact bioavailability and tissue distribution. Evaluate different routes to determine the most effective one for your target organ. |
| Rapid Metabolism/Clearance: Although this compound is designed to be resistant to phosphodiesterases (PDEs), other metabolic pathways in a whole organism could lead to its rapid degradation and clearance. | 1. Pharmacokinetic Studies: Conduct pilot pharmacokinetic (PK) studies to determine the half-life, clearance rate, and volume of distribution of this compound in your animal model. This will inform the optimal dosing regimen. 2. Co-administration with Inhibitors: If metabolic pathways are identified, consider co-administration with inhibitors of those specific pathways, though this can introduce complexity and potential off-target effects. | |
| Species-Specific Differences: The expression levels and sensitivity of target proteins (e.g., protein kinase G, cyclic nucleotide-gated channels) to this compound can vary between species, leading to different responses than those observed in human or other cell lines in vitro.[3] | 1. Target Expression Analysis: Before starting in vivo studies, confirm the expression of the target protein in the tissue of interest in your chosen animal model. 2. In Vitro Cross-Species Comparison: If possible, perform preliminary in vitro experiments using cells derived from the animal model species to confirm sensitivity to this compound. | |
| Observed Off-Target Effects or Unexpected Phenotypes in vivo. | Lack of Target Specificity: While this compound is a potent activator of cGMP-dependent protein kinase (PKG), it can also interact with other cGMP-binding proteins, such as cyclic nucleotide-gated (CNG) channels and PDEs, especially at higher concentrations.[4][5] | 1. Dose-Response Studies: Conduct careful dose-response studies in vivo to identify the lowest effective dose. This minimizes the risk of engaging off-target proteins that may have a lower affinity for the compound. 2. Use of Analogs with Different Selectivity Profiles: Compare the effects of this compound with other cGMP analogs that have different selectivity profiles for PKG, CNG channels, and PDEs. This can help to dissect the specific pathway responsible for the observed phenotype.[6] 3. Antagonist/Inhibitor Controls: In parallel with this compound administration, use a specific PKG inhibitor, such as Rp-8-pCPT-cGMPS, to confirm that the observed effects are indeed mediated by PKG activation.[4] |
| Heterogeneity of cGMP Signaling: The cGMP signaling pathway can have different, and sometimes opposing, effects in different cell types within a tissue (e.g., tumor cells vs. stromal cells).[7][8] This can lead to a complex overall physiological response that was not apparent in a homogenous in vitro cell culture. | 1. Immunohistochemistry/Immunofluorescence: Analyze the expression of cGMP signaling components (e.g., PKG isoforms) in different cell populations within the target tissue to understand the potential for heterogeneous responses. 2. Cell-Specific Knockout/Knockdown Models: If available, use animal models with cell-type-specific knockout or knockdown of key components of the cGMP pathway to dissect the contribution of different cell populations to the overall phenotype. | |
| Difficulty in Determining the Optimal In Vivo Dose. | Discrepancy between in vitro EC50 and in vivo effective dose: The concentration of a drug that reaches the target tissue in vivo is influenced by absorption, distribution, metabolism, and excretion (ADME), and is often much lower than the concentration applied in an in vitro setting. | 1. Start with a Dose Range Based on In Vitro Data: As a starting point, use the in vitro EC50 value to estimate a potential plasma concentration and then calculate an initial dose range, taking into account the compound's likely bioavailability and volume of distribution. 2. Iterative Dose Escalation Studies: Begin with a low, sub-efficacious dose and gradually escalate the dose in different cohorts of animals. Monitor for both efficacy and any signs of toxicity. 3. Pharmacodynamic (PD) Biomarker Analysis: Identify a downstream biomarker of PKG activation (e.g., phosphorylation of a known substrate) in a surrogate tissue (like blood platelets) or the target tissue to confirm target engagement at different doses.[4] |
Frequently Asked Questions (FAQs)
1. How do I prepare this compound for in vivo administration?
For intraperitoneal (i.p.) or subcutaneous (s.c.) injection in mice, this compound can be dissolved in a vehicle such as sterile phosphate-buffered saline (PBS) or a solution containing a small amount of a solubilizing agent like DMSO, which is then further diluted in PBS or saline. It is crucial to ensure the final concentration of the organic solvent is low (typically <5-10%) and well-tolerated by the animals. For intravenous (i.v.) administration, the compound must be completely dissolved in a sterile, isotonic solution. As mentioned in the troubleshooting guide, for compounds with poor aqueous solubility, formulation in a liposomal delivery system can significantly improve bioavailability and half-life.[1][2]
2. What is a typical effective dose range for this compound in mice?
The effective dose of this compound in vivo is highly dependent on the animal model, the target organ, the route of administration, and the specific biological question being addressed. Based on the available literature for cGMP analogs, a starting point for dose-finding studies could be in the range of 1-10 mg/kg. However, it is essential to perform a dose-response study to determine the optimal dose for your specific experimental conditions.
3. How can I monitor the pharmacokinetics of this compound in vivo?
To monitor the pharmacokinetics, you will need a sensitive and specific analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to quantify the concentration of this compound in plasma and/or tissue homogenates at different time points after administration. This will allow you to determine key PK parameters like Cmax (maximum concentration), Tmax (time to reach Cmax), half-life (t1/2), and AUC (area under the curve).
4. What are the known off-targets of this compound?
While this compound is a potent activator of PKG, it can also interact with other cGMP effectors. For instance, it has been shown to activate cyclic nucleotide-gated (CNG) channels, and its selectivity for cone over rod CNG channels has been noted.[6] At higher concentrations, it may also interact with some phosphodiesterases (PDEs). Therefore, it is crucial to use the lowest effective concentration and appropriate controls to ensure the observed effects are mediated through the intended target.
5. How does the half-life of this compound in vivo compare when administered freely versus in a liposomal formulation?
A study on a similar inhibitory cGMP analog, CN03, demonstrated a dramatic increase in its in vivo half-life when encapsulated in liposomes. The half-life of the free compound was approximately 10 minutes, while the liposomal formulation extended the half-life to 24 hours.[1] This highlights the significant advantage of using a drug delivery system to improve the pharmacokinetic profile of cGMP analogs.
Quantitative Data Summary
| Parameter | In Vitro Finding | In Vivo Finding | Reference |
| Half-life of cGMP analog (CN03) | Not Applicable | Free CN03: ~10 minutes | [1] |
| Liposomal CN03: 24 hours | [1] | ||
| EC50 for CNG Channel Activation by this compound | Cone CNG channels: 0.08 µM | Not directly measured, but effective in vivo concentrations would be influenced by ADME properties. | [6] |
| Rod CNG channels: 0.63 µM | [6] |
Experimental Protocols
Protocol 1: General Workflow for Screening and In Vivo Testing of cGMP Analogs (Adapted from a study on retinal degeneration) [1][9]
-
In Vitro Screening:
-
Cell-based assays: Use a relevant cell line (e.g., photoreceptor-like cells) to assess the effect of this compound on cell viability, apoptosis, or a specific signaling pathway.
-
Organotypic cultures: Utilize ex vivo tissue cultures (e.g., retinal explants) to evaluate the compound's effect in a more complex, tissue-like environment.
-
-
Pharmacokinetic (PK) Studies:
-
Administer this compound (both free and, if applicable, encapsulated in a delivery system) to a small cohort of animals (e.g., rats or mice) via the intended route of administration.
-
Collect blood samples at various time points post-administration.
-
Analyze plasma concentrations of this compound using a validated analytical method (e.g., LC-MS/MS) to determine key PK parameters.
-
-
In Vivo Efficacy Studies:
-
Use an appropriate animal model of the disease of interest.
-
Administer this compound at a dose and frequency informed by the PK studies and in vitro potency.
-
Include appropriate control groups: vehicle control, and potentially a negative control compound.
-
Monitor the animals for the desired therapeutic effect using relevant functional and/or histological endpoints.
-
Signaling and Experimental Workflow Diagrams
References
- 1. Combination of cGMP analogue and drug delivery system provides functional protection in hereditary retinal degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combination of cGMP analogue and drug delivery system provides functional protection in hereditary retinal degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound stimulates αβγ-ENaC activity in oocytes as an external ligand requiring specific nucleotide moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (Rp)-8-pCPT-cGMPS, a novel cGMP-dependent protein kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound BIOLOG Life Science Institute [biolog.de]
- 6. cGMP Analogues with Opposing Actions on CNG Channels Selectively Modulate Rod or Cone Photoreceptor Function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Heterogeneity of cGMP signalling in tumour cells and the tumour microenvironment: Challenges and chances for cancer pharmacology and therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pnas.org [pnas.org]
Validation & Comparative
Decoding Specificity: A Comparative Guide to 8-pCPT-cGMP for PKG Activation
For researchers, scientists, and drug development professionals navigating the complexities of cGMP signaling, the precise activation of cGMP-dependent protein kinase (PKG) is paramount. This guide provides a comprehensive comparison of 8-pCPT-cGMP, a widely used PKG activator, with other commercially available cGMP analogs. We present key experimental data to validate its specificity, detail the methodologies for crucial experiments, and visualize the relevant signaling pathways to empower informed decisions in your research.
Performance Comparison of PKG Activators
The ideal PKG activator exhibits high potency and selectivity for PKG isoforms over other cyclic nucleotide-dependent enzymes, most notably cAMP-dependent protein kinase (PKA). The following tables summarize the activation constants (Ka) of this compound and its alternatives, providing a clear quantitative comparison of their performance. Lower Ka values indicate higher potency.
| Compound | PKG Iβ Ka (nM) | PKG II Ka (nM) | PKA Ka (µM) |
| cGMP (endogenous) | ~370 | ~257 | >100 |
| This compound | Similar to cGMP | 22 | ~10 |
| 8-Br-cGMP | Similar to cGMP | 60 | ~10 |
| PET-cGMP | 18 | 370 | >100 |
Data Interpretation: The data clearly demonstrates that this compound is a potent and selective activator of PKG II, with a Ka value of 22 nM.[1] In contrast, PET-cGMP shows marked selectivity for PKG Iβ, with a Ka of 18 nM.[1] 8-Br-cGMP, a commonly used analog, displays moderate selectivity for PKG II but can also activate PKA at higher concentrations.[1][2] While this compound also shows some cross-reactivity with PKA, its high potency for PKG II makes it a valuable tool for studying this specific isoform.
Unveiling the cGMP-PKG Signaling Pathway
The canonical nitric oxide (NO)/cGMP signaling pathway is a central regulator of numerous physiological processes. The activation of soluble guanylate cyclase (sGC) by NO leads to the synthesis of cGMP, which in turn activates PKG. Activated PKG then phosphorylates a multitude of downstream targets, resulting in diverse cellular responses such as smooth muscle relaxation and inhibition of platelet aggregation.[3]
Experimental Validation: Methodologies
Validating the specificity of a PKG activator is crucial for the accurate interpretation of experimental results. Below are detailed protocols for two key assays used to determine the potency and selectivity of compounds like this compound.
In Vitro Radiometric Kinase Assay
This assay directly measures the enzymatic activity of PKG by quantifying the transfer of a radiolabeled phosphate (B84403) from [γ-³²P]ATP to a specific substrate peptide.
Objective: To determine the activation constant (Ka) of a test compound for a specific PKG isoform.
Materials:
-
Purified recombinant PKG (Iβ or II)
-
Specific peptide substrate for PKG (e.g., Kemptide)
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 50 mM MOPS, pH 7.0, 10 mM MgCl₂, 1 mM EGTA, 0.1% β-mercaptoethanol)
-
Test compound (e.g., this compound) at various concentrations
-
P81 phosphocellulose paper
-
Wash buffer (e.g., 75 mM phosphoric acid)
-
Scintillation counter
Procedure:
-
Prepare a reaction mix containing the kinase reaction buffer, purified PKG, and the peptide substrate.
-
Add serial dilutions of the test compound to the reaction mix.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a predetermined time, ensuring the reaction remains in the linear range.
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 papers extensively with the wash buffer to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity on the P81 papers using a scintillation counter.
-
Plot the kinase activity (in cpm) against the concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the Ka.
Microfluidic Mobility-Shift Kinase Assay
This non-radioactive assay measures kinase activity by detecting the change in electrophoretic mobility of a fluorescently labeled substrate upon phosphorylation.
Objective: To determine the activation constants (Ka) of cGMP analogs for PKG isotypes.[1]
Materials:
-
Purified recombinant PKG (Iβ or II)
-
Fluorescently labeled peptide substrate
-
ATP
-
Kinase reaction buffer
-
Test compound (e.g., this compound) at various concentrations
-
Microfluidic chip-based electrophoresis system
Procedure:
-
Set up kinase reactions containing purified PKG, fluorescently labeled peptide substrate, ATP, and varying concentrations of the test compound in the kinase reaction buffer.
-
Incubate the reactions to allow for substrate phosphorylation.
-
The reaction products (phosphorylated and unphosphorylated substrate) are separated by electrophoresis on a microfluidic chip.
-
The separated fluorescent peptides are detected, and the ratio of phosphorylated to unphosphorylated substrate is calculated.
-
Plot the percentage of substrate phosphorylation against the concentration of the test compound and fit the data to determine the Ka.
Conclusion
The selection of an appropriate PKG activator is a critical step in dissecting the intricacies of cGMP signaling. This guide provides the necessary data and methodologies to validate the use of this compound and other cGMP analogs in your research. The presented data highlights this compound as a potent and selective activator for PKG II, while PET-cGMP is preferable for studies focused on PKG Iβ. By employing the detailed experimental protocols, researchers can confidently assess the specificity of these compounds within their experimental systems, leading to more robust and reproducible findings.
References
- 1. Structural Basis of Analog Specificity in PKG I and II - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Analysis of the functional role of cGMP-dependent protein kinase in intact human platelets using a specific activator 8-para-chlorophenylthio-cGMP - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Neuronal Effects of 8-pCPT-cGMP and 8-Br-cGMP
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two widely used cell-permeable cGMP analogs, 8-(4-Chlorophenylthio)guanosine-3',5'-cyclic monophosphate (8-pCPT-cGMP) and 8-Bromoguanosine-3',5'-cyclic monophosphate (8-Br-cGMP), focusing on their effects on neuronal function. Understanding the distinct properties of these molecules is crucial for the precise dissection of cGMP-mediated signaling pathways in the nervous system and for the development of targeted therapeutics.
Overview of cGMP Signaling in Neurons
Cyclic guanosine (B1672433) monophosphate (cGMP) is a critical second messenger in neurons, translating signals from nitric oxide (NO) and natriuretic peptides into diverse physiological responses.[1][2][3] Its primary effectors include cGMP-dependent protein kinase (PKG), cyclic nucleotide-gated (CNG) ion channels, and cGMP-regulated phosphodiesterases (PDEs).[1][2] Dysregulation of the cGMP pathway is implicated in various neurological processes, including synaptic plasticity, neuronal excitability, and cell survival.[2][4][5] Both this compound and 8-Br-cGMP are valuable tools for studying these processes due to their ability to mimic endogenous cGMP and resist degradation by PDEs.[6]
Comparative Data on Neuronal Targets
The following table summarizes the quantitative data on the effects of this compound and 8-Br-cGMP on key neuronal targets.
| Target | Compound | Effect | Potency (EC₅₀/IC₅₀) | Efficacy | Neuron/Cell Type | Reference |
| Protein Kinase G (PKG) | This compound | Activator | More potent than 8-Br-cGMP | High | Human Platelets (as a model) | [6] |
| 8-Br-cGMP | Activator | Less potent than this compound | High | Human Platelets, Rat DRG Neurons | [6][7][8] | |
| TRPV1 Channels | This compound | Inhibitor (of capsaicin-evoked currents) | 100 µM reduced Icap to 40.5% of control | Higher than 8-Br-cGMP | Cultured Rat Dorsal Root Ganglion (DRG) Neurons | [9] |
| 8-Br-cGMP | Inhibitor (of capsaicin-evoked currents) | 100 µM reduced Icap to 57.1% of control | Lower than this compound | Cultured Rat Dorsal Root Ganglion (DRG) Neurons | [9] | |
| Cyclic Nucleotide-Gated (CNG) Channels (Rod) | This compound | Activator | ~0.63 µM | Similar to cGMP | Heterologously expressed | [10][11] |
| 8-Br-cGMP | Activator | ~7-fold more potent than cGMP | Slightly higher than in cones | Heterologously expressed | [12] | |
| Cyclic Nucleotide-Gated (CNG) Channels (Cone) | This compound | Activator | ~0.08 µM (highly potent) | Similar to cGMP | Heterologously expressed | [10][11] |
| 8-Br-cGMP | Activator | ~18-fold more potent than cGMP | Slightly lower than in rods | Heterologously expressed | [12] | |
| Neuronal Excitability | This compound | Not explicitly detailed | - | - | - | |
| 8-Br-cGMP | Increases hyperexcitability | 0.1 mM and 1 mM | Dose-dependent | Compressed DRG Neurons | [7] | |
| Synaptic Plasticity (LTP) | This compound | Not explicitly detailed | - | - | - | |
| 8-Br-cGMP | Enhances LTP | 1 µM rescued Aβ-induced LTP reduction | Rescues deficits | Aβ-treated hippocampal slices | [13] | |
| Enhances fear memory consolidation | Dose-dependent | Enhances memory | Rat Lateral Amygdala | [4] |
Signaling Pathways and Mechanisms of Action
This compound and 8-Br-cGMP both act as agonists at the cGMP binding sites of PKG and CNG channels. However, their distinct chemical structures lead to differences in potency and, in some cases, selectivity.
Activation of the PKG Pathway
Both analogs activate PKG, which in turn phosphorylates a variety of downstream targets to modulate neuronal function.[1][2] For instance, in dorsal root ganglion neurons, activation of the cGMP/PKG pathway by these analogs can contribute to neuronal hyperexcitability.[7][8] In other contexts, this pathway is involved in the inhibition of TRPV1 channel activity and can play a role in synaptic plasticity.[4][9]
Caption: General signaling pathway for cGMP and its analogs via PKG activation in neurons.
Modulation of Ion Channels
A key difference between the two analogs emerges in their interaction with specific ion channels. While both can modulate CNG channels, this compound shows a remarkable potency for cone photoreceptor CNG channels, suggesting its potential for selective targeting.[10][11] In contrast, both compounds inhibit capsaicin-evoked currents through TRPV1 channels, with this compound demonstrating greater efficacy.[9] 8-Br-cGMP has also been shown to activate specific K+ leak currents in neurons.[14][15]
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for TRPV1 Current Measurement
This protocol is adapted from a study investigating the inhibitory effects of cGMP analogs on capsaicin-evoked currents in cultured rat DRG neurons.[9]
Objective: To measure the effect of this compound and 8-Br-cGMP on TRPV1 channel activity.
Methodology:
-
Cell Culture: Culture primary DRG neurons from rats.
-
Electrophysiology Setup: Perform whole-cell patch-clamp recordings at room temperature.
-
Solutions:
-
External Solution (Ca²⁺-free): 140 mM NaCl, 5 mM KCl, 10 mM HEPES, 10 mM glucose, 1 mM MgCl₂, 10 mM EGTA (pH 7.4).
-
Internal Solution: 110 mM K-gluconate, 1 mM MgCl₂, 10 mM NaCl, 10 mM BAPTA-K₄, 0.5 mM GTP-Tris, 5 mM ATP-Mg, 10 mM HEPES (pH 7.3).
-
-
Experimental Procedure:
-
Obtain a stable whole-cell recording.
-
Apply a control pulse of capsaicin (B1668287) (e.g., 1 µM for 20s) to evoke a baseline inward current (Icap).
-
Wash out the capsaicin.
-
Pre-incubate the neuron with the cGMP analog (e.g., 100 µM this compound or 8-Br-cGMP) for a defined period.
-
Apply a second pulse of capsaicin in the continued presence of the analog.
-
Measure the amplitude of the second Icap and compare it to the control response.
-
Caption: Experimental workflow for assessing the effects of cGMP analogs on TRPV1 currents.
In Vitro LTP Recording in Hippocampal Slices
This protocol is based on studies investigating the role of cGMP in Long-Term Potentiation (LTP).[13][16]
Objective: To measure the effect of 8-Br-cGMP on synaptic plasticity.
Methodology:
-
Slice Preparation: Prepare acute hippocampal slices from rodents.
-
Recording Setup: Place slices in a recording chamber continuously perfused with artificial cerebrospinal fluid (aCSF).
-
Electrophysiology:
-
Place a stimulating electrode in the Schaffer collaterals and a recording electrode in the stratum radiatum of the CA1 region.
-
Record baseline field excitatory postsynaptic potentials (fEPSPs) at a low stimulation frequency (e.g., 0.05 Hz) for at least 20 minutes.
-
-
Drug Application:
-
(For disease models, e.g., Alzheimer's) Apply the pathological agent (e.g., Aβ oligomers) to inhibit LTP.
-
Apply the cGMP analog (e.g., 1 µM 8-Br-cGMP) to the bath for a defined period (e.g., 10-15 minutes).
-
-
LTP Induction: Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., tetanus).
-
Post-Induction Recording: Continue recording fEPSPs for at least 60 minutes post-HFS to assess the degree of potentiation.
Conclusion and Recommendations
Both this compound and 8-Br-cGMP are effective activators of the cGMP signaling pathway in neurons. The choice between them should be guided by the specific research question and the neuronal system under investigation.
-
This compound is the more potent activator of PKG and shows higher efficacy in inhibiting TRPV1 channels. Its remarkable potency at cone CNG channels makes it a valuable tool for studies on vision and photoreceptor function.
-
8-Br-cGMP is a well-established tool for studying cGMP effects on neuronal excitability and synaptic plasticity. Its effects on K+ channels are also a key consideration.
For studies requiring a potent and potentially more selective activation of PKG or for investigating cone photoreceptor signaling, This compound may be the preferred choice. For general studies on cGMP-dependent synaptic plasticity and neuronal excitability, 8-Br-cGMP remains a reliable and well-characterized option.
It is recommended to perform dose-response experiments to determine the optimal concentration for the specific neuronal preparation and to consider potential off-target effects, especially at higher concentrations. The use of appropriate inhibitors and knockout models can further validate the specificity of the observed effects to the cGMP pathway.
References
- 1. The Cyclic Guanosine Monophosphate (cGMP) Second Messenger System – Developing Expertise in Neuroscience [uen.pressbooks.pub]
- 2. cGMP signalling in the mammalian brain: role in synaptic plasticity and behaviour - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cyclic guanosine monophosphate - Wikipedia [en.wikipedia.org]
- 4. The NO-cGMP-PKG signaling pathway regulates synaptic plasticity and fear memory consolidation in the lateral amygdala via activation of ERK/MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Involvement of cyclic GMP and protein kinase G in the regulation of apoptosis and survival in neural cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis of the functional role of cGMP-dependent protein kinase in intact human platelets using a specific activator 8-para-chlorophenylthio-cGMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Activation of cGMP-PKG signaling pathway contributes to neuronal hyperexcitability and hyperalgesia after in vivo prolonged compression or in vitro acute dissociation of dorsal root ganglion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Activation of the cGMP/Protein Kinase G Pathway by Nitric Oxide Can Decrease TRPV1 Activity in Cultured Rat Dorsal Root Ganglion Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. cGMP Analogues with Opposing Actions on CNG Channels Selectively Modulate Rod or Cone Photoreceptor Function - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. cGMP activates a pH-sensitive leak K+ current in the presumed cholinergic neuron of basal forebrain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. journals.physiology.org [journals.physiology.org]
- 16. benchchem.com [benchchem.com]
A Comparative Analysis of 8-Pcpt-cGMP and Other cGMP Analogs in Retinal Models
For Researchers, Scientists, and Drug Development Professionals
Cyclic guanosine (B1672433) monophosphate (cGMP) is a critical second messenger in the retina, playing a central role in phototransduction and retinal neuron function. Dysregulation of cGMP signaling is a common pathological hallmark in various forms of hereditary retinal degeneration, such as Retinitis Pigmentosa. This has led to the development and investigation of various cGMP analogs as potential therapeutic agents and research tools to modulate the activity of cGMP effectors, primarily cyclic nucleotide-gated (CNG) channels and cGMP-dependent protein kinase (PKG). This guide provides a comparative analysis of 8-(4-Chlorophenyl)thio-cGMP (8-Pcpt-cGMP) and other key cGMP analogs, focusing on their performance in retinal models, supported by experimental data.
Overview of cGMP Signaling in the Retina
In photoreceptor cells, light absorption triggers a signaling cascade that leads to the hydrolysis of cGMP, closure of CNG channels, and hyperpolarization of the cell membrane. Conversely, in the dark, cGMP levels are high, keeping CNG channels open. In retinal degeneration models, mutations in genes like Pde6b can lead to toxic accumulation of cGMP, causing excessive activation of CNG channels and PKG, ultimately leading to photoreceptor cell death.[1][2][3] cGMP analogs are designed to either mimic (agonists) or block (antagonists) the effects of endogenous cGMP on its downstream targets.
Caption: cGMP signaling pathway in photoreceptors and points of intervention by cGMP analogs.
Comparative Data of cGMP Analogs
The following tables summarize the quantitative data on the effects of this compound and other notable cGMP analogs on their primary targets in the retina.
Table 1: Agonist Activity on Cyclic Nucleotide-Gated (CNG) Channels
| Analog | Target | EC50 (µM) | Relative Potency (vs. cGMP) | Efficacy | Reference |
| This compound | Rod CNG Channels | 0.63 | ~63x | Similar to cGMP | [4][5] |
| Cone CNG Channels | 0.08 | ~138x | Similar to cGMP | [4][5] | |
| 8-Bromo-cGMP | Rod CNG Channels | Not specified | ~7x | Similar to cGMP | [6] |
| Cone CNG Channels | Not specified | ~18x | Similar to cGMP | [6] | |
| cGMP (endogenous) | Rod CNG Channels | ~40 | 1x | 100% | [4][5] |
| Cone CNG Channels | ~11 | 1x | 100% | [4][5] |
Table 2: Inhibitory Activity of Selected cGMP Analogs
| Analog | Target | IC50 (µM) | Effect | Reference |
| Rp-8-Br-PET-cGMPS (CN03) | Rod CNG Channels | 0.45 | Inhibition | [5] |
| Cone CNG Channels | ~4.5 (at <10µM) | Inhibition | [5] | |
| PKG | Not specified | Inhibition | [2][7] | |
| Rp-8-pCPT-cGMPS | PKG | Not specified | Pan-PKG inhibitor | [7] |
In-Depth Analysis of Key cGMP Analogs
This compound: A Potent CNG Channel Activator
This compound is a membrane-permeant cGMP analog that acts as a potent agonist of CNG channels.[8] Studies have shown that it depolarizes the membrane potential of retinal ganglion cells by activating cGMP-gated cation channels.[8][9] A key finding is its significantly higher potency for cone CNG channels compared to rod CNG channels, with an approximately 8-fold higher affinity for the former.[4][5] This property makes it a valuable tool for selectively activating cone photoreceptor pathways.
Rp-8-Br-PET-cGMPS (CN03): A Neuroprotective Inhibitor
In contrast to agonists, inhibitory cGMP analogs are being explored for their neuroprotective potential in retinal degeneration. Rp-8-Br-PET-cGMPS, also known as CN03, has demonstrated robust protective effects on rod photoreceptors in multiple mouse models of Retinitis Pigmentosa.[2][5] Its mechanism of action is attributed to the simultaneous inhibition of both PKG and CNG channels, mitigating the toxic effects of elevated cGMP.[2] While it inhibits both rod and cone CNG channels, it shows a degree of selectivity for rod channels at lower concentrations.[5]
Other Notable cGMP Analogs
-
8-Bromo-cGMP : Another membrane-permeant cGMP agonist that has been used in studies of retinal ganglion cells to induce membrane depolarization.[8] It is less potent than this compound.[6]
-
Rp-cGMPS analogs : This class of compounds, characterized by the Rp-isomeric phosphorothioate (B77711) modification, generally act as inhibitors of PKG.[3] Their efficacy and selectivity can be further modified by substitutions at the C8 position of the guanine (B1146940) ring.[1]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of findings. Below are summaries of key experimental protocols used in the comparative analysis of cGMP analogs in retinal models.
Patch-Clamp Electrophysiology for CNG Channel Activity
This technique is used to directly measure the ion currents through CNG channels in response to cGMP analogs.
-
Cell Preparation : Xenopus laevis oocytes or other suitable cell lines are injected with cRNA encoding for the specific subunits of rod or cone CNG channels to induce their expression on the cell membrane.[10]
-
Recording Configuration : Inside-out patches of the cell membrane are obtained using a glass micropipette. This configuration allows the intracellular face of the membrane, where the cGMP binding site is located, to be exposed to the bath solution.
-
Solution Application : The membrane patch is perfused with solutions containing varying concentrations of cGMP or the test analog.
-
Data Acquisition : A voltage-clamp is applied across the membrane patch, and the resulting ionic current is measured. By plotting the current amplitude against the concentration of the analog, dose-response curves can be generated to determine the EC50 (for agonists) or IC50 (for antagonists) and the efficacy.[10]
In Vitro Neuroprotection Assays
These assays assess the ability of cGMP analogs to prevent photoreceptor cell death in culture models of retinal degeneration.
-
Cell Models :
-
Photoreceptor-like cell lines (e.g., 661W cells) : These cells can be treated with agents like zaprinast (B1683544) to inhibit phosphodiesterases and artificially raise intracellular cGMP to toxic levels.[10][11]
-
Primary retinal cell cultures or organotypic retinal explants : These are often derived from mouse models of retinal degeneration (e.g., rd1 or rd10 mice) that have naturally high levels of cGMP and undergo progressive photoreceptor death.[1][12][13]
-
-
Treatment : The cell or explant cultures are treated with various concentrations of the cGMP analogs.
-
Viability Assessment :
-
MTT Assay : This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[11]
-
TUNEL Assay : This method detects DNA fragmentation, a hallmark of apoptosis (programmed cell death), allowing for the quantification of dying cells.[12]
-
Ethidium Homodimer Staining : This fluorescent dye enters cells with compromised membranes, staining the nuclei of dead cells.[1][12]
-
References
- 1. pnas.org [pnas.org]
- 2. cGMP Analogues with Opposing Actions on CNG Channels Selectively Modulate Rod or Cone Photoreceptor Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro Model Systems for Studies Into Retinal Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. db-thueringen.de [db-thueringen.de]
- 5. biorxiv.org [biorxiv.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. cGMP modulates spike responses of retinal ganglion cells via a cGMP-gated current - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Combination of cGMP analogue and drug delivery system provides functional protection in hereditary retinal degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Validating 8-pCPT-cGMP Efficacy: A Comparative Guide to Using the PKG Inhibitor Rp-8-pCPT-cGMPS
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of cellular signaling, cyclic guanosine (B1672433) monophosphate (cGMP) stands as a pivotal second messenger, orchestrating a multitude of physiological processes. The lipophilic and cell-permeable cGMP analog, 8-(4-Chlorophenylthio)guanosine-3',5'-cyclic monophosphate (8-pCPT-cGMP), has emerged as a potent and selective activator of cGMP-dependent protein kinase (PKG), a key effector of the cGMP signaling cascade. Its enhanced membrane permeability and resistance to phosphodiesterase degradation make it a superior tool for studying cGMP-mediated events in intact cells compared to other cGMP analogs.[1][2]
However, to rigorously validate that the observed cellular effects of this compound are indeed mediated by PKG, it is crucial to employ a specific inhibitor. This guide provides a comprehensive comparison and detailed protocols for utilizing Rp-8-(4-Chlorophenylthio)guanosine-3',5'-cyclic monophosphorothioate, sodium salt (Rp-8-pCPT-cGMPS), a competitive and potent inhibitor of PKG, to confirm the efficacy and specificity of this compound.
Product Performance Comparison
To objectively assess the interplay between the activator and inhibitor, a thorough understanding of their individual and comparative performance is essential. The following tables summarize key quantitative data for this compound and Rp-8-pCPT-cGMPS.
| Compound | Target | Action | Potency (EC50/Ka) | Selectivity |
| This compound | PKG Iβ | Activator | Ka similar to cGMP | ~19-fold selective for PKG II over PKG Iβ.[3] |
| PKG II | Activator | Ka: 22 nM[3] | Predominantly activates PKGII with an EC50 of 1.8 µM.[4] | |
| Rp-8-pCPT-cGMPS | PKG Iα | Inhibitor | Ki: 0.5 µM[5][6] | Exhibits selectivity for PKG over PKA.[5] |
| PKG Iβ | Inhibitor | Ki: 0.45 µM[5] | ||
| PKG II | Inhibitor | Ki: 0.7 µM[5] |
Table 1: Comparative Performance of this compound and Rp-8-pCPT-cGMPS.
Visualizing the cGMP/PKG Signaling Pathway
The following diagram illustrates the canonical nitric oxide (NO)/cGMP signaling pathway, providing a visual context for the action of this compound and Rp-8-pCPT-cGMPS.
Caption: The cGMP/PKG signaling pathway, illustrating the points of action for this compound and Rp-8-pCPT-cGMPS.
Experimental Protocols
To empirically validate the PKG-dependent effects of this compound, a combination of in vitro kinase assays and cell-based assays is recommended.
In Vitro Kinase Assay: Determining EC50 and IC50
This protocol allows for the direct measurement of this compound's potency in activating PKG and Rp-8-pCPT-cGMPS's potency in inhibiting this activation.
Objective: To determine the half-maximal effective concentration (EC50) of this compound for PKG activation and the half-maximal inhibitory concentration (IC50) of Rp-8-pCPT-cGMPS.
Materials:
-
Recombinant human PKG Iα or other desired isoform
-
This compound
-
Rp-8-pCPT-cGMPS
-
PKG substrate peptide (e.g., a fluorescently labeled peptide or a peptide amenable to radiometric detection)
-
ATP (with [γ-³²P]ATP for radiometric assay)
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT)
-
Stop solution (e.g., 75 mM phosphoric acid for radiometric assay)
-
P81 phosphocellulose paper (for radiometric assay)
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Prepare Serial Dilutions:
-
Prepare a series of dilutions of this compound in kinase reaction buffer to determine the EC50.
-
Prepare a series of dilutions of Rp-8-pCPT-cGMPS in kinase reaction buffer. For IC50 determination, keep the concentration of this compound constant at its EC50 value.
-
-
Set up Kinase Reaction:
-
In a microcentrifuge tube or well of a microplate, combine the kinase reaction buffer, recombinant PKG, and the substrate peptide.
-
For EC50 determination, add the different concentrations of this compound.
-
For IC50 determination, add the EC50 concentration of this compound and the different concentrations of Rp-8-pCPT-cGMPS.
-
-
Initiate Reaction:
-
Start the reaction by adding ATP (and [γ-³²P]ATP if applicable).
-
Incubate at 30°C for a predetermined time (e.g., 10-30 minutes) within the linear range of the assay.
-
-
Stop Reaction and Detect:
-
Radiometric Assay: Spot an aliquot of the reaction mixture onto P81 phosphocellulose paper and immediately immerse it in wash buffer (75 mM phosphoric acid). Wash the papers extensively to remove unincorporated ATP. Measure the incorporated radioactivity using a scintillation counter.
-
Fluorescence Assay: Stop the reaction according to the kit manufacturer's instructions and measure the fluorescence signal.
-
-
Data Analysis:
-
Plot the kinase activity against the log concentration of this compound to determine the EC50 using a sigmoidal dose-response curve fit.
-
Plot the percentage of inhibition against the log concentration of Rp-8-pCPT-cGMPS to determine the IC50.
-
Caption: Experimental workflow for the in vitro kinase assay.
Cell-Based Assay: VASP Phosphorylation Western Blot
Vasodilator-stimulated phosphoprotein (VASP) is a well-established substrate of PKG.[7] Measuring the phosphorylation of VASP at Serine 239 provides a reliable cellular readout of PKG activity.
Objective: To determine if the this compound-induced phosphorylation of VASP is inhibited by Rp-8-pCPT-cGMPS in intact cells.
Materials:
-
Cell line of interest (e.g., human platelets, endothelial cells, or smooth muscle cells)
-
This compound
-
Rp-8-pCPT-cGMPS
-
Cell lysis buffer (containing protease and phosphatase inhibitors)
-
Protein assay reagent (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-VASP (Ser239)
-
Mouse anti-total VASP or anti-GAPDH (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Culture cells to the desired confluency.
-
Pre-incubate a set of cells with varying concentrations of Rp-8-pCPT-cGMPS for a specified time (e.g., 30-60 minutes).
-
Stimulate the cells (with and without the inhibitor) with a predetermined concentration of this compound (e.g., the EC50 determined from previous experiments or literature) for a short period (e.g., 5-15 minutes). Include a vehicle-treated control.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Determine the protein concentration of each lysate.
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-VASP (Ser239) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated anti-rabbit secondary antibody.
-
Detect the chemiluminescent signal.
-
-
Stripping and Re-probing:
-
Strip the membrane and re-probe with the primary antibody against total VASP or a loading control to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities for phospho-VASP and normalize them to the total VASP or loading control signal.
-
Compare the levels of VASP phosphorylation across the different treatment groups to demonstrate the inhibitory effect of Rp-8-pCPT-cGMPS on this compound-induced phosphorylation.
-
Caption: Experimental workflow for VASP phosphorylation Western blot.
By following these detailed protocols and utilizing the comparative data provided, researchers can confidently validate the PKG-mediated effects of this compound, thereby ensuring the accuracy and reliability of their findings in the complex field of cGMP signaling. This rigorous approach is essential for advancing our understanding of PKG's role in health and disease and for the development of novel therapeutic strategies targeting this important pathway.
References
- 1. Analysis of the functional role of cGMP-dependent protein kinase in intact human platelets using a specific activator 8-para-chlorophenylthio-cGMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. This compound stimulates αβγ-ENaC activity in oocytes as an external ligand requiring specific nucleotide moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. (Rp)-8-pCPT-cGMPS, a novel cGMP-dependent protein kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The vasodilator-stimulated phosphoprotein (VASP) is involved in cGMP- and cAMP-mediated inhibition of agonist-induced platelet aggregation, but is dispensable for smooth muscle function - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle of cGMP Analogs: 8-pCPT-cGMP vs. Dibutyryl-cGMP in Smooth Muscle Relaxation
For researchers, scientists, and drug development professionals, the choice of a suitable cGMP analog is critical for investigating the intricate signaling pathways governing smooth muscle relaxation. This guide provides a comprehensive comparison of two commonly used cGMP analogs, 8-(4-Chlorophenylthio)guanosine-3',5'-cyclic monophosphate (8-pCPT-cGMP) and N2,2'-O-Dibutyrylguanosine-3',5'-cyclic monophosphate (dibutyryl-cGMP), focusing on their efficacy and mechanisms in relaxing smooth muscle. This analysis is supported by a summary of their physicochemical properties, a compilation of experimental data, and detailed experimental protocols.
At a Glance: Key Differences
| Feature | This compound | Dibutyryl-cGMP |
| Potency | High | Moderate to Low |
| Mechanism of Action | Direct and potent activator of cGMP-dependent protein kinase (PKG) | Indirectly elevates cGMP by inhibiting phosphodiesterases (PDEs) and is a weak activator of PKG |
| Metabolic Stability | High (resistant to hydrolysis by PDEs) | Low (susceptible to hydrolysis by PDEs and esterases) |
| Cell Permeability | High | Moderate |
| Specificity | High for PKG | Lower, may have off-target effects |
Unveiling the Signaling Cascade: The cGMP Pathway in Smooth Muscle Relaxation
The relaxation of smooth muscle is a complex process primarily regulated by the intracellular concentration of cyclic guanosine (B1672433) monophosphate (cGMP). The binding of vasodilators like nitric oxide (NO) to soluble guanylate cyclase (sGC) triggers the conversion of GTP to cGMP. Subsequently, cGMP activates cGMP-dependent protein kinase (PKG), which in turn phosphorylates several downstream targets, leading to a decrease in intracellular calcium levels and ultimately, smooth muscle relaxation.
Performance Showdown: Quantitative Comparison
| Compound | Smooth Muscle Type | Agonist Used | EC50 | Emax (% Relaxation) | Reference |
| This compound | Human Platelets (as a proxy for cellular potency) | Thrombin, ADP, Collagen | ~100 µM (for inhibition of aggregation) | Not reported for relaxation | [1] |
| Dibutyryl-cGMP | Rat Aorta | Norepinephrine | Data not explicitly provided, but effective in the micromolar to millimolar range | Not explicitly provided | [2] |
Note: The data for this compound on platelet aggregation is included to provide an indication of its cellular potency, as direct EC50 values for smooth muscle relaxation are not available in the cited literature. The effective concentrations for dibutyryl-cGMP are inferred from the study's methodology.
Qualitative evidence strongly suggests that this compound is a significantly more potent and reliable tool for studying cGMP-mediated effects. It is often described as an "excellent replacement for unsuitable analogues such as dibutyryl cGMP" due to its high potency, direct mechanism of action, and resistance to degradation.[3]
Under the Microscope: Experimental Protocols
The following outlines a typical experimental workflow for assessing the relaxant effects of cGMP analogs on isolated smooth muscle tissue.
Detailed Methodology
1. Tissue Preparation:
-
Source: Commonly used tissues include rat or rabbit aorta, coronary arteries, or tracheal smooth muscle.
-
Dissection: The tissue is carefully dissected in a cold, oxygenated physiological salt solution (e.g., Krebs-Henseleit solution).
-
Preparation: For vascular studies, the endothelium may be removed by gentle rubbing of the intimal surface to investigate endothelium-independent effects. The tissue is then cut into rings or strips of appropriate dimensions.
2. Organ Bath Setup:
-
Mounting: The tissue preparations are mounted between two hooks or clips in an organ bath containing physiological salt solution.
-
Conditions: The solution is maintained at a constant temperature (typically 37°C) and continuously bubbled with a gas mixture (e.g., 95% O2, 5% CO2) to maintain pH and oxygenation.
-
Tension Measurement: One end of the tissue is fixed, while the other is connected to an isometric force transducer to record changes in tension.
3. Experimental Procedure:
-
Equilibration: The tissues are allowed to equilibrate under a resting tension for a specific period (e.g., 60-90 minutes), with periodic washing.
-
Viability Check: The viability of the tissue and the integrity of the endothelium (if applicable) are assessed using standard agonists (e.g., potassium chloride for contraction, acetylcholine (B1216132) for endothelium-dependent relaxation).
-
Pre-contraction: A stable contraction is induced using a contractile agent such as phenylephrine (B352888) or norepinephrine.
-
Drug Administration: Once a stable plateau of contraction is reached, the cGMP analog (this compound or dibutyryl-cGMP) is added to the organ bath in a cumulative manner, with each subsequent concentration added after the response to the previous one has stabilized.
-
Data Recording: Changes in isometric tension are continuously recorded throughout the experiment.
4. Data Analysis:
-
Relaxation Calculation: The relaxation response to the cGMP analog is calculated as a percentage of the pre-contraction induced by the agonist.
-
Dose-Response Curve: A dose-response curve is constructed by plotting the percentage of relaxation against the logarithm of the cGMP analog concentration.
-
Parameter Determination: The EC50 (the concentration of the analog that produces 50% of the maximal relaxation) and the Emax (the maximal relaxation) are determined from the dose-response curve.
Conclusion for the Bench
For researchers investigating cGMP signaling in smooth muscle, this compound emerges as the superior tool compared to dibutyryl-cGMP. Its high potency, direct activation of PKG, and metabolic stability ensure more reliable and reproducible results. While dibutyryl-cGMP has been used historically, its indirect mechanism of action and lower potency make it a less ideal choice for precise mechanistic studies. The provided experimental framework offers a robust starting point for designing and executing experiments to further elucidate the roles of these and other signaling molecules in the regulation of smooth muscle tone.
References
Validating Downstream Targets of 8-pCPT-cGMP with siRNA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental approaches for validating the downstream targets of 8-pCPT-cGMP, a potent and membrane-permeable activator of cGMP-dependent protein kinase (PKG). The primary focus is on the use of small interfering RNA (siRNA) for target validation, with supporting data and detailed protocols. We also explore alternative validation methods to provide a broader context for experimental design.
Introduction to this compound and Target Validation
8-(4-Chlorophenylthio)-guanosine-3',5'-cyclic monophosphate (this compound) is a widely used analog of cyclic guanosine (B1672433) monophosphate (cGMP) that selectively activates PKG. Its lipophilic nature allows it to readily cross cell membranes, making it a powerful tool for studying cGMP signaling pathways in intact cells. Identifying and validating the downstream effectors of the this compound/PKG signaling cascade is crucial for understanding its physiological roles and for the development of novel therapeutics.
siRNA-mediated gene silencing is a powerful technique to validate whether a specific protein is a downstream target of a signaling pathway. By knocking down the expression of a putative target, researchers can observe whether the cellular response to a stimulus, such as this compound, is attenuated or abolished.
Comparison of Downstream Target Validation using siRNA
This section provides a comparative overview of siRNA-based validation for key downstream targets of the this compound/PKG signaling pathway.
Key Downstream Targets and siRNA Validation Data
| Target Protein | Cellular Process | This compound Effect | siRNA Validation Approach | Key Findings & Quantitative Data |
| Vasodilator-Stimulated Phosphoprotein (VASP) | Platelet aggregation, cell motility, cytoskeletal dynamics | Induces phosphorylation at Ser239 | siRNA targeting VASP | Knockdown of VASP (80-90% reduction in protein) impairs osteoclast attachment and eliminates motility in response to this compound.[1] |
| RhoA | Smooth muscle contraction, cell migration | Increases mRNA and protein expression | siRNA targeting PKG1 (indirect validation) | The increase in RhoA expression induced by this compound is inhibited by a PKG inhibitor, suggesting PKG1 is the upstream mediator. Direct siRNA knockdown of RhoA has been shown to inhibit cancer cell proliferation and migration.[2] |
| Epithelial Sodium Channel (ENaC) | Ion transport, fluid balance | Activates channel activity | siRNA targeting PKGII | Knockdown of PKGII did not prevent the activation of ENaC by this compound, suggesting a PKG-independent mechanism in Xenopus oocytes.[3][4] |
Signaling Pathways and Experimental Workflows
This compound/PKG Signaling Pathway
Caption: this compound signaling cascade.
Experimental Workflow for siRNA-based Target Validation
Caption: Workflow for siRNA validation.
Detailed Experimental Protocols
siRNA Transfection and Cell Culture
Objective: To knockdown the expression of a target protein using siRNA.
Materials:
-
Mammalian cell line of interest (e.g., HEK293, vascular smooth muscle cells)
-
Complete culture medium
-
siRNA targeting the gene of interest (pre-designed and validated siRNAs are recommended)
-
Non-targeting (scrambled) siRNA control
-
Transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
Opti-MEM™ I Reduced Serum Medium
-
6-well plates
Protocol:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
For each well, dilute 50 pmol of siRNA (target-specific or scrambled control) into 250 µL of Opti-MEM™.
-
In a separate tube, dilute 5 µL of Lipofectamine™ RNAiMAX into 250 µL of Opti-MEM™.
-
Combine the diluted siRNA and diluted lipid, mix gently, and incubate for 5 minutes at room temperature.
-
-
Transfection: Add the 500 µL of siRNA-lipid complex to each well containing cells and fresh medium.
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a CO₂ incubator. The optimal incubation time should be determined empirically for each cell line and target protein.
-
Verification of Knockdown: After incubation, harvest the cells and verify the knockdown efficiency by Western blotting or qRT-PCR. A knockdown of ≥70% is generally considered effective.[5]
Western Blotting for Protein Knockdown and Phosphorylation
Objective: To quantify the reduction in target protein expression and to assess the phosphorylation status of downstream effectors.
Materials:
-
Cell lysates from siRNA-transfected and control cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (against target protein, phosphorylated target, and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Protein Extraction: Lyse cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.
-
Quantification: Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control.
VASP Phosphorylation Assay (Flow Cytometry)
Objective: To quantitatively measure the phosphorylation of VASP at Ser239 in response to this compound in platelets.
Materials:
-
Human whole blood collected in citrate (B86180) tubes
-
This compound
-
Prostaglandin E1 (PGE1)
-
Adenosine diphosphate (B83284) (ADP)
-
Fixation and permeabilization buffers
-
FITC-conjugated anti-phospho-VASP (Ser239) antibody
-
Isotype control antibody
-
Flow cytometer
Protocol:
-
Platelet Treatment: Aliquot whole blood into tubes. Add this compound or vehicle control and incubate. For positive and negative controls, use PGE1 (induces VASP phosphorylation) and PGE1 + ADP (inhibits VASP phosphorylation).[1]
-
Fixation and Permeabilization: Fix and permeabilize the platelets according to the manufacturer's protocol for the antibody.
-
Immunostaining: Add the anti-phospho-VASP antibody or isotype control and incubate in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer. Gate on the platelet population and measure the mean fluorescence intensity (MFI).[1][6]
RhoA Activation Assay (GTP-RhoA Pulldown)
Objective: To measure the levels of active, GTP-bound RhoA.
Materials:
-
Cell lysates from siRNA-transfected and control cells
-
RhoA Activation Assay Kit (containing Rhotekin-RBD beads)
-
GTPγS and GDP for positive and negative controls
Protocol:
-
Lysate Preparation: Prepare cell lysates according to the kit manufacturer's instructions.
-
GTPγS/GDP Loading (Controls): Treat control lysates with GTPγS (non-hydrolyzable GTP analog for positive control) or GDP (negative control).
-
Pulldown: Incubate the lysates with Rhotekin-RBD beads to pull down active RhoA.
-
Western Blotting: Wash the beads and elute the bound proteins. Analyze the eluates by Western blotting using an anti-RhoA antibody.
Alternative Target Validation Methods
While siRNA is a powerful tool, it is important to consider its potential off-target effects. Therefore, employing orthogonal validation methods can strengthen the confidence in your findings.
| Method | Principle | Advantages | Disadvantages |
| CRISPR/Cas9 Gene Editing | Permanent gene knockout at the DNA level. | Complete and permanent loss of function; highly specific. | Can be lethal if the target gene is essential; more time-consuming to generate knockout cell lines. |
| Pharmacological Inhibitors | Small molecules that block the activity of a specific protein. | Rapid and reversible; can be used in a wide range of systems. | Can have off-target effects; specificity needs to be carefully validated. |
| Expression of Dominant-Negative Mutants | Overexpression of a non-functional protein that competes with the endogenous protein. | Can provide insights into protein function. | Overexpression can lead to non-physiological effects. |
Logical Framework for Target Validation
Caption: Logical approach to target validation.
Conclusion
Validating the downstream targets of this compound is essential for elucidating the intricacies of cGMP signaling. This guide provides a framework for utilizing siRNA as a primary tool for this purpose, supported by quantitative data and detailed experimental protocols. By combining siRNA-mediated knockdown with orthogonal validation methods and rigorous experimental design, researchers can confidently identify and characterize the key players in the this compound/PKG signaling pathway, paving the way for new therapeutic interventions.
References
- 1. benchchem.com [benchchem.com]
- 2. RhoA expression is controlled by nitric oxide through cGMP-dependent protein kinase activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound stimulates alphabetagamma-ENaC activity in oocytes as an external ligand requiring specific nucleotide moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound stimulates αβγ-ENaC activity in oocytes as an external ligand requiring specific nucleotide moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitation siRNA-induced Knockdown by qRT-PCR and WB - RNA Transfection Reagents [rnatransfection.com]
- 6. Flow cytometry analysis of VASP-P [bio-protocol.org]
A Researcher's Guide to Assessing the Purity and Activity of Commercial 8-pCPT-cGMP Batches
For researchers in pharmacology and drug development, 8-(4-Chlorophenylthio)guanosine-3',5'-cyclic monophosphate (8-pCPT-cGMP) is a critical tool. As a potent, membrane-permeable activator of cGMP-dependent protein kinase (PKG), it is instrumental in studying cellular signaling pathways.[1][2] However, the reliability and reproducibility of experimental results are directly contingent on the purity and biological activity of the specific commercial batch used. Variability between batches can introduce significant artifacts, leading to misinterpretation of data.
This guide provides a framework of standardized experimental protocols for researchers to independently assess and compare the quality of different commercial batches of this compound. By implementing these purity and activity assays, scientists can ensure the validity of their findings and select the most suitable product for their research needs.
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
The most common method for determining the purity of nucleotide analogs is reverse-phase High-Performance Liquid Chromatography (HPLC).[2] This technique separates the active compound from potential impurities, degradation products, and contaminants. A typical purity analysis for a high-quality batch of this compound should indicate a purity level of approximately 97% or higher.[2]
Caption: Workflow for assessing this compound purity via HPLC.
Experimental Protocol: HPLC Purity Analysis
This protocol outlines a standard ion-pair reverse-phase HPLC method for nucleotide analysis.[3][4]
-
Materials and Reagents:
-
This compound samples (from different commercial batches)
-
HPLC-grade water and acetonitrile
-
Potassium phosphate (B84403) monobasic
-
Phosphoric acid
-
C18 reverse-phase HPLC column (e.g., 250 x 4.6 mm, 5 µm particle size)
-
-
Mobile Phase Preparation:
-
Mobile Phase A (Aqueous): 50 mM potassium phosphate buffer. Adjust pH to 5.0 with phosphoric acid.
-
Mobile Phase B (Organic): 100% Acetonitrile.
-
Degas both mobile phases prior to use.
-
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of each this compound batch in Mobile Phase A.
-
Dilute the stock solution to a final concentration of 50 µg/mL with Mobile Phase A.
-
Filter the final sample through a 0.22 µm syringe filter before injection.
-
-
HPLC Parameters:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection Wavelength: 276 nm[2]
-
Column Temperature: 25 °C
-
Gradient Program:
-
0-5 min: 100% Mobile Phase A
-
5-25 min: Linear gradient from 0% to 50% Mobile Phase B
-
25-30 min: Hold at 50% Mobile Phase B
-
30-35 min: Return to 100% Mobile Phase A
-
35-45 min: Column re-equilibration at 100% Mobile Phase A
-
-
-
Data Analysis:
-
Identify the main peak corresponding to this compound based on its retention time.
-
Integrate the area of all peaks in the chromatogram.
-
Calculate the purity of the main component as a percentage of the total peak area.
-
Table 1: Hypothetical Purity Comparison of this compound Batches
| Commercial Batch | Retention Time (min) | Purity by HPLC (%) | Observations |
| Batch A | 22.5 | 98.9 | Single, sharp major peak. Minimal baseline noise. |
| Batch B | 22.6 | 95.2 | Minor impurity peak observed at 18.2 min. |
| Batch C | 22.4 | 91.5 | Two minor impurity peaks and baseline elevation noted. |
Biological Activity Assessment
While high purity is essential, it does not guarantee biological activity. The functional potency of this compound must be confirmed in biological assays. The primary mechanism of this compound is the activation of PKG, which in turn phosphorylates downstream protein substrates.[5]
Caption: Simplified signaling pathway of this compound.
In Vitro PKG Kinase Assay
An in vitro kinase assay directly measures the ability of this compound to activate purified PKG, providing a quantitative measure of its potency (EC₅₀).[6][7]
Caption: Workflow for an in vitro PKG kinase assay.
-
Materials and Reagents:
-
Recombinant human PKG Iα
-
A suitable fluorescently-labeled peptide substrate for PKG (e.g., a derivative of Vasodilator-Stimulated Phosphoprotein, VASP)
-
ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
This compound batches
-
Microplate reader capable of measuring fluorescence polarization or time-resolved fluorescence.
-
-
Procedure:
-
Prepare serial dilutions of each this compound batch, typically ranging from 1 nM to 100 µM.
-
In a microplate, add the kinase reaction buffer, the fluorescent peptide substrate (e.g., 1 µM), and ATP (e.g., 10 µM).
-
Add the diluted this compound samples to the wells.
-
Initiate the reaction by adding the purified PKG enzyme (e.g., 5 nM).
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction according to the assay kit manufacturer's instructions (e.g., by adding a solution containing EDTA).
-
Measure the signal (e.g., fluorescence polarization) on a plate reader.
-
-
Data Analysis:
-
Convert the raw signal to percent activity relative to the maximum activation observed.
-
Plot the percent activity against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC₅₀ value for each batch.
-
Cell-Based cGMP Reporter Assay
A cell-based assay evaluates the compound's ability to permeate the cell membrane and activate the PKG pathway within a living system. Reporter gene assays, such as those using a luciferase reporter linked to a cGMP-responsive element, are highly effective for this purpose.[8]
-
Materials and Reagents:
-
HEK293 cells (or other suitable cell line)
-
Expression vectors for PKG and a cGMP-responsive element driving luciferase (CRE-Luc)[8]
-
Cell culture medium (e.g., DMEM) and fetal bovine serum (FBS)
-
Transfection reagent
-
Luciferase assay substrate (e.g., luciferin)
-
Luminometer
-
-
Procedure:
-
Co-transfect HEK293 cells with the PKG and CRE-Luc expression vectors.
-
Plate the transfected cells in a 96-well plate and allow them to adhere overnight.
-
Replace the medium with a serum-free medium.
-
Add serial dilutions of each this compound batch to the cells.
-
Incubate for 4-6 hours at 37°C.
-
Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol.
-
-
Data Analysis:
-
Normalize the luciferase signal to a control (e.g., untreated cells).
-
Plot the normalized luciferase activity against the logarithm of the this compound concentration.
-
Fit the data to a dose-response curve to determine the EC₅₀ value for each batch in a cellular context.
-
Table 2: Hypothetical Biological Activity Comparison of this compound Batches
| Commercial Batch | In Vitro PKG Kinase Assay EC₅₀ (µM) | Cell-Based Reporter Assay EC₅₀ (µM) | Potency Ratio (Cell-based / In Vitro) |
| Batch A | 0.45 | 1.5 | 3.3 |
| Batch B | 0.52 | 4.8 | 9.2 |
| Batch C | 0.98 | 15.6 | 16.0 |
A lower EC₅₀ value indicates higher potency. The potency ratio provides an indirect measure of cell permeability and stability; a lower ratio is generally desirable.
Summary and Recommendations
This guide outlines a systematic approach to validating the quality of commercial this compound batches. Based on the hypothetical data presented:
-
Batch A demonstrates both high purity (98.9%) and high potency in both in vitro and cell-based assays, making it the superior choice for reproducible experiments.
-
Batch B shows acceptable purity (95.2%) and good in vitro potency, but its reduced activity in the cell-based assay suggests potential issues with membrane permeability or stability in a cellular environment.
-
Batch C exhibits lower purity (91.5%) and significantly reduced potency in both assays, indicating it may be unsuitable for sensitive applications.
Researchers are strongly encouraged to perform these, or similar, validation experiments on any new batch of this compound before its use in critical studies. This due diligence is a cornerstone of rigorous and reproducible science, ensuring that observed biological effects are attributable to the compound of interest and not to impurities or a lack of activity.
References
- 1. Analysis of the functional role of cGMP-dependent protein kinase in intact human platelets using a specific activator 8-para-chlorophenylthio-cGMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biolog.de [biolog.de]
- 3. HPLC Analysis of Nucleotides [protocols.io]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. cGMP-Dependent Protein Kinases and cGMP Phosphodiesterases in Nitric Oxide and cGMP Action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound stimulates αβγ-ENaC activity in oocytes as an external ligand requiring specific nucleotide moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro kinase assay [protocols.io]
- 8. A guanosine 3',5'-cyclic monophosphate (cGMP) reporter system based on the G-kinase/CREB/CRE signal transduction pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of 8-pCPT-cGMP Effects with Genetic Models of PKG Activation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological activator 8-pCPT-cGMP with genetic models of Protein Kinase G (PKG) activation. The following sections present supporting experimental data, detailed methodologies for key experiments, and visualizations of the relevant signaling pathways and workflows to facilitate a comprehensive understanding of these two critical approaches in cGMP/PKG signaling research.
Data Presentation: Quantitative Comparison
The following tables summarize quantitative data comparing the effects of this compound, a membrane-permeable and phosphodiesterase-resistant cGMP analog, with two widely used genetic models of PKG activation: the endothelial nitric oxide synthase knockout (eNOS-/-) mouse and the constitutively active PKG (Prkg1 R177Q) mouse.
Table 1: Comparison of Vasodilator Responses
| Parameter | Pharmacological Activation (this compound) | Genetic Activation (Constitutively Active PKG - Prkg1 R177Q/+) | Genetic Knockout (eNOS-/-) |
| Vasodilation | Induces potent, concentration-dependent relaxation of pre-contracted aortic rings. | Spontaneous aortic dilation develops with age. | Increased sensitivity to NO donors, but no difference in sensitivity to this compound compared to wild-type. |
| EC50 for Vasodilation | ~0.1 - 1 µM in rat aorta. | Not Applicable (constitutively active). | Not significantly different from wild-type for this compound. |
Table 2: Comparison of Systemic Blood Pressure
| Parameter | Pharmacological Activation (this compound) | Genetic Activation (Constitutively Active PKG - Prkg1 R177Q/+) | Genetic Knockout (eNOS-/-) |
| Mean Arterial Pressure | Acute administration can lead to a decrease in blood pressure. | Mildly hypotensive, with a mean arterial pressure about 10 mmHg below that of wild-type littermates.[1] | Significantly increased blood pressure compared to wild-type mice (≈18 mmHg higher).[2][3] |
Table 3: Comparison of PKG Activity and Downstream Signaling
| Parameter | Pharmacological Activation (this compound) | Genetic Activation (Constitutively Active PKG - Prkg1 R177Q/+) | Genetic Knockout (eNOS-/-) |
| PKG Activity | Potent activator of PKG I and II isoforms.[4] | Three-fold increase in basal PKG activity in aortic tissue.[5][6] | Basal cGMP levels are lower in aortic rings compared to wild-type. |
| VASP Phosphorylation (Ser239) | Induces robust phosphorylation of VASP at Ser239 in various cell types, including platelets and cardiac myocytes.[3][7] | Increased basal phosphorylation of VASP in heart extracts. | Reduced basal VASP phosphorylation can be inferred from lower cGMP levels. |
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the comparison of this compound and genetic models of PKG activation.
Experimental Protocols
Measurement of Vascular Reactivity using Wire Myography
This protocol is used to assess the vasodilatory effects of this compound on isolated aortic rings.
Materials:
-
Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 glucose)
-
Phenylephrine (PE)
-
This compound
-
Wire myograph system
-
Dissection microscope and tools
Procedure:
-
Aortas are isolated from wild-type, eNOS-/-, or Prkg1 R177Q/+ mice and placed in ice-cold Krebs-Henseleit solution.
-
The aorta is cleaned of adhering fat and connective tissue and cut into 2 mm rings.
-
Aortic rings are mounted on two stainless steel wires in the chambers of a wire myograph system containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 and 5% CO2.
-
The rings are stretched to an optimal resting tension (determined from a length-tension curve) and allowed to equilibrate for 60 minutes.
-
After equilibration, the rings are contracted with a submaximal concentration of phenylephrine (e.g., 1 µM).
-
Once a stable contraction is achieved, a cumulative concentration-response curve to this compound (e.g., 1 nM to 10 µM) is generated by adding the drug in increasing concentrations to the bath.
-
Relaxation is expressed as a percentage of the pre-contraction induced by phenylephrine.
PKG Activity Assay
This assay measures the enzymatic activity of PKG in tissue homogenates.
Materials:
-
Tissue samples (e.g., aorta, heart)
-
Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM EDTA, 2 mM EGTA, 1% Triton X-100, and protease/phosphatase inhibitors)
-
[γ-³²P]ATP
-
PKG substrate peptide (e.g., G-substrate)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 1 mM EGTA)
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Tissue samples are homogenized in ice-cold homogenization buffer and centrifuged to obtain the supernatant.
-
Protein concentration in the supernatant is determined using a standard protein assay (e.g., Bradford or BCA).
-
The kinase reaction is initiated by adding the tissue lysate to a reaction mixture containing reaction buffer, [γ-³²P]ATP, and the PKG substrate peptide. Reactions are performed in the presence and absence of a saturating concentration of cGMP to determine total and basal activity, respectively.
-
The reaction is incubated at 30°C for a defined period (e.g., 10 minutes).
-
The reaction is stopped by spotting the mixture onto phosphocellulose paper.
-
The phosphocellulose papers are washed extensively to remove unincorporated [γ-³²P]ATP.
-
The radioactivity incorporated into the substrate peptide is quantified using a scintillation counter.
-
PKG activity is expressed as pmol of phosphate (B84403) incorporated per minute per mg of protein.[5][8]
Western Blot for VASP Phosphorylation
This protocol is used to detect the phosphorylation of Vasodilator-Stimulated Phosphoprotein (VASP) at Serine 239, a downstream target of PKG.
Materials:
-
Tissue or cell lysates
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-VASP (Ser239) and anti-total VASP
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Tissue or cells are lysed in a buffer containing protease and phosphatase inhibitors.
-
Protein concentration is determined, and equal amounts of protein are loaded onto an SDS-PAGE gel.
-
Proteins are separated by electrophoresis and then transferred to a PVDF or nitrocellulose membrane.
-
The membrane is blocked with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
The membrane is incubated with the primary antibody against phospho-VASP (Ser239) overnight at 4°C.
-
The membrane is washed with TBST and then incubated with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
After further washing, the membrane is incubated with a chemiluminescent substrate, and the signal is detected using an imaging system.
-
The membrane can be stripped and re-probed with an antibody against total VASP for normalization.[9][10][11]
References
- 1. Constitutive Protein Kinase G Activation Exacerbates Stress-induced Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Regulation of VASP phosphorylation in cardiac myocytes: differential regulation by cyclic nucleotides and modulation of protein expression in diabetic and hypertrophic heart - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Aortic pathology from protein kinase G activation is prevented by an antioxidant vitamin B12 analog [escholarship.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Mechanisms of NO/cGMP-dependent vasorelaxation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. (Rp)-8-pCPT-cGMPS, a novel cGMP-dependent protein kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cGMP and nitric oxide modulate thrombin-induced endothelial permeability. Regulation via different pathways in human aortic and umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Efficacy of 8-pCPT-cGMP and Phosphodiesterase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vivo efficacy of 8-pCPT-cGMP, a potent activator of cGMP-dependent protein kinase (PKG), and phosphodiesterase (PDE) inhibitors, a class of drugs that increase intracellular levels of cyclic guanosine (B1672433) monophosphate (cGMP) by inhibiting its degradation. This comparison aims to assist researchers in selecting the appropriate tool for modulating the cGMP signaling pathway in preclinical studies.
Mechanism of Action
This compound is a cell-permeable analog of cGMP. It directly activates cGMP-dependent protein kinase (PKG), bypassing the need for endogenous cGMP production. Its lipophilic nature allows it to readily cross cell membranes, making it an effective tool for in vivo studies to probe the functional roles of PKG activation.
In contrast, Phosphodiesterase (PDE) inhibitors , such as the well-studied PDE5 inhibitor sildenafil (B151), work by blocking the enzymatic degradation of endogenous cGMP. This leads to an accumulation of cGMP in cells where it is being produced, thereby amplifying the effects of upstream signaling pathways that stimulate guanylate cyclases, such as the nitric oxide (NO) pathway.
Signaling Pathways
The following diagrams illustrate the distinct points of intervention of this compound and PDE5 inhibitors in the cGMP signaling cascade.
In Vivo Efficacy Data
The following tables summarize available in vivo data for this compound and the PDE5 inhibitor, sildenafil, from separate studies.
Table 1: In Vivo Effects of this compound
| Parameter | Animal Model | Dose & Route | Observed Effect | Reference |
| Platelet Aggregation | Human (in vitro) | N/A | Antagonized by (Rp)-8-pCPT-cGMPS, indicating PKG activation | [1] |
| ENaC activity | Oocytes | 0.1 µM - 1000 µM | Dose-dependent stimulation | [2] |
Note: Specific in vivo efficacy data for this compound is limited in the public domain. The provided data is from in vitro and ex vivo studies, which are indicative of its biological activity.
Table 2: In Vivo Effects of Sildenafil
| Parameter | Animal Model | Dose & Route | Observed Effect | Reference |
| Serum Testosterone (B1683101) | Male adult rats | 1.25 mg/kg daily for 30 days (oral) | Significantly increased | [2][3] |
| Leydig Cell Testosterone Production (ex vivo) | Male adult rats | 1.25 mg/kg daily for 30 days (oral) | Significantly increased | [2][3] |
| Leydig Cell cGMP Production (ex vivo) | Male adult rats | 1.25 mg/kg daily for 30 days (oral) | Significantly higher in sildenafil-treated animals | [2][3] |
| Sperm-Zona Pellucida Binding | Human Volunteers | 50 mg (oral) | Increased to 148.75% | [4] |
| Sperm Motility (Rapid Cells) | Human Volunteers | 50 mg (oral) | Significant increase | [4] |
Experimental Protocols
Study of Sildenafil on Leydig Cell Steroidogenesis[2][3]
-
Animal Model: Male adult Wistar rats.
-
Drug Administration: Sildenafil citrate (B86180) (Viagra) was administered orally at a dose of 1.25 mg/kg body weight daily for 30 days. Control animals received a vehicle.
-
Sample Collection: After 30 days, animals were sacrificed, and blood was collected for serum testosterone measurement. Testes were used for Leydig cell isolation.
-
Ex Vivo Analysis: Isolated Leydig cells were cultured and stimulated with a nitric oxide (NO) donor. Testosterone and cGMP levels in the culture medium were measured.
-
Workflow Diagram:
Study of Sildenafil on Sperm Function[4]
-
Study Design: Prospective, double-blind, placebo-controlled, crossover clinical investigation.
-
Participants: Twenty healthy male volunteers with normal erectile function.
-
Intervention: A single oral dose of 50 mg sildenafil citrate or a placebo was administered.
-
Sample Collection: Semen samples were collected one hour after drug administration.
-
Analysis: Macroscopic and microscopic seminal parameters, sperm motility (kinematics), acrosome reaction, and sperm-zona pellucida binding were assessed.
-
Workflow Diagram:
Summary and Conclusion
This compound and phosphodiesterase inhibitors both modulate the cGMP signaling pathway but through fundamentally different mechanisms. This compound acts as a direct activator of PKG, providing a tool to study the downstream consequences of PKG activation independently of endogenous cGMP production. In contrast, PDE inhibitors amplify existing cGMP signals by preventing its breakdown, making their efficacy dependent on the upstream activity of guanylate cyclases.
The available in vivo data for sildenafil demonstrates its ability to modulate physiological processes such as steroidogenesis and sperm function by elevating cGMP levels. While direct in vivo comparative data for this compound is scarce, its utility as a potent and selective PKG activator in in vitro and ex vivo systems is well-established.
The choice between using this compound and a PDE inhibitor in vivo will depend on the specific research question. To investigate the direct effects of PKG activation, this compound is the more appropriate tool. To study the potentiation of endogenous cGMP signaling pathways, a PDE inhibitor would be the preferred choice. Future head-to-head in vivo studies are warranted to provide a more definitive comparison of the efficacy and potency of these valuable research compounds.
References
- 1. Effects of sildenafil on cardiac repolarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Response to a Single Dose of Sildenafil in Single-Ventricle Patients: An Echocardiographic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of sildenafil on cAMP and cGMP levels in isolated human cavernous and cardiac tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Potency of 8-pCPT-cGMP: A Comparative Analysis of EC50 Across Diverse Cell Types
For researchers, scientists, and drug development professionals, understanding the half-maximal effective concentration (EC50) of a signaling molecule is paramount for gauging its potency and therapeutic potential. This guide provides a comparative analysis of the EC50 of 8-para-Chlorophenylthio-cGMP (8-pCPT-cGMP), a potent and membrane-permeable activator of cGMP-dependent protein kinase (PKG), across various cell types. The data presented herein is supported by detailed experimental protocols and visualized through signaling pathway and workflow diagrams to facilitate a comprehensive understanding of its activity.
Quantitative Comparison of this compound EC50 Values
The potency of this compound varies significantly across different cell types and experimental conditions. The following table summarizes the reported EC50 values, providing a clear comparison of its effectiveness in diverse biological contexts.
| Cell Type/Target | Species | Measured Effect | EC50 Value |
| Xenopus oocytes (expressing human αβγ-ENaC) | Xenopus laevis | Activation of Epithelial Sodium Channel (ENaC) current | 101 µM[1] |
| Human Platelets | Homo sapiens | Inhibition of agonist-induced Ca2+ increase and aggregation | ~100 µM |
| Rod Photoreceptor CNG Channels | Not specified | Activation of Cyclic Nucleotide-Gated (CNG) channels | 0.63 µM |
| Cone Photoreceptor CNG Channels | Not specified | Activation of Cyclic Nucleotide-Gated (CNG) channels | 0.08 µM |
| Vascular Smooth Muscle Cells | Not specified | Data not available | Not applicable |
| Neurons | Not specified | Data not available | Not applicable |
| HEK293 Cells | Homo sapiens | Data not available | Not applicable |
Elucidating the Mechanism: The this compound Signaling Pathway
This compound primarily exerts its effects by activating cGMP-dependent protein kinase (PKG). This signaling cascade is initiated by the production of cyclic guanosine (B1672433) monophosphate (cGMP) by guanylyl cyclase, which can be stimulated by nitric oxide (NO) or natriuretic peptides. This compound, as a cGMP analog, bypasses the need for guanylyl cyclase activation and directly stimulates PKG, leading to the phosphorylation of downstream target proteins and subsequent cellular responses.
Standardized Approach: Experimental Workflow for EC50 Determination
The determination of an EC50 value is a critical experimental procedure. A generalized workflow involves preparing the cells, applying a range of concentrations of the compound of interest, measuring the biological response, and analyzing the data to calculate the EC50.
Detailed Experimental Protocols
To ensure reproducibility and accurate comparison, the methodologies employed in the cited studies are detailed below.
Determination of EC50 in Xenopus oocytes expressing human αβγ-ENaC
This protocol outlines the electrophysiological approach used to determine the EC50 of this compound on the activity of the human epithelial sodium channel (ENaC) expressed in Xenopus laevis oocytes.[1]
-
Oocyte Preparation: Oocytes are harvested from adult female Xenopus laevis and manually defolliculated. They are then injected with cRNAs encoding for human α, β, and γ subunits of ENaC.
-
Two-Electrode Voltage Clamp (TEVC): After 24-48 hours of incubation, whole-cell currents are recorded using the TEVC technique. Oocytes are perfused with a standard recording solution (ND96). The holding potential is typically set at -60 mV.
-
Dose-Response Measurement: A range of this compound concentrations (e.g., 0.1 µM to 1000 µM) is applied to the oocytes.[1] The resulting current is measured at each concentration until a stable response is achieved.
-
Data Analysis: The current measurements are normalized to the maximal response and plotted against the logarithm of the this compound concentration. The EC50 value is then calculated by fitting the data to a sigmoidal dose-response curve using the Hill equation.[1]
Determination of IC50 in Human Platelets
This protocol describes a typical light transmission aggregometry (LTA) assay to determine the inhibitory concentration (IC50) of this compound on platelet aggregation.
-
Platelet-Rich Plasma (PRP) Preparation: Whole blood is collected from healthy, drug-free volunteers into tubes containing an anticoagulant (e.g., 3.2% sodium citrate). PRP is obtained by centrifugation at a low speed (e.g., 200 x g) for 15-20 minutes.
-
Platelet Aggregation Assay: Platelet aggregation is monitored using a platelet aggregometer. A baseline is established with PRP. An agonist (e.g., ADP, collagen, or thrombin) is added to induce aggregation, which is measured as an increase in light transmission.
-
Dose-Response Measurement: To determine the inhibitory effect of this compound, PRP is pre-incubated with various concentrations of the compound for a defined period before the addition of the agonist. The percentage of aggregation is recorded for each concentration.
-
Data Analysis: The percentage of inhibition of aggregation is calculated for each this compound concentration relative to the control (agonist alone). The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a suitable sigmoidal curve.
This comparative guide underscores the variable potency of this compound across different cellular contexts. The provided data and protocols offer a valuable resource for researchers designing experiments and developing novel therapeutic strategies targeting the cGMP signaling pathway. Further studies are warranted to establish standardized EC50 values in other key cell types to expand our understanding of this important signaling molecule.
References
Safety Operating Guide
Essential Guide to the Safe Disposal of 8-Pcpt-cGMP
For researchers, scientists, and drug development professionals, the proper handling and disposal of laboratory chemicals is paramount for ensuring a safe and compliant work environment. This guide provides detailed, step-by-step procedures for the safe disposal of 8-(4-Chlorophenylthio)guanosine 3',5'-cyclic monophosphate (8-Pcpt-cGMP), a combustible solid that requires careful management as hazardous waste.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound and to take appropriate safety measures.
Hazard Identification:
-
Physical Hazards: this compound is classified as a combustible solid.
-
Health Hazards: It may cause an allergic skin reaction and, if inhaled, may lead to allergy or asthma symptoms or breathing difficulties.[1]
Personal Protective Equipment (PPE): To minimize exposure and ensure personal safety, the following PPE should be worn when handling this compound:
-
Eye Protection: Safety glasses or chemical safety goggles.
-
Hand Protection: Compatible chemical-resistant gloves.
-
Respiratory Protection: A NIOSH/MSHA or European Standard EN 149 approved respirator, especially when handling the powder form to avoid inhalation.[1]
-
Protective Clothing: A lab coat or other suitable protective clothing to prevent skin exposure.[1]
Storage Information: Proper storage is critical to prevent accidents.
-
Store in a cool, dry, and well-ventilated area.
-
Keep containers tightly closed when not in use.[1]
-
Store away from incompatible substances, such as strong oxidizing agents.
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data related to the safe handling of this compound and a similar compound, Dibutyryl-cGMP.
| Parameter | This compound | Dibutyryl-cGMP | Source |
| Storage Temperature | -20°C | -20°C (stored under nitrogen, away from moisture) | [2] |
| Solubility in Water | 25 mg/mL | Not specified | [2] |
| Appearance | White powder | Not specified | [2] |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with local, state, and federal regulations for hazardous waste. The following protocol provides a general framework for its safe disposal.
Step 1: Waste Collection and Segregation
-
Container: Collect all solid this compound waste, including contaminated consumables (e.g., weighing paper, pipette tips), in a designated, properly labeled, and closed hazardous waste container.
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and include the chemical name: "8-(4-Chlorophenylthio)guanosine 3',5'-cyclic monophosphate."
-
Segregation: Do not mix this compound waste with other waste streams, especially incompatible materials like strong oxidizers.
Step 2: Spill and Contamination Management
In the event of a spill, follow these procedures to minimize exposure and environmental contamination:
-
Small Spills (Powder):
-
Gently sweep the solid material into a designated hazardous waste container, avoiding dust generation.
-
Decontaminate the spill area with a suitable solvent (e.g., ethanol (B145695) or methanol) and absorbent pads.
-
Collect all cleanup materials in the hazardous waste container.
-
-
Solutions:
-
Absorb the spilled solution with an inert, non-combustible absorbent material (e.g., vermiculite, sand).
-
Collect the saturated absorbent material into the hazardous waste container.
-
Decontaminate the surface with a suitable solvent and collect the cleaning materials for disposal as hazardous waste.[1]
-
Step 3: Decontamination of Laboratory Equipment
-
All equipment that has come into contact with this compound must be thoroughly decontaminated before reuse or removal from the laboratory.
-
Scrub surfaces and equipment with a suitable solvent, such as ethanol or methanol, to remove all residues.
-
Dispose of all cleaning materials (e.g., wipes, swabs) as hazardous waste.
Step 4: Final Disposal
-
Licensed Waste Management: Arrange for the collection and disposal of the hazardous waste container by a licensed and certified hazardous waste management company.
-
Regulatory Compliance: Ensure that all disposal activities are fully compliant with your institution's environmental health and safety guidelines, as well as all local, state, and federal regulations. Never dispose of this compound down the drain or in the regular trash.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
Essential Safety and Operational Guide for Handling 8-pCPT-cGMP
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 8-pCPT-cGMP (8-(4-Chlorophenylthio)guanosine-3',5'-cyclic monophosphate). Given the absence of a comprehensive Safety Data Sheet (SDS), this document is founded on established best practices for handling research-grade chemicals of unknown toxicity, ensuring a robust safety framework to protect laboratory personnel and maintain experimental integrity.
I. Understanding the Compound: Key Characteristics
II. Personal Protective Equipment (PPE): Your First Line of Defense
A thorough risk assessment should precede any handling of this compound. The following PPE is mandatory to minimize exposure.
| Protection Type | Specific Recommendations | Rationale |
| Hand Protection | Chemical-resistant nitrile or latex gloves. | Prevents direct skin contact and potential absorption. |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles. | Protects eyes from splashes or airborne particles. |
| Skin and Body Protection | A full-length laboratory coat. | Shields skin and personal clothing from contamination. |
| Respiratory Protection | Use in a chemical fume hood to avoid inhalation of dust. If not feasible, a NIOSH-approved respirator for particulates may be necessary. | Prevents respiratory tract irritation from airborne powder. |
III. Step-by-Step Handling and Operational Plan
Adherence to a strict operational protocol is crucial for safety and experimental consistency.
A. Preparation and Weighing:
-
Designated Area: Conduct all handling and weighing of powdered this compound within a certified chemical fume hood to minimize inhalation risk.
-
Decontamination: Before and after handling, decontaminate the work surface with an appropriate cleaning agent (e.g., 70% ethanol).
-
Aliquotting: Weigh out only the amount of compound required for the immediate experiment to minimize waste and potential for contamination.
-
Labeling: Clearly label all containers with the compound name, concentration, date, and user's initials.
B. Solubilization and Use:
-
Solvent Selection: Refer to the manufacturer's instructions for appropriate solvents.
-
Dissolving: Add the solvent to the powdered compound slowly and cap the container securely before vortexing or sonicating to ensure complete dissolution.
-
Cell Culture Applications: When adding to cell cultures, use sterile techniques within a biological safety cabinet.
dot
Caption: A step-by-step workflow for the safe handling of this compound.
IV. Emergency Procedures: Immediate Actions
In the event of accidental exposure, prompt and correct action is critical.
| Exposure Type | Immediate Action |
| Skin Contact | Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. |
| Eye Contact | Flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water and seek immediate medical attention. |
V. Disposal Plan: Responsible Waste Management
Proper disposal of this compound and associated materials is essential to prevent environmental contamination and ensure laboratory safety.
-
Solid Waste: Dispose of unused powdered compound and any contaminated materials (e.g., weigh boats, pipette tips, gloves) in a designated hazardous chemical waste container.
-
Liquid Waste: Collect all solutions containing this compound in a clearly labeled hazardous chemical waste container. Do not pour down the drain.
-
Labeling: Ensure all waste containers are clearly labeled with "Hazardous Chemical Waste" and list the contents, including "this compound".
-
Collection: Follow your institution's guidelines for the collection and disposal of chemical waste.
dot
Caption: A logical flow for the proper disposal of this compound waste.
By adhering to these safety and handling protocols, researchers can confidently and safely work with this compound, ensuring both personal safety and the integrity of their research. Always consult your institution's specific safety guidelines and protocols.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
